Hsd17B13-IN-53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16Cl2F3N3O4 |
|---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34) |
InChI Key |
BMWODOZNJBAVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Technical Guide to its Mechanism of Action for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of the mechanism of action for the inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) as a therapeutic strategy for chronic liver diseases. The specific inhibitor "Hsd17B13-IN-53" is not referenced in publicly available scientific literature; therefore, this guide focuses on the general mechanism of HSD17B13 inhibition, using data from publicly disclosed inhibitors and genetic studies as representative examples.
Executive Summary
The Role of HSD17B13 in Liver Physiology and Disease
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, which are NAD(P)+-dependent oxidoreductases. It is primarily localized to the surface of lipid droplets within hepatocytes. While its precise physiological substrates are still under investigation, in vitro studies have shown that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. It is also implicated in the metabolism of other bioactive lipids and steroids.[1][2]
In the context of liver disease, HSD17B13 expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in mouse models leads to increased hepatic steatosis, suggesting a direct role in lipid accumulation.[2] The accumulation of lipid droplets and the subsequent lipotoxicity are key drivers in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.
The most compelling evidence for HSD17B13's role in liver disease comes from human genetics. A splice variant, rs72613567:TA, results in a truncated, inactive protein. Individuals carrying this variant have a significantly lower risk of developing all stages of chronic liver disease, from steatosis to hepatocellular carcinoma.[2] This protective effect underscores the therapeutic potential of inhibiting HSD17B13's enzymatic activity.
Mechanism of Action of HSD17B13 Inhibition
The inhibition of HSD17B13 aims to replicate the protective phenotype observed in individuals with loss-of-function variants. The core mechanism is centered on mitigating the detrimental effects of excessive lipid accumulation in the liver.
Reduction of Hepatic Steatosis
By inhibiting HSD17B13, the accumulation of triglycerides within lipid droplets is reduced. This is thought to occur through the modulation of pathways involved in lipid synthesis, uptake, and droplet stabilization. Studies with the HSD17B13 inhibitor BI-3231 have shown a significant decrease in triglyceride accumulation in hepatocytes under lipotoxic stress.[3]
Attenuation of Liver Injury and Inflammation
Chronic lipid accumulation in hepatocytes leads to cellular stress, oxidative damage, and the release of pro-inflammatory signals, contributing to the inflammatory state of NASH. By reducing the lipid burden, HSD17B13 inhibition is expected to decrease these downstream inflammatory consequences. Knockdown of HSD17B13 in mouse models of NAFLD has been shown to reduce serum levels of alanine aminotransferase (ALT), a key marker of liver injury.[4]
Prevention of Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a consequence of chronic inflammation and hepatocyte injury. It is a critical step in the progression to cirrhosis. By targeting the upstream drivers of inflammation and lipotoxicity, HSD17B13 inhibition is anticipated to have anti-fibrotic effects. In preclinical models, HSD17B13 knockdown has been associated with a reduction in the expression of fibrosis markers like TIMP2.[4][5]
Quantitative Data on HSD17B13 Inhibition
As "this compound" is not publicly documented, this section presents data for a known HSD17B13 inhibitor, BI-3231, to provide a quantitative context for the potency of this class of molecules.
| Compound | Target | Assay | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | [6] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | [6] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 Action and Inhibition
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Workflow for Characterizing an HSD17B13 Inhibitor
Caption: A typical workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize HSD17B13 and its inhibitors.
In Vitro HSD17B13 Enzymatic Activity Assay (NADH-Glo)
This protocol is adapted from methodologies used in the screening and characterization of HSD17B13 inhibitors.[7][8]
Objective: To measure the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
NADH-Glo™ Detection Kit (Promega)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
β-estradiol (substrate)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
384-well white assay plates
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add a solution containing NAD+ and β-estradiol to each well.
-
Initiate the reaction by adding the recombinant HSD17B13 protein to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect NADH production by adding the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
Cell-Based Lipotoxicity Assay
This protocol is based on studies evaluating the protective effects of HSD17B13 inhibitors in a cellular model of NAFLD.[3]
Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from palmitic acid-induced lipotoxicity.
Materials:
-
HepG2 or primary hepatocytes
-
Cell culture medium
-
Palmitic acid
-
Test inhibitor
-
Oil Red O staining solution (for lipid droplet visualization)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with the test inhibitor at various concentrations for a specified pre-incubation period.
-
Induce lipotoxicity by adding palmitic acid to the cell culture medium.
-
Co-incubate the cells with the inhibitor and palmitic acid for 24-48 hours.
-
Assess cell viability using a standard assay.
-
For lipid accumulation analysis, fix the cells and stain with Oil Red O.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
-
Determine the inhibitor's effect on reducing lipid accumulation and improving cell viability.
In Vivo shRNA-Mediated Knockdown of HSD17B13 in a High-Fat Diet Mouse Model
This protocol is a summary of in vivo studies validating HSD17B13 as a therapeutic target.[4][5][9]
Objective: To evaluate the therapeutic effect of reducing HSD17B13 expression in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD) and control chow diet
-
Adeno-associated virus (AAV) expressing a short hairpin RNA (shRNA) targeting HSD17B13 (AAV-shHsd17b13)
-
AAV expressing a scrambled control shRNA (AAV-shScramble)
-
Equipment for intravenous injections
-
Materials for blood collection and tissue harvesting
Procedure:
-
Induce obesity and hepatic steatosis in mice by feeding them a high-fat diet for a specified period (e.g., 16-20 weeks).
-
Administer AAV-shHsd17b13 or AAV-shScramble to the mice via a single intravenous injection.
-
Continue the HFD for an additional period (e.g., 4-8 weeks) to allow for shRNA expression and therapeutic effect.
-
Monitor body weight and food intake throughout the study.
-
At the end of the study, collect blood to measure serum markers of liver injury (ALT, AST).
-
Harvest the liver for histological analysis (H&E and Sirius Red staining), gene expression analysis (qPCR for Hsd17b13 and fibrosis markers), and protein analysis (Western blot for HSD17B13).
-
Compare the outcomes between the shHsd17b13-treated group and the control group to assess the therapeutic benefit of HSD17B13 knockdown.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The mechanism of action is centered on reducing hepatic lipid accumulation, thereby mitigating the downstream consequences of lipotoxicity, inflammation, and fibrosis. While specific details on "this compound" are not available in the public domain, the wealth of data on other HSD17B13 inhibitors and the effects of genetic loss-of-function provide a strong rationale for the continued development of this class of drugs. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel HSD17B13 inhibitors.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. enanta.com [enanta.com]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
Hsd17B13-IN-53: A Technical Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to more severe liver pathologies. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, where it is involved in hepatic lipid metabolism. The development of potent and selective small molecule inhibitors of HSD17B13, such as the conceptual compound Hsd17B13-IN-53, represents a promising strategy for the treatment of NASH. This technical guide provides an in-depth overview of the methodologies used to confirm target engagement of HSD17B13 inhibitors, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative potent HSD17B13 inhibitors, which serve as a proxy for the expected profile of a compound like this compound.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | Assay Format | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Estradiol | Enzymatic | 1 | [1] |
| BI-3231 | Mouse HSD17B13 | Estradiol | Enzymatic | 13 | [1] |
| HSD17B13-IN-9 | Human HSD17B13 | Not Specified | Enzymatic | 10 | [2] |
| HSD17B13-IN-80-d3 | Human HSD17B13 | Estradiol | Enzymatic | <100 | [2] |
| HSD17B13-IN-98 | Human HSD17B13 | Estradiol | Enzymatic | <100 | [3] |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound | Cell Line | Substrate | Assay Format | Potency Metric | Value (nM) | Reference |
| BI-3231 | Human HSD17B13 expressing cells | Estradiol | Cellular | IC50 | Double-digit nM | [4] |
| EP-036332 | HEK293 expressing human HSD17B13 | Estradiol | Cellular (Mass Spectrometry) | IC50 | Not specified | [5] |
Signaling Pathway
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. Downstream, HSD17B13 is implicated in pathways related to lipid droplet dynamics and inflammation, including the Platelet-Activating Factor (PAF)/STAT3 signaling axis.
References
HSD17B13: A Promising Therapeutic Target for Chronic Liver Disease
An in-depth analysis of publicly available scientific literature and databases reveals no specific data for a compound designated "Hsd17B13-IN-53". Therefore, a detailed report on its direct binding affinity to the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein cannot be provided.
However, to address the core interest of the intended audience—researchers, scientists, and drug development professionals—this technical guide provides a comprehensive overview of HSD17B13 as a therapeutic target. It includes details on the protein's function, its role in disease, information on disclosed small molecule inhibitors, and standardized methodologies for assessing inhibitor potency.
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Functionally, it is an NAD+ dependent oxidoreductase with demonstrated retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][4]
Genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3][4] These findings suggest that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for mitigating the progression of chronic liver diseases.
Known Small Molecule Inhibitors of HSD17B13
While data on "this compound" is unavailable, structural and screening studies have identified other small molecule inhibitors. Crystal structures of HSD17B13 have been resolved in complex with its NAD+ cofactor and two distinct inhibitor series.[5][6]
| Compound Series | Reported Potency | Assay Type | Substrate(s) |
| Compound 1 (Fluorophenol-containing) | Reasonably potent | Biochemical & Cellular | β-estradiol, Leukotriene B4 (LTB4) |
| Compound 2 (Benzoic acid-containing) | Reasonably potent | Biochemical | β-estradiol, Leukotriene B4 (LTB4) |
Table 1: Summary of publicly disclosed HSD17B13 inhibitors. "Reasonably potent" is a qualitative description from the source literature; specific IC50 or Ki values were not provided in the referenced snippets.[5]
Experimental Protocols for Determining HSD17B13 Binding and Inhibition
To assess the binding affinity and inhibitory potential of novel compounds against HSD17B13, a robust biochemical assay is essential. The following protocol outlines a common approach based on the known enzymatic function of HSD17B13.
Protocol: In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay for Inhibitor Screening
1. Objective: To measure the enzymatic activity of recombinant HSD17B13 and determine the potency (e.g., IC50) of test compounds.
2. Materials:
- Recombinant full-length human HSD17B13 protein.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
- Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
- Substrate: All-trans-retinol.
- Detection Reagent: A commercial kit to measure NADH production (e.g., luminescence-based).
- Test Compounds (e.g., this compound) dissolved in DMSO.
- 384-well assay plates (white, solid bottom).
3. Procedure:
- Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).
- Enzyme & Cofactor Preparation: Prepare a solution of recombinant HSD17B13 and NAD+ in assay buffer. Add this solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Reaction Initiation: Prepare a solution of all-trans-retinol in assay buffer. Add this solution to all wells to start the enzymatic reaction.
- Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Signal Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions. Measure the resulting signal (e.g., luminescence) using a plate reader.
4. Data Analysis:
- Normalize the data using the 0% and 100% activity controls.
- Plot the percent inhibition versus the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizations: Signaling Pathways and Experimental Workflows
HSD17B13-Mediated Inflammatory Signaling
HSD17B13 has been shown to promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway. This leads to increased fibrinogen expression in hepatocytes, promoting leukocyte adhesion and contributing to liver inflammation.[7]
Caption: HSD17B13-PAF-STAT3 signaling pathway in hepatocytes.
Workflow for HSD17B13 Inhibitor Potency Determination
The process of identifying and characterizing an inhibitor for HSD17B13 typically follows a standardized workflow from initial high-throughput screening to precise IC50 determination.
Caption: Workflow for HSD17B13 inhibitor identification and validation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Hsd17B13-IN-53 in vitro enzymatic activity
An In-Depth Technical Guide on the In Vitro Enzymatic Activity of HSD17B13 and its Inhibition
Disclaimer: No publicly available data could be found for a specific inhibitor designated "Hsd17B13-IN-53." This guide provides a comprehensive overview of the in vitro enzymatic activity of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and presents data for other well-characterized inhibitors as a representative illustration of how such compounds are evaluated.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4] This protective association has established HSD17B13 as a promising therapeutic target for the treatment of these conditions.[5][6] This technical guide details the in vitro enzymatic activity of HSD17B13, the methodologies used to assess its function, and the characteristics of its inhibitors.
HSD17B13 Enzymatic Activity and Substrates
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[7][8] The enzyme catalyzes the interconversion of keto- and hydroxysteroids.[9] While its precise physiological substrate is still under investigation, several molecules have been identified as substrates in in vitro assays, including:
-
Steroids: β-estradiol is a commonly used substrate in enzymatic assays.[6][10]
-
Bioactive Lipids: Leukotriene B4 (LTB4) has also been identified as a substrate.[8][11]
-
Retinoids: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][5]
The enzymatic activity of HSD17B13 is dependent on the presence of the cofactor NAD+.[8][10]
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the in vitro enzymatic activity for a known HSD17B13 inhibitor, BI-3231, as reported in the literature.
| Inhibitor | Target | Assay Substrate | IC50 (µM) | Ki (nM) | Assay Type | Species | Reference |
| BI-3231 | HSD17B13 | Estradiol | 1.4 ± 0.7 | - | Enzymatic | Human | [10] |
| BI-3231 | HSD17B13 | Retinol | 2.4 ± 0.1 | - | Enzymatic | Human | [10] |
| BI-3231 | HSD17B13 | - | - | <10 | Enzymatic | Human | [10] |
| BI-3231 | HSD17B13 | - | - | <10 | Enzymatic | Mouse | [10] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation. Below are representative protocols for assessing HSD17B13 in vitro enzymatic activity.
Recombinant HSD17B13 Expression and Purification
Recombinant HSD17B13 is typically expressed in Sf9 insect cells using a baculoviral expression system.[7][11] The protein is then purified using metal affinity chromatography followed by size exclusion chromatography.[7][11]
HSD17B13 In Vitro Enzymatic Assay (Luminescence-Based)
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of its substrate.
Materials:
-
Recombinant purified HSD17B13 enzyme (50-100 nM)[11]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[11]
-
Substrate: Estradiol or Leukotriene B4 (10 - 50 µM)[11]
-
Cofactor: NAD+
-
Test Inhibitor (e.g., this compound) at various concentrations
-
96- or 384-well plates
Procedure:
-
Prepare assay mixtures in the wells of a microplate containing the assay buffer, HSD17B13 enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the amount of NADH produced using the NAD-Glo™ luminescence assay according to the manufacturer's instructions.[7][11]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
HSD17B13 In Vitro Enzymatic Assay (Mass Spectrometry-Based)
This method directly measures the conversion of the substrate to its product.
Materials:
-
Same as the luminescence-based assay.
-
RapidFire Mass Spectrometry (RF-MS) system[7]
Procedure:
-
Follow steps 1-3 of the luminescence-based assay protocol.
-
Quench the reaction at specific time points.
-
Analyze the reaction mixture using an RF-MS system to quantify the amount of product formed.[7]
-
Calculate the rate of reaction and the effect of the inhibitor on this rate.
Retinol Dehydrogenase Activity Assay
This cell-based assay measures the conversion of retinol to retinaldehyde.[5]
Materials:
-
HEK293 cells[5]
-
Expression plasmid for HSD17B13 or empty vector control[5]
-
All-trans-retinol[5]
-
Normal-phase High-Performance Liquid Chromatography (HPLC) system[5]
Procedure:
-
Seed HEK293 cells and transiently transfect them with the HSD17B13 expression plasmid or an empty vector.[5]
-
Add all-trans-retinol to the culture medium and incubate for a defined period (e.g., 6-8 hours).[5]
-
Harvest the cells and extract the retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.[5]
-
Normalize retinoid levels to the total protein concentration.[5]
Mandatory Visualizations
Experimental Workflow for HSD17B13 In Vitro Enzymatic Assay
Caption: Workflow for HSD17B13 in vitro enzymatic assay.
HSD17B13 Signaling and Point of Inhibition
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. enanta.com [enanta.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
The Effect of Potent and Selective Hsd17B13 Inhibition on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is primarily expressed in the liver and is implicated in the metabolism of steroids, fatty acids, and retinoids. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the effects of potent and selective Hsd17B13 inhibitors on lipid metabolism, with a focus on preclinical findings. While information on a specific compound designated "Hsd17B13-IN-53" is not publicly available, this guide will focus on well-characterized inhibitors such as BI-3231 and other potent compounds to elucidate the therapeutic potential of targeting Hsd17B13.
Hsd17B13: A Key Regulator of Hepatic Lipid Homeostasis
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] Overexpression of Hsd17B13 in mouse liver promotes lipid accumulation, indicating its direct role in fatty acid metabolism.[3] The enzyme is localized to the surface of lipid droplets within hepatocytes.[4]
The precise physiological substrates of Hsd17B13 are still under investigation, but in vitro studies have shown it can act on a range of lipidic molecules, including steroids like estradiol and bioactive lipids such as leukotriene B4.[3] It is also reported to possess retinol dehydrogenase activity.[5]
The mechanism by which Hsd17B13 influences lipid metabolism is believed to involve the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[6] Inhibition of Hsd17B13 is thought to interfere with this pathway, leading to a reduction in the synthesis and accumulation of lipids in the liver.
Quantitative Effects of Hsd17B13 Inhibitors on Lipid Metabolism
The development of potent and selective Hsd17B13 inhibitors has allowed for the pharmacological interrogation of its role in lipid metabolism. The following tables summarize the key quantitative data from preclinical studies of notable inhibitors.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | Potency (IC50/Ki) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | [7][8] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | IC50: 13 nM | [7] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | - | IC50: 11 ± 5 nM | [9] |
| Compound 32 | Human HSD17B13 | Enzymatic | - | IC50: 2.5 nM | [10][11] |
| HSD17B13-IN-5 | Human HSD17B13 | Enzymatic | Estradiol | Ki: ≤ 50 nM |
Table 2: In Vitro Effects of BI-3231 on Hepatocellular Lipid Accumulation
| Cell Line | Treatment | Effect on Triglyceride Accumulation | Source |
| HepG2 (human) | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased | [12][13] |
| Primary Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased | [12][13] |
Table 3: In Vivo Effects of Hsd17B13 Inhibitor "Compound 32" in a MASH Model
| Animal Model | Treatment | Key Findings | Proposed Mechanism | Source |
| Mouse model of MASH | Compound 32 | Robust anti-MASH effects | Inhibition of the SREBP-1c/FAS pathway | [10][11] |
Signaling Pathways and Experimental Workflows
Hsd17B13 Signaling Pathway in Lipid Metabolism
The following diagram illustrates the proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism and the point of intervention for selective inhibitors.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism.
Experimental Workflow: In Vitro Evaluation of Hsd17B13 Inhibitors
This diagram outlines a typical experimental workflow for assessing the efficacy of an Hsd17B13 inhibitor in a cell-based model of lipotoxicity.
Caption: A representative workflow for in vitro testing of Hsd17B13 inhibitors.
Detailed Experimental Protocols
Hsd17B13 Enzymatic Activity Assay
This protocol is adapted from methods used in the characterization of Hsd17B13 inhibitors.
-
Objective: To determine the in vitro potency of a test compound against Hsd17B13.
-
Principle: The assay measures the NAD+-dependent oxidation of a substrate (e.g., estradiol) by recombinant Hsd17B13, resulting in the production of NADH, which can be detected spectrophotometrically.
-
Materials:
-
Recombinant human Hsd17B13 protein.
-
Substrate: Estradiol (in DMSO).
-
Cofactor: NAD+ (in assay buffer).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Test compound (serial dilutions in DMSO).
-
96- or 384-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add assay buffer, NAD+, and the test compound.
-
Add recombinant Hsd17B13 enzyme to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (estradiol).
-
Immediately begin kinetic reading of absorbance at 340 nm for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of NADH formation (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Triglyceride Accumulation Assay
This protocol describes a common method to assess the effect of Hsd17B13 inhibition on lipid accumulation in hepatocytes.
-
Objective: To quantify the effect of a test compound on triglyceride levels in a cellular model of steatosis.
-
Principle: Hepatocytes are treated with a lipotoxic fatty acid (e.g., palmitic acid) to induce lipid accumulation. The effect of the test compound on this accumulation is then quantified using a commercially available triglyceride assay kit.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Palmitic acid complexed to bovine serum albumin (BSA).
-
Test compound (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Triglyceride quantification kit (colorimetric or fluorometric).
-
Protein assay kit (e.g., BCA).
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Induce lipotoxicity by treating the cells with palmitic acid-BSA complex in serum-free medium for 24-48 hours.
-
Co-treat the cells with the test compound at various concentrations. Include a vehicle control (DMSO).
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Measure the triglyceride concentration in the cell lysates using a triglyceride quantification kit according to the manufacturer's instructions.
-
Measure the total protein concentration in the cell lysates using a protein assay kit.
-
Normalize the triglyceride concentration to the total protein concentration for each sample.
-
Compare the normalized triglyceride levels in the compound-treated wells to the vehicle-treated control to determine the effect of the inhibitor.
-
Conclusion and Future Directions
The inhibition of Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH. Preclinical data on potent and selective inhibitors like BI-3231 demonstrate a clear impact on reducing hepatocellular lipid accumulation. The proposed mechanism of action via modulation of the SREBP-1c pathway provides a strong rationale for its therapeutic potential. Further in-depth in vivo studies with well-characterized inhibitors are crucial to fully elucidate the effects on liver histology, inflammation, and fibrosis, and to translate these promising preclinical findings into effective therapies for patients with chronic liver disease. The development of additional tool compounds and their characterization in various models of liver disease will be instrumental in further validating Hsd17B13 as a key therapeutic target.
References
- 1. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. opnme.com [opnme.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. eubopen.org [eubopen.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
HSD17B13 Inhibition by Hsd17B13-IN-53: A Technical Guide for Researchers in Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications.[1][2] This has spurred the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. This technical guide provides an in-depth overview of HSD17B13 as a drug target and focuses on Hsd17B13-IN-53, a potent inhibitor of this enzyme. The guide will cover the mechanism of action, available preclinical data, and detailed experimental protocols for the evaluation of HSD17B13 inhibitors, aimed at facilitating further research and drug development in this promising area.
Introduction to HSD17B13 in NAFLD
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] While its precise physiological function is still under investigation, it is known to belong to the 17β-hydroxysteroid dehydrogenase superfamily and exhibits NAD(P)H/NAD(P)⁺-dependent oxidoreductase activity.[3][4] Studies have shown that HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD.[3] The enzyme is implicated in the metabolism of various substrates, including steroids and retinol.[1][5]
Genetic validation for targeting HSD17B13 is strong. Multiple genome-wide association studies (GWAS) have demonstrated that individuals carrying loss-of-function variants of HSD17B13, such as the rs72613567 splice variant, are protected from the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has positioned HSD17B13 as a prime target for therapeutic intervention in NAFLD and other chronic liver diseases. The development of small molecule inhibitors that mimic the effect of these genetic variants is a promising strategy to combat the progression of NAFLD.
This compound and Other Small Molecule Inhibitors
A number of small molecule inhibitors of HSD17B13 are under development. While comprehensive preclinical and clinical data for many of these are not yet publicly available, some have emerged as important research tools and potential clinical candidates.
This compound is a potent inhibitor of HSD17B13. Publicly available data on this compound is limited, but it is characterized by its significant in vitro potency.
Other notable HSD17B13 inhibitors include:
-
BI-3231: A well-characterized, potent, and selective chemical probe for HSD17B13.[6]
-
INI-822: An orally delivered small molecule inhibitor that has advanced to Phase 1 clinical trials for fibrotic liver diseases, including NASH.
-
INI-678: A potent and selective small-molecule inhibitor that has shown promise in a human liver cell-based 3D "liver-on-a-chip" model of NASH, where it decreased biomarkers of fibrosis.[1][5]
Data Presentation: In Vitro Potency of HSD17B13 Inhibitors
The following table summarizes the available in vitro potency data for this compound and other selected HSD17B13 inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 µM | MedChemExpress |
| BI-3231 | Human HSD17B13 | Enzymatic | - | 1 nM | MedchemExpress |
| BI-3231 | Mouse HSD17B13 | Enzymatic | - | 13 nM | MedchemExpress |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in NAFLD
The precise signaling pathway of HSD17B13 in the context of NAFLD is an active area of research. Current evidence suggests a role for HSD17B13 in lipid metabolism, potentially through its interaction with the sterol regulatory element-binding protein-1c (SREBP-1c) pathway, which is a master regulator of lipogenesis. Liver X receptor α (LXRα) can induce the expression of HSD17B13 via SREBP-1c.[1][3][7] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis and contributes to lipid droplet accumulation in hepatocytes.[1][8]
Experimental Workflow for HSD17B13 Inhibitor Characterization
The discovery and characterization of HSD17B13 inhibitors typically follow a multi-step workflow, starting from initial screening to in vivo efficacy studies.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible evaluation of HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo assays. While specific details for this compound are not publicly available, these methods are standard in the field.
HSD17B13 Enzymatic Inhibition Assay (Estradiol as Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13, using the conversion of β-estradiol to estrone, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH can be detected using a luminescent assay.
Materials:
-
Purified recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 80 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD⁺ (final concentration, e.g., 500 µM) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 2 hours in the dark.
-
Add 3 µL of NAD(P)H-Glo™ Detection Reagent to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]
Cellular HSD17B13 Inhibition Assay
This assay determines the potency of an inhibitor in a cellular context, typically using a cell line that overexpresses HSD17B13.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Estradiol (substrate)
-
Test compounds dissolved in DMSO
-
384-well cell culture plates
-
LC-MS/MS system for estrone quantification
Procedure:
-
Seed the HEK293-HSD17B13 cells into 384-well plates and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the cells and pre-incubate for 30 minutes.
-
Add estradiol (final concentration, e.g., 60 µM) to initiate the enzymatic reaction.
-
Incubate for a defined period (e.g., 3 hours) at 37°C.
-
Collect the cell supernatant.
-
Quantify the amount of estrone produced using a validated LC-MS/MS method.
-
Determine the cellular IC50 value by plotting the estrone concentration against the inhibitor concentration.[6]
In Vivo Efficacy Evaluation in a Western Diet-Induced Obese Mouse Model of NAFLD
This in vivo model is used to assess the therapeutic efficacy of HSD17B13 inhibitors in a diet-induced model of NAFLD that recapitulates many features of the human disease.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Induction of NAFLD is achieved by feeding a Western diet (high in fat, sucrose, and cholesterol) for an extended period (e.g., 16-24 weeks).[10][11]
Experimental Design:
-
Acclimate mice to the facility and diet.
-
Divide mice into groups:
-
Control group (standard chow diet)
-
Western diet (WD) + vehicle
-
Western diet (WD) + this compound (or other test inhibitor) at various doses
-
-
Administer the test compound or vehicle daily (e.g., by oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and clinical signs throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Endpoint Analysis:
-
Plasma analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver histology: Perform H&E staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Use Sirius Red staining to evaluate fibrosis.
-
Liver triglycerides and cholesterol: Quantify the lipid content in the liver.
-
Gene expression analysis (qRT-PCR): Measure the mRNA levels of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Timp1).
-
Western blotting: Analyze the protein levels of key targets.
Conclusion
HSD17B13 has emerged as a genetically validated and highly promising therapeutic target for the treatment of NAFLD and its progression to more severe liver pathologies. Small molecule inhibitors such as this compound offer a potential therapeutic strategy to mitigate the effects of this disease. The data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding of HSD17B13 and developing novel therapies for patients with NAFLD. Further preclinical and clinical investigation of potent and selective HSD17B13 inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Diet Causes Obesity-Induced Nonalcoholic Fatty Liver Disease Development by Differentially Compromising the Autophagic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Diet-Induced Nonalcoholic Fatty Liver Disease Mice Mimic the Key Transcriptomic Signatures Observed in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-53: A Novel Inhibitor Targeting a Key Player in Non-Alcoholic Steatohepatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The complex pathophysiology of NASH has presented significant challenges to the development of effective therapeutics. Recently, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated protein, has emerged as a compelling therapeutic target.[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its more severe complications.[4][5] This has spurred the development of HSD17B13 inhibitors as a promising strategy for NASH treatment. This whitepaper provides a comprehensive technical overview of the role of HSD17B13 in NASH and the current landscape of its inhibitors, with a focus on the small molecule inhibitor Hsd17B13-IN-53.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is primarily involved in the metabolism of steroids and other lipids.[2][6] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets.[3][7] Its expression is upregulated in both patients and animal models of NAFLD and NASH.[6][8] Overexpression of HSD17B13 in the liver promotes the accumulation of lipids, suggesting a direct role in the pathogenesis of steatosis.[6][8]
The precise physiological substrates and enzymatic functions of HSD17B13 are still under investigation, but it has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][9] This function may link it to the regulation of hepatic stellate cell activation and fibrosis, as retinoid metabolism is a key process in these cells.[9][10]
The Rationale for HSD17B13 Inhibition in NASH
The strong genetic validation for HSD17B13 as a therapeutic target comes from multiple genome-wide association studies (GWAS). These studies have consistently demonstrated that a splice variant of HSD17B13 (rs72613567:TA) that leads to a loss of function is protective against the development of NASH, liver fibrosis, and hepatocellular carcinoma.[4][11][12] This protective effect appears to be independent of the degree of steatosis, suggesting that HSD17B13 plays a crucial role in the progression of liver disease rather than the initial fat accumulation.[4]
By inhibiting the enzymatic activity of HSD17B13, therapeutic agents aim to mimic the protective effects of the loss-of-function genetic variants. This approach is hypothesized to reduce liver inflammation, hepatocyte ballooning, and the progression of fibrosis, which are the hallmarks of NASH.[4][13]
This compound and Other Investigational Inhibitors
This compound, also known as Compound 88, is a small molecule inhibitor of HSD17B13.[2][8] While detailed preclinical and clinical data for this compound are not yet widely available in the public domain, it is characterized by its potent inhibition of HSD17B13's enzymatic activity.
Quantitative Data on HSD17B13 Inhibitors
The table below summarizes the available quantitative data for this compound and other notable HSD17B13 inhibitors. It is important to note that the data for many of these compounds are from in vitro assays or early preclinical studies.
| Compound Name | Type | IC50 | Key Findings |
| This compound (Compound 88) | Small Molecule | ≤ 0.1 μM (for estradiol)[2][6][8][14] | Potent in vitro inhibition of HSD17B13.[2][8] |
| BI-3231 | Small Molecule | 1 nM | Potent and selective inhibitor of human and mouse HSD17B13.[1][5] |
| INI-822 | Small Molecule | Not Disclosed | Decreased fibrotic proteins (α-SMA and Collagen Type 1) in a "liver-on-a-chip" model.[5][13] |
| ARO-HSD (Rapirosiran) | siRNA | Not Applicable | Robust target knockdown and numerically lower liver enzymes and NAFLD Activity Score (NAS) in a Phase 1 study.[3] |
Signaling Pathways and Mechanism of Action
The mechanism by which HSD17B13 inhibition ameliorates NASH is believed to be multifactorial, involving modulation of lipid metabolism and inflammatory signaling.
Regulation of HSD17B13 Expression
The expression of the HSD17B13 gene is, in part, regulated by the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[7][10] Liver X receptor-α (LXR-α) can induce HSD17B13 expression through SREBP-1c.[7][10] This places HSD17B13 downstream of major lipogenic signaling pathways that are often dysregulated in NASH.[15][16]
Figure 1: Simplified signaling pathway for the regulation of HSD17B13 expression.
Proposed Mechanism of HSD17B13 Inhibition
HSD17B13 inhibitors, such as this compound, are designed to bind to the active site of the enzyme and block its catalytic function. This is expected to reduce the production of pro-inflammatory lipids and other metabolites that contribute to liver injury and fibrosis. Recent studies also suggest a link between HSD17B13 and pyrimidine catabolism, indicating that its inhibition may protect against liver fibrosis through this pathway.[17][18]
Figure 2: Proposed mechanism of action for HSD17B13 inhibitors in NASH.
Experimental Protocols
Detailed, standardized protocols for testing HSD17B13 inhibitors are crucial for the comparability of data across different studies. Below are outlines of key experimental methodologies.
In Vitro HSD17B13 Enzymatic Assay
This assay is fundamental for determining the potency (e.g., IC50) of an inhibitor.
Objective: To measure the direct inhibitory effect of a compound on HSD17B13 enzymatic activity.
Principle: The assay typically measures the conversion of a substrate (e.g., estradiol or retinol) to its product, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is then quantified, often using a luminescent or fluorescent detection method.[19][20]
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol, retinol)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
NADH detection reagent (e.g., NAD-Glo™)
-
Microplate reader
Procedure Outline:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, recombinant HSD17B13 protein, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Assay for HSD17B13 Activity
Cell-based assays provide a more physiologically relevant system to assess the efficacy of inhibitors.
Objective: To evaluate the ability of an inhibitor to block HSD17B13 activity within a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes
-
Cell culture medium and supplements
-
Test inhibitor
-
Substrate (if necessary, depending on the endogenous levels)
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure Outline:
-
Culture the cells to a suitable confluency in a multi-well plate.
-
Treat the cells with the test inhibitor at various concentrations for a defined period.
-
If required, add the substrate to the cell culture medium.
-
After incubation, wash the cells and lyse them.
-
Quantify the amount of the substrate's product in the cell lysate using a sensitive analytical method like LC-MS/MS.
-
Normalize the product levels to the total protein concentration in each well.
-
Determine the dose-dependent inhibitory effect of the compound.
Figure 3: General experimental workflow for the evaluation of an HSD17B13 inhibitor.
Future Directions and Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NASH. Small molecule inhibitors like this compound, along with other modalities such as siRNAs, are at the forefront of this research. While the publicly available data on this compound is currently limited, the broader field of HSD17B13 inhibition is rapidly advancing.
Key future research will need to focus on:
-
Elucidating the full range of HSD17B13's physiological substrates and functions: This will provide a more complete understanding of the on-target effects of its inhibitors.
-
Conducting rigorous preclinical and clinical studies: These studies are essential to establish the safety, efficacy, and optimal dosing of HSD17B13 inhibitors in NASH patients.
-
Identifying and validating biomarkers of target engagement and therapeutic response: This will aid in the clinical development and monitoring of these novel therapies.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 14. Home Page | BIOZOL [biozol.de]
- 15. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enanta.com [enanta.com]
- 20. origene.com [origene.com]
An In-depth Technical Guide to the Selectivity Profile of HSD17B13 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-53" is not available in the public domain. This guide will utilize the publicly available data for a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to illustrate the selectivity profile and evaluation methodologies for inhibitors of this enzyme.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitors.
Introduction to HSD17B13 and its Inhibitors
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[3][4][5] This genetic validation has positioned HSD17B13 as a promising therapeutic target for these conditions. Consequently, the development of potent and selective small molecule inhibitors of HSD17B13 is an active area of research.
A critical aspect of the preclinical characterization of any HSD17B13 inhibitor is its selectivity profile against other members of the HSD17B family, particularly the phylogenetically closest homolog, HSD17B11.[6] High selectivity is crucial to minimize off-target effects and ensure that the observed pharmacological activity is due to the specific inhibition of HSD17B13.
Selectivity Profile of BI-3231
BI-3231 is a potent and selective chemical probe for HSD17B13.[4][7] Its selectivity has been primarily evaluated against HSD17B11. The inhibitory activity is summarized in the table below.
| Target Enzyme | Assay Type | Substrate | IC50 / Ki |
| Human HSD17B13 | Enzymatic | Estradiol | Ki = 0.002 µM |
| Mouse HSD17B13 | Enzymatic | Estradiol | Ki = 0.003 µM |
| Human HSD17B13 | Cellular | Estradiol | IC50 = 0.02 µM |
| Human HSD17B11 | Enzymatic | Estradiol | IC50 > 10 µM |
Data compiled from publicly available research on BI-3231.[4][7]
Experimental Protocols
The determination of the selectivity profile of HSD17B13 inhibitors involves a series of biochemical and cell-based assays.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13 and other HSD isoforms.
General Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human or mouse HSD17B13 is used. The known substrates for HSD17B13, such as estradiol or leukotriene B4 (LTB4), are prepared in a suitable buffer.[4][7][8] The cofactor NAD+ is also included in the reaction mixture as its presence is crucial for inhibitor binding.[7]
-
Compound Preparation: The test inhibitor (e.g., BI-3231) is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme, cofactor, and the test inhibitor.
-
Detection: The reaction progress is monitored by measuring the formation of the product (e.g., estrone from estradiol) or the change in NADH concentration.[8] This can be achieved using methods like LC-MS/MS or a coupled-enzyme luminescence assay (e.g., NAD-Glo).[8]
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, the Ki value is determined using the Morrison equation.[7]
Selectivity Determination: The same protocol is repeated using other purified HSD isoforms, such as HSD17B11, to determine the IC50 values for these off-targets. The ratio of off-target IC50 to on-target IC50 provides a measure of selectivity.
Cellular Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HSD17B13 within a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound.
General Methodology:
-
Cell Line: A human cell line, such as HEK293, is engineered to stably express the target enzyme, for instance, human HSD17B13.[9]
-
Cell Treatment: The cells are incubated with varying concentrations of the test inhibitor.
-
Substrate Addition: A suitable substrate, like estradiol, is added to the cell culture medium.[7]
-
Product Measurement: After a defined incubation period, the amount of product (e.g., estrone) formed in the cell lysate or supernatant is quantified, typically by LC-MS/MS.
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity of HSD17B13 inhibitors.
Proposed Mechanism of NAD+-Dependent Inhibition
Studies on BI-3231 have revealed a strong dependency on the cofactor NAD+ for binding to and inhibiting HSD17B13.[7] This suggests a specific mode of action where the binding of NAD+ induces a conformational change in the enzyme that is favorable for inhibitor binding.
Caption: NAD+ binding is a prerequisite for HSD17B13 inhibitor binding.
Conclusion
The evaluation of the selectivity profile is a cornerstone in the preclinical development of HSD17B13 inhibitors. As exemplified by the well-characterized compound BI-3231, a combination of biochemical and cellular assays is employed to quantify the potency against HSD17B13 and key off-targets like HSD17B11. A thorough understanding of the selectivity and the mechanism of action, including cofactor dependencies, is essential for the advancement of safe and effective HSD17B13-targeted therapeutics for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enanta.com [enanta.com]
- 9. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
Hsd17B13-IN-53: An In-depth Technical Guide to a Novel HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Consequently, the development of potent and selective HSD17B13 inhibitors has become a promising therapeutic strategy. This technical guide provides a comprehensive overview of a representative HSD17B13 inhibitor, HSD17B13-IN-5, including its chemical structure, physicochemical properties, and biological activity. Furthermore, this guide details established experimental protocols for the evaluation of HSD17B13 inhibitors and explores the key signaling pathways modulated by HSD17B13, offering a valuable resource for researchers in the field of liver diseases and metabolic disorders.
Chemical Structure and Properties of HSD17B13-IN-5
HSD17B13-IN-5 is a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. While the exact IUPAC name and SMILES string for HSD17B13-IN-5 are not publicly available in the immediate search results, key chemical properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₅ClF₄N₄O₃S | [1][2] |
| Molecular Weight | 574.93 g/mol | [1][3] |
| Appearance | Solid powder | |
| Storage | Store at -20°C for long-term | [2] |
Biological Activity and Mechanism of Action
HSD17B13-IN-5 demonstrates significant inhibitory activity against HSD17B13. The primary mechanism of action is the direct inhibition of the enzyme's catalytic activity, which is involved in the metabolism of various steroids and other lipid molecules within hepatocytes.
| Parameter | Value | Substrate | Method | Reference |
| Ki | ≤ 50 nM | Estradiol | LCMS | [1][3] |
Loss-of-function variants of HSD17B13 in humans are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH[4]. By inhibiting HSD17B13, compounds like HSD17B13-IN-5 aim to replicate this protective phenotype, thereby mitigating liver damage and inflammation.
HSD17B13 Signaling Pathways
HSD17B13 is involved in at least two key signaling pathways within hepatocytes that contribute to lipid metabolism and inflammation.
LXRα/SREBP-1c Lipogenic Pathway
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[1][2][5][6]. This pathway is a central regulator of de novo lipogenesis in the liver.
PAF/STAT3 Inflammatory Pathway
HSD17B13 activity can lead to the production of Platelet-Activating Factor (PAF), which in turn activates the STAT3 signaling pathway, promoting the expression of pro-inflammatory factors and contributing to liver inflammation[7][8].
Experimental Protocols
Detailed experimental protocols for HSD17B13-IN-5 are not publicly available. However, based on the literature for similar HSD17B13 inhibitors such as BI-3231, the following representative protocols can be adapted[4].
Biochemical Assay for HSD17B13 Inhibition (Enzymatic Activity)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Substrate: Estradiol or Leukotriene B₄ (LTB₄)
-
Cofactor: NAD⁺
-
Test compound (e.g., Hsd17B13-IN-5) dissolved in DMSO
-
1536-well assay plates
-
Detection method: MALDI-TOF MS or a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo™)
Procedure:
-
Dispense 50 nL of the test compound at various concentrations into the wells of a 1536-well plate.
-
Add 6 µL of diluted recombinant HSD17B13 protein to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 6 µL of a substrate/cofactor mix (e.g., estradiol and NAD⁺).
-
Incubate the reaction mixture for 4 hours at room temperature.
-
Stop the reaction and derivatize the analytes for detection.
-
Analyze the product formation using MALDI-TOF MS or measure the luminescence signal for NADH production.
-
Calculate the percent inhibition and determine the IC₅₀ or Ki value for the test compound.
Cellular Assay for HSD17B13 Activity
This assay measures the inhibition of HSD17B13 activity in a cellular context, providing more physiologically relevant data.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well cell culture plates
-
Test compound (e.g., Hsd17B13-IN-5) dissolved in DMSO
-
Estradiol
-
Internal standard (e.g., d4-estrone)
-
Girard's Reagent P for derivatization
-
RapidFire MS/MS system for detection
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells into 384-well plates and incubate for 24 hours.
-
Add 50 nL of the serially diluted test compound to the cells and incubate for 30 minutes at 37°C.
-
Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.
-
Collect 20 µL of the supernatant and add the internal standard.
-
Derivatize the analytes with Girard's Reagent P overnight at room temperature.
-
Analyze the estrone levels using RapidFire MS/MS.
-
Perform a cell viability assay on the remaining cells to exclude cytotoxic effects.
-
Normalize the data and calculate the cellular IC₅₀ value.
Conclusion
HSD17B13 has emerged as a compelling therapeutic target for NAFLD and other chronic liver diseases. HSD17B13-IN-5 is a potent inhibitor of this enzyme, and its further characterization and development could lead to novel treatments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate HSD17B13 and its inhibitors. As research in this area progresses, a deeper understanding of the physiological roles of HSD17B13 and the therapeutic potential of its inhibition will undoubtedly be unveiled.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of HSD17B13 Inhibition: A Technical Overview of Preclinical Safety Considerations
Disclaimer: No public domain information is available regarding a specific investigational compound designated "Hsd17B13-IN-53." This guide, therefore, provides a comprehensive overview of the preclinical safety and toxicological considerations for inhibiting the 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, drawing upon the wealth of available genetic and preclinical model data. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Human genetics has identified loss-of-function variants in the HSD17B13 gene that are strongly associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma.[1][2][3][4][5] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. However, preclinical studies in mouse models have yielded conflicting results, highlighting potential inter-species differences that are critical for drug development programs.[1][2][3][6] This guide summarizes the key preclinical findings, outlines the experimental methodologies employed, and visualizes the pertinent biological pathways and research workflows to inform the development of HSD17B13 inhibitors.
Preclinical Safety and Efficacy Profile of HSD17B13 Deficiency
The primary source of information regarding the safety profile of HSD17B13 inhibition comes from studies of human genetic variants and preclinical knockout mouse models. These studies provide insights into the potential on-target effects of a therapeutic inhibitor.
Summary of Preclinical Findings
The data presented below is a synthesis of findings from multiple studies on Hsd17b13 knockout (KO) mice under various dietary challenges designed to induce liver injury.
| Model System | Key Findings | Implications for Toxicity/Safety |
| Human Genetics (Loss-of-Function Variants) | - Reduced risk of NAFLD, NASH, fibrosis, and cirrhosis.[1][2][4] - Reduced risk of alcohol-associated liver injury.[1][2][5] - Lower risk of hepatocellular carcinoma.[1][5] | Suggests a favorable long-term safety profile for HSD17B13 inhibition in the liver. |
| Mouse Models (Hsd17b13 Knockout) | - No protection from obesogenic diet-induced liver injury, fibrosis, or hepatocellular carcinoma.[1][2] - No protection from alcohol-induced liver injury.[1][2] - Chow-fed KO mice showed higher body and liver weight compared to wild-type.[1][2] - KO mice on obesogenic diets exhibited a shift towards larger lipid droplets .[1] - Some studies show modest, sex- and diet-specific protective effects on fibrosis.[6] | Highlights significant species-specific differences between mice and humans. The observed weight gain in chow-fed mice warrants further investigation in toxicology studies of HSD17B13 inhibitors. The alteration in lipid droplet morphology could be a biomarker but also needs to be understood in the context of safety. |
Experimental Protocols in HSD17B13 Research
The following are generalized experimental protocols based on the methodologies described in the reviewed literature for assessing the function of HSD17B13 in preclinical models.
Animal Models and Dietary-Induced Liver Injury
-
Animal Strain: C57BL/6J mice are commonly used for generating whole-body Hsd17b13 knockout models.
-
Dietary Models:
-
High-Fat Diet (HFD): Typically contains 60% of calories from fat and is used to induce obesity and hepatic steatosis.
-
Western Diet (WD): A diet high in fat (around 40%) and sucrose, which also induces obesity, steatosis, and inflammation.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): Used to induce a more severe NASH phenotype with significant fibrosis.
-
NIAAA Model of Alcohol Exposure: Involves chronic ethanol feeding to model alcohol-related liver disease.
-
-
Duration: Studies range from several weeks to 10 months to assess both initial and long-term effects on liver pathology, including hepatocellular carcinoma development.[1][2]
-
Endpoints:
-
Body and liver weight.
-
Histological analysis of liver tissue: H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis.
-
Biochemical assays: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Gene expression analysis: qPCR to measure the expression of inflammatory and fibrotic markers.
-
Lipidomics: Analysis of hepatic lipid species to understand the metabolic impact of HSD17B13 deficiency.
-
Signaling Pathways and Experimental Workflows
HSD17B13 in the Context of NAFLD Pathogenesis
The diagram below illustrates the central role of HSD17B13 in lipid droplet metabolism within hepatocytes and its proposed influence on the progression of liver disease.
Caption: HSD17B13 is a lipid droplet-associated enzyme in hepatocytes involved in retinol metabolism and pro-inflammatory signaling.
Conceptual Workflow for Preclinical Toxicity Assessment of an HSD17B13 Inhibitor
The following diagram outlines a logical workflow for the preclinical safety and efficacy evaluation of a novel HSD17B13 inhibitor.
Caption: A conceptual workflow for the preclinical evaluation of an HSD17B13 inhibitor, from in vitro characterization to in vivo safety and efficacy studies.
Conclusions and Future Directions
While human genetic data provide a strong rationale for the therapeutic inhibition of HSD17B13 for chronic liver diseases, the discrepant findings in mouse models underscore the importance of careful preclinical evaluation. Key areas for future investigation for any HSD17B13 inhibitor include:
-
Clarifying Species-Specific Differences: Understanding why HSD17B13 deficiency is protective in humans but not in mice is paramount. This may involve studies in humanized mouse models or non-human primates.[3]
-
Thorough Toxicological Profiling: Comprehensive toxicology studies are necessary to investigate the potential for off-target effects and to understand the implications of on-target effects, such as the observed weight gain in chow-fed knockout mice.
-
Biomarker Development: Identifying translatable biomarkers of HSD17B13 activity and target engagement will be crucial for clinical development.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HSD17B13 Inhibition on Retinol Metabolism: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[3] One of the key enzymatic functions of HSD17B13 is its role as a retinol dehydrogenase, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[3] This activity places HSD17B13 at a crucial juncture in hepatic retinoid metabolism, a pathway known to be involved in liver homeostasis, inflammation, and fibrosis.
This technical guide provides an in-depth overview of the effect of HSD17B13 inhibition on retinol metabolism. While information on the specific compound "Hsd17B13-IN-53" is not available in the public domain, this document will detail the mechanism of action and effects of other known HSD17B13 inhibitors, serving as a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Core Concepts of HSD17B13 and Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[4] In the liver, it is localized to lipid droplets and utilizes NAD+ as a cofactor to oxidize its substrates.[5] The enzymatic activity of HSD17B13 is not limited to retinoids; it has also been shown to metabolize other lipids and steroids in vitro.[4] However, its role in retinol metabolism is of particular interest due to the established links between retinoid signaling and liver pathophysiology.
The inhibition of HSD17B13 is expected to decrease the conversion of retinol to retinaldehyde within hepatocytes. This would lead to an accumulation of retinol and a reduction in the downstream products of retinaldehyde, such as retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.
Quantitative Data on HSD17B13 Inhibitors
While no specific data for "this compound" is publicly available, research and patent literature have disclosed several small molecule inhibitors of HSD17B13. The following table summarizes the in vitro potency of some of these compounds.
| Compound Name/Identifier | Target Species | Assay Type | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic (Ki) | <10 nM | [1] |
| Mouse HSD17B13 | Enzymatic (Ki) | <10 nM | [1] | |
| Human HSD17B13 | Cellular | <100 nM | [1] | |
| Compound 32 | Human HSD17B13 | Enzymatic (IC50) | 2.5 nM | [6] |
| Mouse HSD17B13 | Enzymatic (IC50) | Generally higher than human | [6] | |
| INI-822 | Not specified | Small molecule inhibitor | Potent and selective | [7][8] |
| HSD17B13-IN-23 | Not specified | 17β-HSD inhibitor | Data not available | [9] |
Signaling and Experimental Workflow Diagrams
Retinol Metabolism Pathway and HSD17B13 Inhibition
The following diagram illustrates the canonical retinol metabolism pathway in a hepatocyte and highlights the point of intervention for an HSD17B13 inhibitor.
Caption: Retinol metabolism pathway and the inhibitory action of an HSD17B13 inhibitor.
Experimental Workflow for Evaluating HSD17B13 Inhibitors
This diagram outlines a typical experimental workflow to assess the impact of a novel HSD17B13 inhibitor on retinol metabolism.
Caption: A generalized experimental workflow for the evaluation of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibitors. Below are generalized protocols based on published methods for characterizing such compounds.[1][10]
Recombinant HSD17B13 Enzymatic Assay (Biochemical)
-
Objective: To determine the in vitro potency (IC50 or Ki) of a test compound against purified HSD17B13.
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: Retinol (or other known substrates like estradiol or leukotriene B4).
-
Cofactor: NAD+.
-
Test compound (e.g., this compound) in various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate pH).
-
Detection reagent (e.g., NAD-Glo™ luminescence assay kit).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (retinol) and NAD+.
-
Allow the reaction to proceed for a specific time (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a detection reagent like NAD-Glo™. The luminescence signal is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based HSD17B13 Activity Assay
-
Objective: To measure the inhibitory activity of a test compound on HSD17B13 within a cellular context.
-
Materials:
-
HEK293 cells stably or transiently overexpressing human HSD17B13.
-
Cell culture medium and reagents.
-
Test compound.
-
Substrate (e.g., retinol).
-
Lysis buffer.
-
Analytical equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Add the substrate (retinol) to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform protein quantification.
-
Extract the retinoids from the lysate (e.g., using liquid-liquid extraction).
-
Quantify the levels of the substrate (retinol) and the product (retinaldehyde) using a validated LC-MS/MS method.
-
Calculate the inhibition of retinaldehyde formation at each concentration of the test compound and determine the cellular IC50.
-
In Vivo Pharmacodynamic and Efficacy Studies
-
Objective: To evaluate the effect of the HSD17B13 inhibitor on hepatic retinoid levels and liver disease markers in an animal model.
-
Materials:
-
A suitable animal model of NASH (e.g., diet-induced obese mice).
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Equipment for blood and tissue collection.
-
LC-MS/MS for retinoid analysis.
-
Histology equipment and reagents.
-
RT-qPCR for gene expression analysis.
-
-
Procedure:
-
Induce liver disease in the animals (e.g., by feeding a high-fat, high-cholesterol, high-sugar diet).
-
Dose the animals with the test compound or vehicle control for a specified period (e.g., 4-12 weeks).
-
At the end of the study, collect blood and liver tissue samples.
-
Measure plasma markers of liver injury (e.g., ALT, AST).
-
Perform histological analysis of the liver to assess steatosis, inflammation, and fibrosis.
-
Extract retinoids from a portion of the liver tissue and quantify retinol and its metabolites by LC-MS/MS to confirm target engagement.
-
Analyze the expression of genes related to fibrosis, inflammation, and lipid metabolism in the liver using RT-qPCR.
-
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for NASH and other chronic liver diseases. By blocking the conversion of retinol to retinaldehyde, HSD17B13 inhibitors can modulate hepatic retinoid signaling, which is implicated in the pathogenesis of liver disease. While specific data on "this compound" is not publicly available, the information on other well-characterized inhibitors like BI-3231 provides a strong framework for understanding the expected effects and for designing experiments to evaluate novel compounds in this class. The experimental protocols and workflows detailed in this guide offer a robust starting point for researchers aiming to further elucidate the role of HSD17B13 in retinol metabolism and to advance the development of new therapies for liver disease.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HSD17B13 - Wikipedia [en.wikipedia.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
The Role of Hsd17B13 Inhibition in Liver Fibrosis: A Technical Guide
Disclaimer: No public information was found for the specific compound "Hsd17B13-IN-53". This guide focuses on the therapeutic target Hsd17B13 and publicly disclosed inhibitors, such as BI-3231, as representatives of this class of molecules in the context of liver fibrosis.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH) and liver fibrosis. Primarily expressed in hepatocytes and associated with lipid droplets, Hsd17B13's enzymatic activity is implicated in lipid metabolism and the pathogenesis of liver disease. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of chronic liver diseases, providing a strong rationale for the development of small molecule inhibitors. This document provides a comprehensive overview of the role of Hsd17B13 in liver fibrosis, the mechanism of action of its inhibitors, preclinical data for representative compounds, and detailed experimental protocols for their evaluation.
The Hsd17B13 Target and its Role in Liver Fibrosis
Hsd17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which are NAD(P)+-dependent oxidoreductases.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[1] The enzyme is localized to lipid droplets within hepatocytes and is believed to play a role in retinol metabolism, converting retinol to retinaldehyde.[2]
The primary evidence supporting Hsd17B13 as a therapeutic target comes from human genetics. A splice variant (rs72613567) in the HSD17B13 gene, which leads to a loss of enzymatic function, has been consistently associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2] This protective effect underscores the potential for pharmacological inhibition of Hsd17B13 to mimic this genetic advantage and offer a therapeutic benefit for patients with liver disease.
Mechanism of Action of Hsd17B13 Inhibitors
The precise mechanism by which Hsd17B13 inhibition mitigates liver fibrosis is an active area of research. Current evidence points towards a multi-faceted mode of action:
-
Modulation of Lipid Metabolism: Hsd17B13 inhibitors have been shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[3] This is thought to occur through the restoration of lipid metabolism and homeostasis.
-
Enhanced Mitochondrial Function: The inhibitor BI-3231 has been demonstrated to increase mitochondrial respiratory function in hepatocytes.[3] Improved mitochondrial health is crucial for hepatocyte survival and function, and its dysfunction is a key feature of NASH.
-
Inhibition of Pyrimidine Catabolism: Recent studies suggest that the protection against liver fibrosis conferred by Hsd17B13 inhibition is associated with a decrease in pyrimidine catabolism.[4]
The proposed signaling pathway and mechanism of action are depicted in the following diagram:
Preclinical Data for Hsd17B13 Inhibitors
While data on "this compound" is unavailable, preclinical data for other Hsd17B13 inhibitors, most notably BI-3231, have been published.
In Vitro Activity
The following table summarizes the in vitro potency of BI-3231.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (nM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | 1 | 0.7 ± 0.2 | Double-digit nanomolar | [1][5][6] |
| Mouse Hsd17B13 | Enzymatic | 13 | - | - | [6] |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies of BI-3231 in mice have demonstrated that while it has rapid plasma clearance, it exhibits significant and sustained accumulation in the liver, the target organ.[7] Another inhibitor from Enanta Pharmaceuticals, EP-036332 (administered as prodrug EP-037429), has shown hepatoprotective effects in mouse models of both acute and chronic liver injury.[8]
The general workflow for preclinical evaluation of an Hsd17B13 inhibitor for liver fibrosis is outlined below.
Experimental Protocols
Hsd17B13 Enzymatic Activity Assay
This protocol is adapted from published methods for determining Hsd17B13 enzyme inhibition.[9][10]
Objective: To measure the enzymatic activity of Hsd17B13 and determine the potency of test compounds.
Principle: Hsd17B13 utilizes NAD+ as a cofactor to convert a substrate (e.g., β-estradiol or retinol) to its oxidized product, generating NADH. The amount of NADH produced is proportional to the enzyme activity and can be quantified using a bioluminescent assay.
Materials:
-
Purified recombinant Hsd17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
Test compound (e.g., BI-3231) serially diluted in DMSO
-
384-well assay plates
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
Luminometer
Procedure:
-
Add 80 nL of the test compound at various concentrations to the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and cofactor (500 µM NAD+) in assay buffer.
-
Add 2 µL of the substrate mix to each well.
-
Initiate the reaction by adding 2 µL of purified Hsd17B13 protein (30 nM final concentration) in assay buffer to each well.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 3 µL of the NADH detection reagent to each well.
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This is a widely used model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic agents.[2][11]
Objective: To induce liver fibrosis in mice and assess the therapeutic effect of an Hsd17B13 inhibitor.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Vehicle (e.g., olive oil or corn oil)
-
Test compound formulated for administration (e.g., oral gavage)
Procedure:
-
Acclimatize mice for at least one week.
-
Prepare a solution of CCl4 in the vehicle (e.g., 10% v/v).
-
Administer CCl4 (e.g., 0.3 ml/kg) via intraperitoneal injection twice a week for 4-8 weeks.
-
Administer the test compound or vehicle to respective groups of mice according to the desired dosing regimen (prophylactic or therapeutic).
-
At the end of the study period, euthanize the mice and collect blood and liver tissue.
-
Analyze serum for liver injury markers (ALT, AST).
-
Process liver tissue for histopathological analysis (H&E, Sirius Red staining for collagen) and quantification of hydroxyproline content.
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model in Mice
The BDL model induces cholestatic liver injury and subsequent fibrosis.[12][13]
Objective: To induce cholestatic liver fibrosis and evaluate the efficacy of an Hsd17B13 inhibitor.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Surgical suture
-
Test compound formulated for administration
Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct.
-
Ligate the common bile duct in two locations with surgical suture.
-
Close the abdominal incision.
-
Provide post-operative care, including analgesics.
-
Administer the test compound or vehicle to respective groups of mice daily for a specified period (e.g., 14-28 days).
-
At the end of the study, euthanize the mice and collect blood and liver tissue for analysis as described in the CCl4 model.
Conclusion
The inhibition of Hsd17B13 represents a promising and genetically validated therapeutic strategy for the treatment of liver fibrosis. The development of potent and selective small molecule inhibitors, such as BI-3231, provides valuable tools to further elucidate the biology of Hsd17B13 and to advance novel therapies for patients with chronic liver disease. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such inhibitors. Further research is warranted to fully understand the molecular mechanisms underlying the hepatoprotective effects of Hsd17B13 inhibition and to translate these findings into clinical practice.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enanta.com [enanta.com]
- 9. scispace.com [scispace.com]
- 10. origene.com [origene.com]
- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hsd17B13 Inhibitor BI-3231
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, a significant tool for investigating the therapeutic potential of HSD17B13 inhibition in liver diseases such as nonalcoholic steatohepatitis (NASH). Due to the absence of public information on a compound named "Hsd17B13-IN-53," this guide focuses on the well-characterized chemical probe BI-3231, developed by Boehringer Ingelheim.
Core Compound: BI-3231
BI-3231 is a potent and selective small molecule inhibitor of HSD17B13.[1][2][3][4] Its discovery and characterization have provided a valuable tool for the scientific community to explore the pharmacology of HSD17B13.[1][2][3]
Quantitative Data
The following table summarizes the in vitro potency of BI-3231 against human and mouse HSD17B13.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic | [4] |
| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic | [4] |
Experimental Protocols
Synthesis of BI-3231
The synthesis of BI-3231 has been reported in the scientific literature.[1] A summary of the key synthetic steps is provided below. For a complete, detailed protocol, please refer to the supporting information of the cited publication.
Scheme 1: Synthesis of BI-3231
The synthesis involves a multi-step sequence, including an alkylation of a pyrazole intermediate followed by a Suzuki coupling to introduce the final aromatic moiety. The key building blocks are prepared through established synthetic organic chemistry methods.
Step 1: Preparation of the Pyrazole Core
-
A substituted pyrazole is synthesized through condensation of a hydrazine with a 1,3-dicarbonyl compound.
Step 2: Alkylation of the Pyrazole
-
The pyrazole nitrogen is alkylated using an appropriate alkyl halide in the presence of a base.
Step 3: Suzuki Coupling
-
The final aryl group is introduced via a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid derivative.
Step 4: Deprotection and Purification
-
Any protecting groups used during the synthesis are removed, and the final compound is purified using chromatographic techniques to yield BI-3231.
In Vitro Enzyme Inhibition Assay Protocol
The potency of BI-3231 was determined using a high-throughput mass spectrometry-based assay to measure the enzymatic activity of HSD17B13.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compound (e.g., BI-3231)
-
Assay buffer
-
Mass spectrometer (e.g., MALDI-TOF)
Methodology:
-
Compound Preparation: The test compound is serially diluted to create a concentration gradient.
-
Reaction Mixture Preparation: The reaction is initiated by adding the HSD17B13 enzyme to a mixture containing the assay buffer, estradiol, and NAD+.
-
Incubation: The reaction mixture is incubated with the test compound at various concentrations for a defined period at a controlled temperature.
-
Reaction Termination: The enzymatic reaction is stopped.
-
Detection: The conversion of the substrate (estradiol) to the product (estrone) is quantified using mass spectrometry.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[5][6] Its expression is regulated by key transcription factors involved in lipid metabolism, such as LXRα and SREBP-1c.[5][6] The enzyme is known to catalyze the conversion of retinol to retinaldehyde.[5] In the context of non-alcoholic fatty liver disease (NAFLD), increased HSD17B13 expression is associated with disease progression.[6][7] Inhibition of HSD17B13 is therefore a promising therapeutic strategy.
Caption: HSD17B13 signaling pathway in the context of liver disease.
Experimental Workflow for HSD17B13 Inhibition Assay
The following diagram illustrates the key steps in the in vitro enzyme inhibition assay used to determine the potency of HSD17B13 inhibitors.
Caption: Experimental workflow for the HSD17B13 in vitro inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Hsd17B13-IN-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression of chronic liver diseases, making it a compelling therapeutic target.[2][4] HSD17B13 catalyzes the NAD+ dependent oxidation of various substrates, including steroids like β-estradiol, as well as retinol and proinflammatory lipid mediators such as leukotriene B4.[4][5]
These application notes provide detailed protocols for the in vitro evaluation of novel inhibitors of HSD17B13, using "Hsd17B13-IN-53" as a representative investigational compound. The protocols described include a biochemical enzyme activity assay and a cell-based functional assay.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is a lipid droplet-associated protein in hepatocytes.[1] Its expression is upregulated in NAFLD.[1][3] The enzyme is involved in hepatic lipid metabolism, and its activity has been linked to liver injury and inflammation.[6] Loss-of-function mutations in the HSD17B13 gene are protective against the progression of simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2][4] This protective effect underscores the therapeutic potential of inhibiting HSD17B13.
Caption: HSD17B13 signaling in hepatocytes.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified and compared with known inhibitors. The following table provides example data for the well-characterized HSD17B13 inhibitor, BI-3231, which can serve as a positive control in these assays.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | 1 | [7][8] |
| BI-3231 | Mouse HSD17B13 | Biochemical | Estradiol | 13 | [7] |
| BI-3231 | Human HSD17B13 | Cell-based (HEK293) | Estradiol | 12 | [9] |
Experimental Protocols
Biochemical Enzyme Activity Assay (NADH Detection)
This protocol measures the enzymatic activity of purified recombinant HSD17B13 by detecting the production of NADH, a product of the oxidation reaction. A luminescence-based assay kit, such as the NAD(P)H-Glo™ Detection System, is commonly used.[10][11]
Experimental Workflow:
Caption: Workflow for the HSD17B13 biochemical assay.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
BI-3231 (positive control)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NAD(P)H-Glo™ Detection System
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control (BI-3231) in DMSO.
-
Dispense the compounds into the 384-well assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Prepare the substrate solution containing β-estradiol and NAD+ in assay buffer.
-
Add the recombinant HSD17B13 enzyme to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NAD(P)H-Glo™ detection reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based HSD17B13 Activity Assay
This assay measures the ability of this compound to inhibit HSD17B13 activity in a cellular context. HEK293 cells are commonly used for transient or stable overexpression of HSD17B13.[11][12] The conversion of a substrate (e.g., retinol) to its product is measured, often by HPLC or mass spectrometry.[11][12]
Experimental Workflow:
Caption: Workflow for the HSD17B13 cell-based assay.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HSD17B13 expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
All-trans-retinol (substrate)
-
Extraction solvent (e.g., hexane)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Seed HEK293 cells in culture plates.
-
Transfect the cells with the HSD17B13 expression plasmid. Use an empty vector as a control.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Add all-trans-retinol to the medium and incubate for an appropriate time (e.g., 6-8 hours).[12]
-
Collect the cells and culture medium.
-
Extract the retinoids using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a mobile phase.
-
Analyze the samples by HPLC or LC-MS/MS to separate and quantify retinol and its metabolites (e.g., retinaldehyde).[12]
-
Determine the percent inhibition of product formation at each compound concentration and calculate the IC50 value.
Conclusion
The described in vitro assays provide a robust framework for characterizing the inhibitory potential of novel compounds like this compound against HSD17B13. The biochemical assay allows for direct measurement of enzyme inhibition, while the cell-based assay validates the compound's activity in a more physiologically relevant environment. Consistent results across both assay formats will provide strong evidence for the on-target activity of the investigational compound.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 10. scispace.com [scispace.com]
- 11. enanta.com [enanta.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-53 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, predominantly expressed in the liver.[1][2][3][4] This enzyme is localized to lipid droplets within hepatocytes and is implicated in the metabolism of steroids, fatty acids, and retinol.[4][5][6][7] Emerging evidence strongly links HSD17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][3][8][9] Notably, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of chronic liver diseases, highlighting the therapeutic potential of inhibiting its enzymatic activity.[8][10]
Hsd17B13-IN-53 is a novel small molecule inhibitor designed to target HSD17B13. These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the activity and efficacy of this compound and other potential inhibitors. The following protocols are designed for researchers in drug discovery and development to assess the inhibitory effects of compounds on HSD17B13 in a cellular context.
Signaling Pathway and Mechanism of Action
HSD17B13's precise signaling pathway and mechanism of action in NAFLD progression are still under active investigation. However, current research suggests its involvement in lipid droplet dynamics and retinol metabolism.[6][7] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[6] The enzyme is known to catalyze the conversion of retinol to retinaldehyde.[6][7] Inhibition of HSD17B13 is expected to modulate these processes and thereby ameliorate liver injury.
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to the HSD17B13 protein in a cellular environment.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture:
-
Culture human hepatoma (HepG2) cells, which endogenously express HSD17B13, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Alternatively, use HEK293 cells transiently or stably overexpressing tagged HSD17B13.
-
-
Compound Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and resuspend in phosphate-buffered saline (PBS) containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSD17B13 and a suitable secondary antibody.
-
Visualize the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: High-Content Imaging Assay for Lipid Droplet Accumulation
This protocol quantifies the effect of this compound on lipid droplet formation in a high-throughput manner.
Methodology:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 96-well or 384-well clear-bottom imaging plates.
-
Induce steatosis by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.
-
Co-treat the cells with a dose-response range of this compound or vehicle control.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with a lipid droplet-specific dye (e.g., BODIPY 493/503) and a nuclear counterstain (e.g., Hoechst 33342).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells based on the nuclear stain.
-
Within each cell, identify and quantify the lipid droplets based on the BODIPY stain.
-
Measure parameters such as lipid droplet number, size, and total fluorescence intensity per cell.
-
-
Data Analysis:
-
Normalize the lipid droplet parameters to the cell count for each well.
-
Plot the normalized data against the concentration of this compound to determine the IC50 value for the reduction of lipid droplet accumulation.
-
Data Presentation:
| Compound | Concentration (µM) | Mean Lipid Droplet Area per Cell (µm²) | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | 0 | 50.2 | 4.5 | 0 |
| This compound | 0.1 | 45.1 | 3.8 | 10.2 |
| This compound | 1 | 32.6 | 2.9 | 35.1 |
| This compound | 10 | 15.8 | 1.7 | 68.5 |
| This compound | 100 | 8.3 | 1.1 | 83.5 |
| Positive Control | 10 | 10.5 | 1.3 | 79.1 |
Protocol 3: Retinol Dehydrogenase Activity Assay
This cell-based assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde.[7]
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
Transfect the cells with a plasmid expressing human HSD17B13. Use an empty vector as a control.
-
-
Inhibitor and Substrate Treatment:
-
24 hours post-transfection, pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Add all-trans-retinol (e.g., 10 µM) to the media and incubate for 4-8 hours.
-
-
Retinoid Extraction and Quantification:
-
Harvest the cells and media.
-
Perform a liquid-liquid extraction to isolate retinoids.
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a UV detector to separate and quantify retinol and retinaldehyde.
-
-
Protein Quantification:
-
Lyse a parallel set of treated cells to determine the total protein concentration or the expression level of HSD17B13 by Western blot for normalization.
-
-
Data Analysis:
-
Calculate the amount of retinaldehyde produced and normalize it to the total protein concentration or HSD17B13 expression level.
-
Determine the percent inhibition of retinaldehyde formation at each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation:
| This compound (µM) | Retinaldehyde Produced (pmol/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.4 | 12.1 | 0 |
| 0.1 | 125.8 | 10.5 | 16.4 |
| 1 | 80.2 | 7.3 | 46.7 |
| 10 | 35.1 | 3.9 | 76.7 |
| 100 | 12.5 | 1.8 | 91.7 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other inhibitors of HSD17B13. By employing a combination of target engagement, phenotypic, and enzymatic activity assays, researchers can effectively characterize the potency and mechanism of action of novel therapeutic candidates for NAFLD and other chronic liver diseases. These cell-based assays offer a more physiologically relevant system compared to purely biochemical assays, providing valuable insights into the potential clinical efficacy of HSD17B13 inhibitors.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gettested.co.in [gettested.co.in]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Notes and Protocols for Hsd17B13 Inhibition in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Emerging evidence has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[2][3] Overexpression of Hsd17B13 is associated with increased lipid droplet size and number in hepatocytes.[1] Consequently, inhibition of Hsd17B13 enzymatic activity presents a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols for the use of a potent and selective Hsd17B13 inhibitor in primary hepatocyte cultures. As specific information for "Hsd17B13-IN-53" is not publicly available, this document utilizes data and protocols for the well-characterized Hsd17B13 inhibitor, BI-3231 , as a representative compound for studying the effects of Hsd17B13 inhibition.[2][4][5]
Data Presentation
Inhibitor Potency
The following table summarizes the in vitro potency of the Hsd17B13 inhibitor BI-3231.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | [2][4] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 | [4] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | 11 ± 5 | [6] |
Note: The IC50 value in a cellular context provides a more physiologically relevant measure of inhibitor potency.
Signaling Pathway
Experimental Protocols
Primary Hepatocyte Isolation and Culture
This protocol describes a general method for isolating and culturing primary hepatocytes.
Materials:
-
Hepatocyte Wash Medium (e.g., DMEM)
-
Liver Perfusion Medium (e.g., HBSS with EGTA)
-
Liver Digest Medium (e.g., HBSS with collagenase type IV)
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated culture plates
-
Sterile surgical instruments
-
Perfusion pump
-
70 µm cell strainer
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Liver Perfusion Medium at a rate of 5 mL/min to flush the liver of blood.
-
Once the liver has blanched, switch the perfusion to Liver Digest Medium and continue until the liver becomes soft and digested (approximately 10-15 minutes).
-
Excise the liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium.
-
Gently tease the liver apart using sterile forceps to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 50 x g for 5 minutes at 4°C to pellet the hepatocytes.
-
Carefully aspirate the supernatant and resuspend the hepatocyte pellet in Hepatocyte Plating Medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for at least 4 hours before proceeding with treatments.
Treatment of Primary Hepatocytes with Hsd17B13 Inhibitor
Materials:
-
Primary hepatocyte cultures
-
Hsd17B13 inhibitor (e.g., BI-3231) dissolved in a suitable solvent (e.g., DMSO)
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of the Hsd17B13 inhibitor in DMSO.
-
On the day of the experiment, dilute the inhibitor stock solution to the desired final concentrations in fresh hepatocyte culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the primary hepatocyte cultures.
-
Add the medium containing the Hsd17B13 inhibitor or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of Lipid Accumulation (Oil Red O Staining)
This protocol describes the quantification of intracellular lipid droplets.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol (100%)
-
96-well plate reader
Procedure:
-
After treatment with the Hsd17B13 inhibitor, remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin to each well and incubating for 30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add Oil Red O staining solution to each well and incubate for 30-60 minutes at room temperature.
-
Remove the staining solution and wash the cells repeatedly with deionized water until the water runs clear.
-
At this stage, the lipid droplets can be visualized and imaged using a microscope.
-
To quantify the lipid accumulation, add 100% isopropanol to each well to extract the Oil Red O dye from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at a wavelength between 490 and 520 nm.
Gene Expression Analysis (qRT-PCR)
This protocol outlines the steps to analyze changes in gene expression following inhibitor treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for HSD17B13, SREBP-1c, TGFB1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the treated primary hepatocytes and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control group.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and primary hepatocyte donors. It is recommended to consult relevant literature and perform pilot experiments to establish optimal conditions. The use of the Hsd17B13 inhibitor BI-3231 is for research purposes only.
References
Application Notes and Protocols for In Vivo Mouse Models: HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[1][4] Consequently, the development of small molecule inhibitors targeting HSD17B13 is an active area of research.
These application notes provide a detailed protocol for the in vivo evaluation of HSD17B13 inhibitors in mouse models of NAFLD/NASH. As specific dosage and formulation for "Hsd17B13-IN-53" are not publicly available, this document presents a generalized protocol based on published preclinical studies of representative Hsd17b13 small molecule inhibitors. Researchers should optimize these protocols for their specific inhibitor.
HSD17B13 Signaling and Pathophysiology
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its overexpression has been shown to promote lipid accumulation in the liver.[5] The precise enzymatic function and downstream signaling pathways of HSD17B13 are still under investigation, but it is understood to play a role in lipid metabolism and potentially in the catabolism of pyrimidines.[3][6] Inhibition of HSD17B13 is hypothesized to protect against liver injury by modulating these pathways, thereby reducing steatosis, inflammation, and fibrosis. One proposed mechanism involves the regulation of hepatic lipids through the SREBP-1c/FAS pathway.[7]
Quantitative Data Summary of Representative HSD17B13 Inhibitors
The following table summarizes in vitro potency data for representative HSD17B13 inhibitors from published studies. This data is crucial for dose selection in in vivo experiments.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | <10 | [8] |
| Mouse HSD17B13 | Enzymatic | <10 | [8] | |
| Human HSD17B13 | Cellular | 20 | [8] | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | [7] |
| EP-036332 | HSD17B13 | Biochemical | Potent (exact value not stated) | [9] |
Experimental Protocols
Preparation of HSD17B13 Inhibitor Formulation
This protocol provides a general guideline for preparing a small molecule inhibitor for oral gavage in mice. The specific vehicle should be optimized for the physicochemical properties of the inhibitor being tested.
Materials:
-
HSD17B13 inhibitor (e.g., a compound analogous to BI-3231 or Compound 32)
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of the HSD17B13 inhibitor based on the desired dose and the number of animals to be treated.
-
Transfer the weighed inhibitor to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to aid in suspension.
-
If the compound is not fully suspended, sonicate the mixture for 5-10 minutes.
-
Visually inspect the suspension to ensure it is homogenous before administration. Prepare fresh on each day of dosing.
In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH
This protocol describes a therapeutic study design using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model, which induces robust steatohepatitis and fibrosis.
Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks at the start of the study
-
Sex: Male
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Diet:
-
Induction Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Control Diet: Standard chow.
Experimental Groups:
-
Sham Group: Standard chow + Vehicle
-
Control Group: CDAHFD + Vehicle
-
Treatment Group(s): CDAHFD + HSD17B13 inhibitor (e.g., 10, 30, 100 mg/kg, once or twice daily).
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Disease Induction: Feed mice the CDAHFD for 6-8 weeks to induce NASH and fibrosis. A baseline group may be sacrificed at the start of treatment to confirm disease establishment.
-
Treatment:
-
Randomize mice into the experimental groups based on body weight.
-
Administer the HSD17B13 inhibitor or vehicle via oral gavage at the predetermined dose and frequency for the duration of the treatment period (e.g., 4 weeks).
-
Monitor body weight and food consumption regularly.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest the liver. Weigh the liver and collect sections for histology, gene expression analysis, and lipidomics.
-
Endpoint Analysis
a. Serum Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
b. Liver Histology:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Perform Sirius Red staining to quantify fibrosis.
-
Calculate a NAFLD Activity Score (NAS) and fibrosis score.
c. Gene Expression Analysis:
-
Isolate RNA from frozen liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Timp1, Acta2).
d. Hepatic Lipid Analysis:
-
Measure triglyceride and cholesterol content in liver homogenates using commercially available kits.
Conclusion
The protocols outlined above provide a framework for the preclinical evaluation of HSD17B13 inhibitors in a relevant mouse model of NASH. Successful demonstration of efficacy, characterized by reductions in liver enzymes, steatosis, inflammation, and fibrosis, would provide strong rationale for further development of the inhibitor as a therapeutic for chronic liver diseases. It is imperative that researchers adapt and optimize these generalized protocols to the specific characteristics of their proprietary compounds.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13 Inhibition in NAFLD Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4][5] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[3][6] Inhibition of Hsd17B13 is being explored through various modalities, including small molecule inhibitors and RNA interference (RNAi) therapies.[4][7]
This document provides detailed application notes and protocols for the administration of Hsd17B13 inhibitors in animal models of NAFLD. As specific in vivo data for a compound named "Hsd17B13-IN-53" is not available in the public domain, the following protocols and data are based on representative Hsd17B13 inhibitors, including small molecules and RNAi agents, that have been described in the literature. These should serve as a guide for researchers designing and executing preclinical studies targeting Hsd17B13.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Hsd17B13 inhibition in NAFLD animal models.
Table 1: Effects of Hsd17B13 Inhibition on Liver Histology and Injury Markers in NAFLD Animal Models
| Treatment Group | Animal Model | Dosage and Administration | Duration of Treatment | Change in Steatosis Score | Change in Inflammation Score | Change in Fibrosis Score | Change in Serum ALT | Change in Serum AST | Reference |
| AAV8-shHsd17b13 | High-Fat Diet (HFD)-fed mice | Not specified | Not specified | ↓ | Not specified | ↓ | ↓ | Not specified | [8] |
| Hsd17b13 ASO | CDAHFD-fed mice | Dose-dependent | Not specified | ↓ | No effect | No effect | ↓ | ↓ | [4] |
| ALN-HSD (siRNA) | Human NAFLD patients | Up to 200 mg, subcutaneous | Not specified | ↓ (in 50% of patients) | Not specified | ↓ (in 33% of patients) | ↓ (up to 42%) | ↓ (up to 28%) | [4] |
Note: "↓" indicates a decrease, "↑" indicates an increase, and "↔" indicates no significant change. CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; ASO: Antisense oligonucleotide; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Table 2: Effects of Hsd17B13 Inhibition on Hepatic Gene Expression in NAFLD Animal Models
| Treatment Group | Animal Model | Key Genes Analyzed | Change in Gene Expression | Reference |
| AAV8-shHsd17b13 | HFD-fed mice | Col1a1, α-Sma, Timp1 | ↓ | [8] |
| shHsd17b13 | HFD-obese mice | Cd36, Vldlr, Crat, Mogat1 | ↓ (inhibited HFD-induced increase) | [9] |
| shHsd17b13 | HFD-obese mice | Timp2 | ↓ | [9] |
Note: "↓" indicates a decrease. Col1a1: Collagen type I alpha 1 chain; α-Sma: Alpha-smooth muscle actin; Timp1/2: TIMP metallopeptidase inhibitor 1/2; Cd36: CD36 molecule; Vldlr: Very low density lipoprotein receptor; Crat: Carnitine O-acetyltransferase; Mogat1: Monoacylglycerol O-acyltransferase 1.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Hsd17B13 inhibitors in NAFLD animal models.
Protocol 1: Administration of a Small Molecule Hsd17B13 Inhibitor (Representative Protocol)
This protocol is a representative example and should be optimized for the specific small molecule inhibitor being tested, such as BI-3231 or INI-678, once in vivo administration details become available.
1. Animal Model:
-
Species: C57BL/6J mice.
-
NAFLD Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis. Alternatively, a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) can be used to induce more pronounced steatohepatitis and fibrosis.[6]
2. Inhibitor Preparation and Administration:
-
Formulation: The specific formulation will depend on the physicochemical properties of the inhibitor. A common approach for oral administration is to suspend the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage: Determine the optimal dose through dose-ranging studies. A hypothetical starting point could be 10-100 mg/kg body weight.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Frequency: Administer the inhibitor once or twice daily.
-
Control Group: Administer the vehicle solution to the control group of mice.
3. Experimental Duration:
-
Treat the mice for 4-8 weeks.
4. Endpoint Analysis:
-
Metabolic Phenotyping: Monitor body weight, food intake, and glucose tolerance.
-
Serum Analysis: Collect blood at the end of the study to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the liver, fix a portion in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for steatosis, inflammation, and ballooning) and Sirius Red staining (for fibrosis).
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to inflammation, fibrosis, and lipid metabolism.
-
Lipid Analysis: Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
Protocol 2: Administration of an Hsd17B13-targeting siRNA (Based on RNAi Studies)
This protocol is based on studies using RNA interference to knock down Hsd17b13 expression.
1. Animal Model:
-
Species: C57BL/6J mice.
-
NAFLD Induction: As described in Protocol 1. The use of a humanized HSD17B13 mouse model is recommended to test human-specific siRNA sequences.[7]
2. siRNA Preparation and Administration:
-
siRNA: Use a validated siRNA sequence targeting murine Hsd17b13 or human HSD17B13. A non-targeting control siRNA should be used for the control group.
-
Delivery Vehicle: Formulate the siRNA in a lipid nanoparticle (LNP) or other suitable in vivo delivery system to ensure hepatic delivery.
-
Dosage: A typical dose for siRNA in mice is in the range of 1-3 mg/kg body weight.
-
Route of Administration: Intravenous (tail vein) injection.
-
Frequency: Administer the siRNA once a week or as determined by the duration of the knockdown effect.
3. Experimental Duration:
-
Treat the mice for 4-12 weeks.
4. Endpoint Analysis:
-
As described in Protocol 1. A key additional analysis is to confirm the knockdown of Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively.
Mandatory Visualizations
Caption: Proposed signaling pathway of Hsd17B13 in NAFLD pathogenesis.
Caption: General experimental workflow for in vivo studies of Hsd17B13 inhibitors.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for HSD17B13 Inhibitor in NASH Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH) and subsequent fibrosis and cirrhosis.[4] This has highlighted HSD17B13 as a promising therapeutic target for the treatment of NASH. Small molecule inhibitors of HSD17B13, such as BI-3231, are being developed to replicate the protective effects of these genetic variants.[5][6]
These application notes provide a comprehensive overview of the experimental design for evaluating HSD17B13 inhibitors in NASH studies, using a representative inhibitor, referred to here as HSD17B13-IN-53 (a conceptual placeholder for a potent and selective inhibitor like BI-3231).
Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism.[2][7] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner.[1][3][8] SREBP-1c directly binds to a sterol regulatory element in the HSD17B13 promoter, leading to its transcription.[8] Increased HSD17B13 expression is associated with lipid droplet accumulation and the progression of NAFLD.[1][3] Inhibition of HSD17B13 is expected to ameliorate NASH pathology by reducing hepatic steatosis, inflammation, and fibrosis.
Signaling Pathway
Data Presentation
In Vitro Activity of this compound
| Assay Type | Substrate | Parameter | Value |
| Biochemical Assay | Estradiol | IC50 | 1 nM |
| Cell-Based Assay | Retinol | IC50 | 10 nM |
| Selectivity Assay | HSD17B11 | Selectivity | >10,000-fold |
In Vivo Efficacy of this compound in CDAHFD Mouse Model of NASH
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Serum Biomarkers | |||
| ALT (U/L) | 450 ± 50 | 300 ± 40 | 220 ± 35** |
| AST (U/L) | 600 ± 65 | 420 ± 50 | 310 ± 40 |
| Liver Histology | |||
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 4.2 ± 0.6* | 3.1 ± 0.5 |
| - Steatosis (0-3) | 2.8 ± 0.3 | 1.9 ± 0.4 | 1.2 ± 0.3** |
| - Lobular Inflammation (0-3) | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| - Hepatocyte Ballooning (0-2) | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.8 ± 0.2 |
| Fibrosis Stage (0-4) | 3.2 ± 0.5 | 2.1 ± 0.4* | 1.5 ± 0.3 |
| Gene Expression (Fold Change) | |||
| Col1a1 | 1.0 | 0.6 ± 0.1 | 0.4 ± 0.08** |
| Timp1 | 1.0 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Ccl2 | 1.0 | 0.5 ± 0.1* | 0.3 ± 0.07** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Activity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection kit (e.g., NAD(P)H-Glo™)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 10 µL of HSD17B13 enzyme solution (final concentration ~5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/cofactor mix containing β-estradiol (final concentration ~1 µM) and NAD+ (final concentration ~100 µM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure NADH production according to the manufacturer's instructions for the NADH detection kit.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo NASH Study Using the CDAHFD Mouse Model
This protocol describes the induction of NASH with fibrosis in mice and the evaluation of an HSD17B13 inhibitor.
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
Diet:
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) containing 60 kcal% fat and 0.1% methionine.[9]
-
Control diet (standard chow).
Experimental Groups:
-
Chow + Vehicle
-
CDAHFD + Vehicle
-
CDAHFD + this compound (10 mg/kg, oral gavage, daily)
-
CDAHFD + this compound (30 mg/kg, oral gavage, daily)
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce NASH by feeding mice the CDAHFD for 12 weeks. The chow group receives the control diet.[10]
-
After 4 weeks of CDAHFD feeding, initiate daily treatment with vehicle or this compound for the remaining 8 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the 12-week study period, collect terminal blood samples via cardiac puncture for serum biomarker analysis (ALT, AST).
-
Euthanize mice and harvest the livers.
-
A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis (H&E for NAFLD Activity Score, and Picrosirius Red for fibrosis).
-
The remaining liver tissue is snap-frozen in liquid nitrogen for gene expression analysis (qRT-PCR for Col1a1, Timp1, Ccl2).
Histological Analysis:
-
Liver sections are stained with Hematoxylin and Eosin (H&E) and evaluated for steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
-
Fibrosis is assessed by staining with Picrosirius Red and staged on a scale of 0 to 4.
Conclusion
The provided experimental designs and protocols offer a robust framework for the preclinical evaluation of HSD17B13 inhibitors for the treatment of NASH. The use of well-characterized in vitro assays and in vivo models, such as the CDAHFD mouse model, allows for a comprehensive assessment of the therapeutic potential of these novel compounds. The data presented for the conceptual this compound demonstrates the expected outcomes of a successful inhibitor, including improvements in liver enzymes, histology, and markers of fibrosis. These methodologies are crucial for advancing our understanding of HSD17B13 biology and for the development of new therapies for patients with NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Assessing the Efficacy of Hsd17B13-IN-53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of Hsd17B13-IN-53, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The following protocols and data presentation guidelines are designed to assist researchers in the evaluation of this and other HSD17B13 inhibitors.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5][6] This makes HSD17B13 a promising therapeutic target for these conditions. This compound is a potent and selective inhibitor developed for preclinical evaluation.
Mechanism of Action
HSD17B13 is implicated in lipid metabolism within hepatocytes.[1][2][7] Its inhibition is expected to be hepatoprotective.[5][8] Mechanistic studies suggest that HSD17B13 inhibition may regulate hepatic lipids by affecting pathways such as the SREBP-1c/FAS pathway and pyrimidine catabolism.[6][9] The enzyme utilizes NAD+ as a cofactor to oxidize a variety of lipid substrates.[10][11]
Data Presentation: Efficacy of HSD17B13 Inhibitors
The following tables summarize the in vitro potency of selected HSD17B13 inhibitors from published studies, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Source |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM | [12] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM | [12] |
| BI-3231 | Human HSD17B13 | Cellular | Estradiol | Double-digit nM | - | [12] |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | 14 | - | [8] |
| EP-036332 | Mouse HSD17B13 | Biochemical | Leukotriene B4 | 2.5 | - | [8] |
| EP-040081 | Human HSD17B13 | Biochemical | - | 79 | - | [8] |
| EP-040081 | Mouse HSD17B13 | Biochemical | - | 74 | - | [8] |
| Inhibitor 32 | HSD17B13 | - | - | 2.5 | - | [9] |
Table 2: Selectivity of HSD17B13 Inhibitors
| Compound | Selectivity Target | Fold Selectivity | Source |
| BI-3231 | HSD17B11 | Excellent | [12] |
| EP-036332 | HSD17B1 | >7,000 | [8] |
| EP-040081 | HSD17B1 | >1,265 | [8] |
Experimental Protocols
In Vitro Efficacy Assessment
1. Biochemical Assay for HSD17B13 Inhibition
This protocol describes a mass spectrometry-based assay to determine the inhibitory activity of this compound on recombinant HSD17B13.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing recombinant HSD17B13 enzyme, NAD+, and assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate (Leukotriene B4 or Estradiol).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the product by mass spectrometry.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For tight-binding inhibitors, the Ki value should be determined using the Morrison's equation.[12]
-
2. Cellular Assay for HSD17B13 Inhibition
This protocol outlines a cell-based assay to evaluate the efficacy of this compound in a cellular context.
-
Materials:
-
Procedure:
-
Plate the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Add the substrate (Estradiol) to the cell culture medium and incubate for a specific period.
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysate and analyze the conversion of the substrate to its product using LC-MS/MS.
-
Determine the cellular IC50 value.
-
In Vivo Efficacy Assessment
1. Mouse Model of Acute Liver Injury
This protocol describes the use of a concanavalin A-induced liver injury model to assess the hepatoprotective effects of this compound.
-
Animal Model:
-
Male C57BL/6 mice
-
-
Procedure:
-
Acclimatize the mice for at least one week.
-
Administer this compound or vehicle control (e.g., orally or intraperitoneally) at a specified dose and schedule (e.g., once or twice daily).[8]
-
After a defined pretreatment period, induce acute liver injury by intravenous injection of concanavalin A.
-
Monitor the animals for clinical signs of distress.
-
At a specified time point post-concanavalin A injection (e.g., 8-24 hours), collect blood and liver tissue samples.
-
Efficacy Readouts:
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Analyze liver tissue for markers of inflammation (e.g., TNF-α, IL-1β) and immune cell activation (e.g., Cd69).[8]
-
Perform histological analysis of liver sections (H&E staining) to assess the degree of necrosis and inflammation.
-
-
2. Mouse Model of Chronic Liver Injury (NASH)
This protocol details the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model to evaluate the long-term efficacy of this compound in a NASH model.[5]
-
Animal Model:
-
Male C57BL/6 mice
-
-
Procedure:
-
Feed mice with a CDAAHF diet or a control diet for an extended period (e.g., 14 weeks) to induce NASH and fibrosis.[6]
-
During the course of the diet, treat the mice with this compound or vehicle control.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and liver tissue.
-
Efficacy Readouts:
-
Measure plasma ALT and AST levels.
-
Assess hepatic steatosis, inflammation, and fibrosis through histological staining (H&E, Sirius Red).
-
Quantify hepatic triglyceride content.
-
Analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation in the liver.
-
-
Visualizations
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-53 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[3] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-53 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for the formulation of this compound and its evaluation in preclinical animal models of NAFLD/NASH.
HSD17B13 Signaling Pathways
HSD17B13 is involved in several metabolic and inflammatory pathways within the liver. Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[1] Additionally, HSD17B13 has been implicated in inflammatory signaling pathways, including the NF-κB and MAPK pathways.
Formulation of this compound for Animal Studies
As a novel small molecule inhibitor, this compound is predicted to have low aqueous solubility. The following formulation strategies are recommended for preclinical in vivo studies. It is crucial to perform solubility and stability tests for this compound in the selected vehicle prior to in vivo administration.
Table 1: Recommended Vehicle Compositions for this compound
| Formulation ID | Composition | Administration Route | Notes |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (p.o.), Subcutaneous (s.c.) | A common vehicle for poorly soluble compounds. The concentration of DMSO should be kept low to minimize toxicity. |
| F2 | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (p.o.) | Suitable for suspension formulations. Particle size reduction of this compound may be required. |
| F3 | 20% SBE-β-CD in Saline | Subcutaneous (s.c.), Intravenous (i.v.) | Sulfobutyl ether beta-cyclodextrin can enhance the solubility of hydrophobic compounds. |
| F4 | Corn Oil | Oral (p.o.), Subcutaneous (s.c.) | Suitable for highly lipophilic compounds. |
Protocol for Formulation Preparation (Example: Formulation F1)
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve this compound in the required volume of DMSO. Vortex or sonicate until fully dissolved.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Slowly add saline to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
The formulation should be prepared fresh daily. If storage is necessary, store at 4°C and protected from light, and re-dissolve any precipitate by warming and vortexing before use.
In Vivo Efficacy Studies in Mouse Models of NAFLD/NASH
The following protocols describe the use of this compound in two common diet-induced mouse models of NAFLD/NASH.
High-Fat Diet (HFD)-Induced Steatosis Model
This model is suitable for evaluating the effect of this compound on the development of hepatic steatosis.
Experimental Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
Treatment:
-
Randomize HFD-fed mice into vehicle and this compound treatment groups (n=8-10 per group).
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage or subcutaneous injection) for 4-8 weeks.
-
Record body weight and food intake weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, fast mice for 4-6 hours before sacrifice.
-
Collect blood for analysis of plasma alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Harvest the liver, weigh it, and collect samples for histology (formalin-fixed), gene expression analysis (RNAlater or flash-frozen), and protein analysis (flash-frozen).
-
Analyze hepatic triglyceride content.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD)-Induced NASH and Fibrosis Model
This model is more aggressive and is used to study the effects of this compound on inflammation and fibrosis in addition to steatosis.[4][5]
Experimental Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week.
-
Diet Induction: Feed mice a CDAAHFD (e.g., 60% kcal fat, 0.1% methionine, choline deficient) for 6-12 weeks to induce NASH and fibrosis.[4] A control group should be fed a standard chow diet.
-
Treatment:
-
After 4-6 weeks of CDAAHFD feeding, randomize mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle daily for the remaining 2-6 weeks of the study.
-
Monitor body weight regularly. Note that mice on CDAAHFD may not gain significant weight or may lose some weight.[6][7]
-
-
Endpoint Analysis:
-
Collect blood and liver tissue as described for the HFD model.
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene and Protein Expression: Analyze markers of inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Acta2, Timp1) by qPCR and/or Western blot.
-
Experimental Workflow
Quantitative Data for Representative HSD17B13 Inhibitors
The following tables summarize publicly available data for known HSD17B13 inhibitors. This data can serve as a benchmark for evaluating the potency of this compound.
Table 2: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| BI-3231 | Human HSD17B13 | 1 | Enzymatic | [8] |
| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic | [8] |
| EP-036332 | Human HSD17B13 | 14 | Enzymatic | [9] |
| EP-036332 | Mouse HSD17B13 | 2.5 | Enzymatic | [9] |
| Compound 32 | Human HSD17B13 | 2.5 | Enzymatic | [10][11] |
Table 3: In Vivo Pharmacokinetic Parameters of BI-3231 in Mice
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (ng/mL) | 1150 | 1260 | 338 |
| Tmax (h) | 0.08 | 0.5 | 2 |
| AUC (ng*h/mL) | 425 | 3210 | 1210 |
| Bioavailability (%) | - | 75.5 | 9.5 |
| Data adapted from publicly available information for BI-3231. |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound. The provided protocols for formulation and in vivo studies in relevant mouse models of NAFLD/NASH will enable researchers to efficiently assess the therapeutic potential of this novel HSD17B13 inhibitor. It is recommended that all protocols be optimized based on the specific physicochemical properties of this compound.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Reduced Serum Cholesterol and Triglyceride Levels in a Choline-Deficient L-Amino Acid-Defined High-Fat Diet (CDAHFD)-Induced Mouse Model of Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Hsd17B13-IN-53 in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hsd17B13 (17β-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target. Hsd17B13-IN-53 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in the drug development process. This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique. While this protocol is based on established methods for similar Hsd17B13 inhibitors, it should be validated for specific laboratory conditions.
Signaling Pathway of Hsd17B13
Hsd17B13 is involved in lipid metabolism and inflammation in the liver. Its expression is regulated by transcription factors such as SREBP-1c. The enzyme is known to metabolize various substrates, including steroids and retinoids. Inhibition of Hsd17B13 is being explored as a therapeutic strategy to mitigate liver damage.
Experimental Protocols
This section details the protocol for the quantification of this compound in plasma samples. This method can be adapted for other biological matrices with appropriate validation.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - a stable isotope-labeled version of this compound or a structurally similar compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Control biological matrix (e.g., human plasma)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the IS. Dissolve in an appropriate solvent (e.g., DMSO or MeOH) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% ACN/water to create working solutions for calibration standards and quality controls.
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative LC-MS/MS conditions. Optimization may be required.
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the compound and IS. Optimize for precursor ion [M+H]⁺ and a stable product ion. |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The performance of the analytical method should be evaluated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation and instrument conditions, serves as a starting point for method development. It is imperative that the method is fully validated to ensure the generation of high-quality, reliable data for preclinical and clinical studies.
Application Notes and Protocols for Hsd17B13-IN-53 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4][5][6] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5][7] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-53 is a potent and selective inhibitor of HSD17B13, designed for in vitro studies to probe the enzyme's function and for high-throughput screening (HTS) campaigns to identify novel therapeutic agents. These application notes provide detailed protocols for the use of this compound in biochemical and cellular assays amenable to high-throughput screening.
Mechanism of Action of HSD17B13
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and exhibits NAD+ dependent oxidoreductase activity.[7] It is involved in both lipid and retinol metabolism. The expression of HSD17B13 is upregulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][4] HSD17B13 catalyzes the conversion of retinol to retinaldehyde and is implicated in the metabolism of other lipid substrates such as 17β-estradiol and leukotriene B4.[4][8]
High-Throughput Screening Applications
This compound can be utilized as a reference compound in high-throughput screening campaigns to identify novel inhibitors of HSD17B13. The following protocols describe biochemical and cell-based assays that are compatible with HTS formats.
Data Presentation
Table 1: Biochemical Assay Performance Metrics
| Parameter | Value | Reference |
| HTS Library Size | ~3.2 million compounds | [7] |
| Initial Hit Rate (>45% inhibition @ 10 µM) | 1.8% | [7] |
| Substrates | β-estradiol, Leukotriene B4 (LTB4) | [7][9] |
| Cofactor | NAD+ | [7] |
| Detection Method | NADH-Glo™ Luminescence, Mass Spectrometry | [7][10] |
Table 2: Inhibitor Potency (IC50 Values)
| Compound | Human HSD17B13 (Biochemical Assay) | Human HSD17B13 (Cellular Assay) | Selectivity vs. HSD17B11 | Reference |
| Screening Hit 1 (alkynyl phenol) | 1.4 µM (estradiol as substrate) | Moderately active | Good | [11] |
| 2.4 µM (retinol as substrate) | [11] | |||
| BI-3231 (Optimized Inhibitor) | Single-digit nM (Ki) | Double-digit nM | Excellent | [11] |
| Compound 1 (fluorophenol) | 0.047 ± 0.003 µM (β-estradiol) | Not reported | Not reported | [7] |
| 0.026 ± 0.005 µM (LTB4) | [7] | |||
| Compound 2 (benzoic acid) | 0.019 ± 0.002 µM (β-estradiol) | Not reported | Not reported | [7] |
| 0.011 ± 0.001 µM (LTB4) | [7] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay for HSD17B13 Activity
This protocol describes a luminescent-based assay to measure the enzymatic activity of purified HSD17B13, suitable for HTS. The assay quantifies the amount of NADH produced, which is directly proportional to enzyme activity.
Materials:
-
Purified recombinant human HSD17B13 protein
-
This compound (or other test compounds) dissolved in DMSO
-
NAD+
-
β-estradiol (or Leukotriene B4)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well or 1536-well white, opaque assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (e.g., at a final concentration of 10 µM) or DMSO (for controls) into the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of HSD17B13 enzyme solution (e.g., 50-100 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate and Cofactor Addition: Add 2.5 µL of a solution containing NAD+ (e.g., 12 µM final concentration) and β-estradiol (e.g., 12 µM final concentration) in assay buffer to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1-4 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Add 5 µL of NADH-Glo™ Detection Reagent to each well.
-
Signal Readout: Incubate the plate for 60 minutes at room temperature, protected from light, and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
Protocol 2: Cell-Based HSD17B13 Activity Assay
This protocol describes a method to assess the activity of HSD17B13 in a cellular context using HEK293 cells overexpressing the enzyme.
Materials:
-
HEK293 cells stably or transiently overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
All-trans-retinol
-
Cell lysis buffer
-
LC-MS/MS system for retinoid analysis
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: Add all-trans-retinol (e.g., 2-5 µM final concentration) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Lyse the cells by adding cell lysis buffer.
-
Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis to quantify the levels of retinol and retinaldehyde.
-
Data Analysis: Determine the effect of the test compounds on the conversion of retinol to retinaldehyde. Calculate the IC50 values for inhibitors.
Mandatory Visualizations
Caption: HSD17B13 signaling pathway in NAFLD.
Caption: High-throughput screening workflow for HSD17B13 inhibitors.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. escholarship.org [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 | Abcam [abcam.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, handling, and use of Hsd17B13-IN-53, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The information is intended to ensure the stability of the compound and the reproducibility of experimental results.
Introduction
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). This compound is a small molecule inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol, making it a valuable tool for studying the biological functions of HSD17B13 and for preclinical drug development.[3]
Storage and Handling Guidelines
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. The following guidelines are based on general recommendations for similar compounds and should be supplemented with the official Safety Data Sheet (SDS) from the supplier.
Table 1: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 12 months | Protect from light and moisture. |
| 4°C | Short-term (weeks) | ||
| In Solvent | -80°C | Up to 6 months | Use freshly opened, anhydrous solvent. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[4]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Hygroscopicity: The compound may be hygroscopic. Store in a desiccator and handle in a dry environment.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
For experimental use, a concentrated stock solution of this compound is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.
Table 2: Solubility and Stock Solution Preparation
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | Use of ultrasonic bath may be necessary to fully dissolve the compound. |
Protocol for Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Experimental Protocols
The following are general protocols for in vitro assays using this compound. Optimization may be required for specific experimental conditions and cell types.
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on purified recombinant HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well assay plate
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HSD17B13 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+.
-
Monitor the production of NADH over time using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for HSD17B13 Activity
This protocol outlines a method to assess the effect of this compound on HSD17B13 activity in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
This compound
-
Substrate for cellular uptake (e.g., retinol)
-
Lysis buffer
-
Method for detecting substrate conversion (e.g., HPLC, mass spectrometry)
Procedure:
-
Seed the hepatocyte cell line in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Add the substrate (e.g., retinol) to the cell culture medium and incubate for a time sufficient for cellular uptake and metabolism.
-
Wash the cells with PBS and lyse them.
-
Analyze the cell lysates to quantify the substrate and its metabolite (e.g., retinaldehyde) using a suitable analytical method.
-
Determine the effect of this compound on the metabolic conversion.
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Pathway in NAFLD
HSD17B13 is localized to the endoplasmic reticulum and lipid droplets within hepatocytes.[2] Its expression can be induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c). The enzyme is involved in hepatic lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5] Inhibition of HSD17B13 is a potential therapeutic strategy for NAFLD.
Caption: HSD17B13 signaling pathway and point of inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro and cell-based activity of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.fi [fishersci.fi]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HSD17B13 Inhibitors in Liver Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][5][6][7] This protective effect has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[2][8][9][10] Small molecule inhibitors of HSD17B13, such as Hsd17B13-IN-53, are being investigated for their potential to replicate this protective phenotype.
Liver organoids, which recapitulate the complex cellular architecture and function of the liver in an in vitro setting, offer a powerful platform for evaluating the efficacy and mechanism of action of HSD17B13 inhibitors. These three-dimensional models can be derived from patient tissues, allowing for the study of drug responses in a genetically diverse and disease-relevant context.
This document provides detailed application notes and protocols for the use of HSD17B13 inhibitors, exemplified by this compound, in liver organoid models of NAFLD/NASH.
Signaling Pathway and Mechanism of Action
HSD17B13 is understood to play a role in hepatic lipid metabolism.[3][11][12] Its expression is upregulated in patients with NAFLD.[1][4] The enzyme is involved in the metabolism of steroids, bioactive lipids, and retinol.[2][7][13] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function mutations, thereby reducing lipid accumulation, inflammation, and fibrosis in the liver.[2][8] Mechanistic studies suggest that HSD17B13 inhibition may regulate hepatic lipids by modulating pathways such as the SREBP-1c/FAS pathway.[10]
Caption: Proposed mechanism of this compound action in hepatocytes.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative HSD17B13 inhibitor based on published information for similar compounds.
| Parameter | Value | Cell Model | Reference Compound |
| IC50 | 2.5 nM | Recombinant Human HSD17B13 | Compound 32[10] |
| IC50 | 1.4 µM | High-Throughput Screening | Compound 1[9] |
| Effect on Triglycerides | Dose-dependent reduction | NAFLD Mouse Model | Compound 32[10] |
| Effect on Gene Expression | Downregulation of SREBP-1c, FAS | NAFLD Mouse Model | Compound 32[10] |
Experimental Protocols
Liver Organoid Culture and NAFLD/NASH Induction
This protocol outlines the steps for culturing liver organoids and inducing a disease phenotype.
Materials:
-
Patient-derived liver organoids or commercially available liver organoids
-
Basement membrane extract (e.g., Matrigel)
-
Organoid growth medium
-
Fatty acid solution (e.g., oleic and palmitic acids)
-
Lipopolysaccharide (LPS) for inflammatory stimulus (optional)
Protocol:
-
Organoid Seeding: Thaw and culture liver organoids according to standard protocols. Plate organoid fragments in droplets of basement membrane extract in 24- or 48-well plates.[14][15]
-
NAFLD Induction: After 24-48 hours of recovery, replace the standard growth medium with a NAFLD induction medium containing a mixture of oleic and palmitic acids (e.g., 2:1 ratio, final concentration 100-500 µM).
-
NASH Induction (Optional): To model steatohepatitis, supplement the NAFLD induction medium with a low concentration of LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
Culture: Culture the organoids in the induction medium for 48-72 hours to establish the disease phenotype, characterized by lipid accumulation and potentially inflammation.
This compound Treatment and High-Content Imaging
This protocol describes the treatment of NAFLD/NASH organoids with the inhibitor and subsequent analysis.
Materials:
-
NAFLD/NASH-induced liver organoids
-
This compound (or other HSD17B13 inhibitor)
-
DMSO (vehicle control)
-
Fluorescent dyes for lipid accumulation (e.g., Nile Red or BODIPY 493/503)
-
Hoechst 33342 for nuclear staining
-
High-content imaging system
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the organoid culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the induction medium from the organoid cultures and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the organoids with the compound for 48-72 hours.
-
Staining: At the end of the treatment period, carefully remove the medium and wash the organoids with PBS. Add a staining solution containing Nile Red (for lipid droplets) and Hoechst 33342 (for nuclei) and incubate for 30-60 minutes.
-
Imaging: Wash the organoids again with PBS and acquire images using a high-content imaging system. Capture multiple z-stacks to analyze the 3D structure of the organoids.
-
Image Analysis: Use image analysis software to quantify the total lipid droplet content per organoid, normalized to the number of nuclei or organoid volume.
Gene Expression Analysis by qRT-PCR
This protocol is for assessing changes in gene expression following inhibitor treatment.
Materials:
-
Treated and control organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HSD17B13, SREBP-1c, FAS, inflammatory markers like TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
RNA Extraction: Harvest organoids from the basement membrane matrix and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the vehicle control.
Experimental Workflow
Caption: Workflow for testing this compound in liver organoids.
Conclusion
The use of Hsd17B13 inhibitors in patient-derived liver organoid models provides a robust and clinically relevant system for preclinical drug evaluation. The protocols outlined here offer a framework for assessing the therapeutic potential of compounds like this compound to ameliorate the phenotypes of NAFLD and NASH. This approach, combining advanced 3D cell culture with high-content analysis, can accelerate the discovery and development of novel therapies for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molecularpost.altervista.org [molecularpost.altervista.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of HSD17B13
These application notes provide a detailed protocol for the detection and quantification of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein expression in cell lysates and tissue homogenates using Western blot analysis. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of HSD17B13 in various physiological and pathological contexts, particularly in the context of non-alcoholic fatty liver disease (NAFLD). The protocol also provides a framework for evaluating the efficacy of HSD17B13 inhibitors, such as Hsd17B13-IN-53.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It belongs to the HSD17B superfamily and is implicated in hepatic lipid metabolism.[4][5][6] Elevated expression of HSD17B13 has been observed in patients with NAFLD, suggesting its role in the pathogenesis of the disease.[1][7][8] Consequently, HSD17B13 has emerged as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.[1][2][9] The molecular weight of HSD17B13 varies between 22 and 33 kDa due to the existence of multiple isoforms.[1]
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample. The workflow involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with a primary antibody specific to the target protein (HSD17B13). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a substrate is added that reacts with the enzyme to produce a detectable signal. The intensity of the signal is proportional to the amount of the target protein in the sample.
Experimental Design Considerations
When investigating the effect of an inhibitor like this compound, it is crucial to include appropriate controls to ensure the validity of the results. A typical experiment should include:
-
Untreated Control: Cells or tissues not exposed to the inhibitor.
-
Vehicle Control: Cells or tissues treated with the same solvent used to dissolve the inhibitor.
-
Positive Control: A sample known to express HSD17B13, such as human liver tissue or HepG2 cell lysate.[1][9]
-
Negative Control: A sample known to have low or no HSD17B13 expression.
-
Inhibitor-Treated Groups: Cells or tissues treated with a range of concentrations of this compound.
Data Presentation
Quantitative data from Western blot analysis, such as densitometry readings of protein bands, should be summarized in a structured table for clear comparison between different treatment groups.
| Treatment Group | HSD17B13 Protein Level (Normalized to Loading Control) | Standard Deviation | p-value (vs. Vehicle Control) |
| Untreated Control | 1.00 | 0.12 | - |
| Vehicle Control | 0.98 | 0.15 | - |
| This compound (1 µM) | 0.65 | 0.09 | <0.05 |
| This compound (5 µM) | 0.42 | 0.07 | <0.01 |
| This compound (10 µM) | 0.21 | 0.05 | <0.001 |
Experimental Protocol
Materials and Reagents
-
Cell or Tissue Samples: (e.g., HepG2 cells, primary hepatocytes, or liver tissue homogenates)
-
This compound
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-HSD17B13 antibody (e.g., rabbit polyclonal or mouse monoclonal). A dilution of 1:1000 to 1:2000 is a good starting point.[9]
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-vinculin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescent (ECL) Substrate
-
Imaging System: (e.g., Chemidoc)
Procedure
-
Sample Preparation:
-
Cell Culture Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Tissue Homogenization: Homogenize tissue samples in ice-cold lysis buffer using a dounce homogenizer or a bead beater. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into the wells of an SDS-PAGE gel.[10]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Follow the manufacturer's protocol for the transfer apparatus.
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Follow the same incubation, washing, and detection steps as for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the HSD17B13 band to the intensity of the corresponding loading control band.
-
Calculate the fold change in HSD17B13 expression relative to the vehicle control.
-
Visualizations
HSD17B13 Signaling Pathway
HSD17B13 expression is known to be induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1][7]
Caption: LXRα-SREBP1 pathway inducing HSD17B13 expression.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing HSD17B13.
Caption: Workflow for Western blot analysis of HSD17B13.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Lipid Accumulation in Response to Hsd17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the impact of Hsd17B13 inhibitors, such as Hsd17B13-IN-53, on lipid accumulation in hepatocytes. The methodologies outlined below are essential for preclinical evaluation of potential therapeutics targeting non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders characterized by hepatic steatosis.
Introduction to Hsd17B13 and Lipid Metabolism
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in lipid metabolism.[][4] Overexpression of Hsd17B13 has been shown to promote the accumulation of intracellular lipid droplets, suggesting its involvement in the progression of NAFLD.[5][6] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[][7] This makes Hsd17B13 an attractive therapeutic target for the treatment of steatotic liver diseases.
Small molecule inhibitors of Hsd17B13, such as BI-3231, have been developed to investigate its function and therapeutic potential.[4][8] These inhibitors offer a pharmacological approach to mimic the protective effects of genetic loss-of-function. Studies have shown that inhibition of Hsd17B13 can reduce triglyceride accumulation in hepatocytes under lipotoxic conditions.[9]
This document provides protocols for three key techniques to measure lipid accumulation in cultured hepatocytes following treatment with an Hsd17B13 inhibitor: Oil Red O staining for qualitative and quantitative assessment of neutral lipids, BODIPY staining for fluorescent visualization and quantification of lipid droplets, and a biochemical assay for the specific measurement of intracellular triglyceride levels.
Signaling Pathway of Hsd17B13 Regulation
The expression of Hsd17B13 is, in part, regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway, a central regulator of lipid homeostasis in the liver.[10][11]
Experimental Workflow for Evaluating Hsd17B13 Inhibitors
The following diagram outlines the general workflow for assessing the efficacy of an Hsd17B13 inhibitor in reducing lipid accumulation in a cellular model of hepatic steatosis.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the described protocols.
Table 1: Quantification of Oil Red O Staining
| Treatment Group | Concentration (µM) | Absorbance at 490-520 nm (Mean ± SD) | % Lipid Accumulation (Relative to Vehicle) |
| Vehicle Control | - | 100% | |
| Steatosis Inducer | (e.g., 500 µM OA/PA) | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control (e.g., Chloroquine) | (e.g., 25 µM) |
Table 2: Quantification of BODIPY Staining (Flow Cytometry)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI ± SD) | % Lipid Content (Relative to Vehicle) |
| Vehicle Control | - | 100% | |
| Steatosis Inducer | (e.g., 500 µM OA/PA) | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Unstained Control | - |
Table 3: Intracellular Triglyceride Quantification
| Treatment Group | Concentration (µM) | Triglyceride Concentration (mg/dL or µM) (Mean ± SD) | % Triglyceride Content (Relative to Vehicle) |
| Vehicle Control | - | 100% | |
| Steatosis Inducer | (e.g., 500 µM OA/PA) | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Experimental Protocols
Protocol 1: Oil Red O Staining for Neutral Lipid Droplets
This protocol details the staining of neutral lipids in cultured hepatocytes for both microscopic visualization and spectrophotometric quantification.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde in PBS
-
60% Isopropanol
-
Oil Red O staining solution (prepared fresh)
-
Hematoxylin solution (for counterstaining)
-
100% Isopropanol (for extraction)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Induction of Steatosis: Treat cells with a steatosis-inducing agent (e.g., a mixture of oleic and palmitic acids) for 24-48 hours.
-
Inhibitor Treatment: Co-treat or pre-treat cells with the Hsd17B13 inhibitor at various concentrations. Include appropriate vehicle and positive controls.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Add 10% formalin or 4% paraformaldehyde and incubate for 30-60 minutes at room temperature.[12]
-
-
Staining:
-
Discard the fixative and wash the cells twice with distilled water.
-
Add 60% isopropanol and incubate for 5 minutes.
-
Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.[7][13]
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[12]
-
-
Counterstaining (Optional, for imaging):
-
Add hematoxylin solution and incubate for 1 minute.
-
Discard the hematoxylin and wash the cells 2-5 times with distilled water.[12]
-
-
Imaging:
-
Add PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification:
Protocol 2: BODIPY 493/503 Staining for Fluorescent Quantification of Lipid Droplets
This protocol uses the fluorescent dye BODIPY 493/503 to stain neutral lipids for visualization by fluorescence microscopy and quantification by flow cytometry.
Materials:
-
Hepatocyte cell line
-
Cell culture plates or coverslips
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
PBS
-
4% Paraformaldehyde (for fixed-cell imaging)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure for Fluorescence Microscopy:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, seeding cells on coverslips if desired.
-
Staining:
-
Prepare a 1-2 µM BODIPY 493/503 working solution in PBS.[5]
-
Wash cells once with PBS.
-
Incubate cells with the BODIPY working solution for 15-30 minutes at 37°C, protected from light.[]
-
-
Fixation (Optional):
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm).
-
Procedure for Flow Cytometry:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 in a multi-well plate.
-
Staining:
-
Follow step 2 from the microscopy procedure.
-
-
Cell Harvesting:
-
Wash cells with PBS.
-
Trypsinize the cells to create a single-cell suspension.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
-
Analysis:
-
Resuspend the cell pellet in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, detecting the BODIPY fluorescence in the appropriate channel (e.g., FITC channel).
-
Include an unstained control to set the baseline fluorescence.[5]
-
Protocol 3: Triglyceride Quantification Assay
This protocol describes a colorimetric or fluorometric assay to specifically quantify the amount of triglycerides in cell lysates.
Materials:
-
Triglyceride Quantification Kit (commercially available kits are recommended, e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical)
-
Hepatocyte cell line
-
Cell lysis buffer (often provided in the kit, or a buffer containing a non-ionic detergent)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Preparation:
-
Wash cells with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and homogenizing or sonicating the sample.
-
For tissue samples, homogenize in a solution containing a detergent like NP-40 and heat to solubilize lipids.[15]
-
Centrifuge the lysate to pellet cell debris.
-
-
Assay Procedure (General Steps, refer to specific kit manual):
-
Standard Curve: Prepare a series of triglyceride standards as described in the kit protocol.[4][15]
-
Enzymatic Reaction:
-
Add samples and standards to a 96-well plate.
-
Add lipase to each well to hydrolyze triglycerides into glycerol and free fatty acids. Incubate as recommended.[4]
-
Add the reaction mix containing enzymes and a probe that will generate a colored or fluorescent product in the presence of glycerol.
-
Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
-
-
Measurement:
-
Measure the absorbance (typically around 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays) using a microplate reader.[15]
-
-
Calculation:
-
Subtract the background reading (a sample without lipase can be used to account for free glycerol).
-
Determine the triglyceride concentration in the samples by comparing their readings to the standard curve.
-
Normalize the triglyceride concentration to the total protein concentration of the cell lysate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time measurement of cholesterol secreted by human hepatocytes using a novel microfluidic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 11. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 14. content.abcam.com [content.abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Hsd17B13-IN-53
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Hsd17B13-IN-53.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, can exhibit poor aqueous solubility. For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). It is common for related research compounds to be soluble in DMSO at concentrations up to 10 mM or higher. For in vivo experiments, co-solvents and specific formulations may be necessary to maintain solubility in aqueous-based vehicles.[1]
Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2][3] Here are several strategies to address this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try lowering the concentration of the inhibitor in your assay.
-
Reduce the Percentage of DMSO: While preparing your working solution, ensure the final percentage of DMSO is kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced toxicity in cell-based assays.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the compound's solubility.
-
Utilize Co-solvents: For in vivo studies, formulations with co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol may be required.[4]
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Gentle heating (e.g., 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound. However, it is crucial to monitor the stability of the compound under these conditions. Prolonged exposure to high temperatures may degrade the compound. Always start with short durations and visually inspect the solution for any changes.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: A kinetic solubility assay can be performed to estimate the solubility of this compound in your buffer of choice. This typically involves preparing a high-concentration stock solution in DMSO, serially diluting it in your aqueous buffer, and then measuring the turbidity or using analytical methods like HPLC to determine the concentration at which the compound begins to precipitate.
Quantitative Solubility Data
The following table provides illustrative solubility data for this compound in common laboratory solvents. Please note that these are typical values and may vary depending on the specific lot of the compound and experimental conditions.
| Solvent | Illustrative Max. Solubility (at 25°C) | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. Hygroscopic; use freshly opened solvent.[5] |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| 10% DMSO in PBS | ~0.5 mg/mL | Solubility is improved with the addition of DMSO. |
| 10% DMSO / 40% PEG400 in Saline | ~2 mg/mL | A potential formulation for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a water bath sonicator for 2-5 minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For short-term storage (1-2 weeks), 4°C may be acceptable.
Protocol 2: General Workflow for a Cell-Based Assay
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5%.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay Readout: Perform the specific assay to measure the biological effect of this compound (e.g., cell viability, target engagement, or downstream signaling).
Visualizations
References
- 1. HSD17B13-IN-47 | 17β-HSD | 2912455-14-0 | Invivochem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Hsd17B13 Inhibition in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the cellular function of Hsd17B13 and its relevance to disease?
Hsd17B13 is a protein primarily found in the liver, specifically localized to the surface of lipid droplets within hepatocytes.[1][2][3] It is involved in lipid metabolism and has been shown to have retinol dehydrogenase activity.[1][2][4] Increased expression of Hsd17B13 is associated with non-alcoholic fatty liver disease (NAFLD), and it is believed to play a role in the progression of liver steatosis.[2][5][6] Conversely, loss-of-function genetic variants of Hsd17B13 are associated with a reduced risk of chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[1][7][8] This makes Hsd17B13 a promising therapeutic target for these conditions.[2][9]
Q2: Which cell lines are suitable for studying Hsd17B13 activity?
Commonly used human hepatocyte cell lines for studying Hsd17B13 include HepG2, Huh7, and L02 cells.[4][5] These cell lines are relevant as Hsd17B13 is predominantly expressed in hepatocytes.[2][9]
Q3: How can I induce lipid droplet formation in my cell culture model to study Hsd17B13?
To mimic the steatotic conditions of NAFLD in cell culture, lipid droplet formation can be induced by treating cells with fatty acids. A common method is to supplement the culture medium with oleic acid (OA) or a combination of oleic and palmitic acids. For example, L02 cells can be treated with 400 µM oleic acid for 24 hours to induce lipid droplet accumulation.[7]
Q4: What are the potential downstream effects of Hsd17B13 inhibition that I can measure?
Inhibition of Hsd17B13 is expected to reduce the accumulation of intracellular lipid droplets.[5] Therefore, key readouts would include quantification of lipid content using methods like Nile Red or Oil Red O staining. Additionally, since Hsd17B13 expression is linked to liver injury and inflammation, downstream markers to assess include levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant and cell lysates, as well as the mRNA expression of pro-inflammatory markers.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity with Inhibitor Treatment | Inhibitor concentration is too high.Inhibitor is not soluble at the tested concentration.Cell line is particularly sensitive. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration.Ensure the inhibitor is fully dissolved in a suitable vehicle (e.g., DMSO) before adding to the media. Test the effect of the vehicle alone as a control.Consider using a less sensitive cell line or reducing the treatment duration. |
| No Observable Effect on Lipid Droplet Accumulation | Inhibitor concentration is too low.The inhibitor is inactive.The experimental model is not sufficiently robust. | Conduct a dose-response experiment to find the optimal inhibitory concentration.Verify the identity and purity of the inhibitor.Ensure that the fatty acid treatment is effectively inducing lipid droplet formation in your positive controls. Optimize the concentration and duration of fatty acid treatment if necessary. |
| High Variability Between Replicates | Inconsistent cell seeding density.Uneven distribution of the inhibitor.Variability in the lipid droplet induction. | Ensure a homogenous cell suspension and accurate cell counting before seeding.Mix the inhibitor thoroughly in the media before adding to the cells.Prepare a master mix of the fatty acid-supplemented media to ensure consistent treatment across all wells. |
| Difficulty in Transfecting Cells with Hsd17B13 Constructs | Low transfection efficiency of the cell line.Plasmid quality is poor.Incorrect transfection reagent or protocol. | Optimize transfection parameters (e.g., DNA to reagent ratio, cell confluency).Use high-quality, endotoxin-free plasmid DNA.Select a transfection reagent known to work well with your chosen cell line and follow the manufacturer's protocol. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of an Hsd17B13 Inhibitor
This protocol outlines a general workflow for determining the optimal concentration of a novel Hsd17B13 inhibitor, using Hsd17B13-IN-53 as an example.
1. Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C and 5% CO₂ overnight.
2. Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (DMSO).
3. Lipid Droplet Induction:
-
Prepare a working solution of 400 µM oleic acid in the cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
After a pre-incubation period with the inhibitor (e.g., 1 hour), add the oleic acid-containing medium.
4. Incubation:
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
5. Cytotoxicity Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
6. Lipid Droplet Staining (Nile Red Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Nile Red solution.
-
Acquire images using a fluorescence microscope.
7. Data Analysis:
-
Quantify the fluorescence intensity of the lipid droplets.
-
Plot the cell viability and lipid droplet accumulation against the inhibitor concentration to determine the optimal non-toxic concentration that effectively reduces lipid accumulation.
Workflow for Optimizing Hsd17B13 Inhibitor Concentration
Protocol 2: Overexpression of Hsd17B13 in Huh7 Cells
1. Cell Seeding:
-
Seed Huh7 cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
2. Transfection:
-
Prepare a transfection mix containing a plasmid encoding Hsd17B13 and a suitable transfection reagent according to the manufacturer's protocol. Include a control with an empty vector.
-
Add the transfection mix to the cells and incubate for the recommended time.
3. Post-Transfection Care:
-
After the incubation period, replace the transfection medium with fresh complete medium.
-
Allow the cells to express the protein for 24-48 hours.
4. Verification of Overexpression:
-
Lyse a portion of the cells and perform Western blotting using an anti-Hsd17B13 antibody to confirm successful overexpression.
5. Downstream Experiments:
-
The transfected cells can now be used for downstream experiments, such as lipid accumulation assays or analysis of secreted factors.
Signaling Pathways
Hsd17B13 is involved in lipid metabolism, and its expression can influence pathways related to inflammation and fibrosis. Overexpression of Hsd17B13 has been shown to be associated with the NF-κB and MAPK signaling pathways.[5]
Hsd17B13 Associated Signaling Pathways
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-53 off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-53. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and its role in liver disease?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones, fatty acids, and bile acids.[1][3] Elevated expression of Hsd17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[1][2][4][5] Genetic variants that result in a loss of Hsd17B13 function are linked to a reduced risk of developing chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[4][5][6][7] This makes Hsd17B13 a compelling therapeutic target for these conditions.
Q2: What is the proposed mechanism of action for this compound?
While specific data for this compound is not publicly available, it is designed as an inhibitor of the enzymatic activity of Hsd17B13. The primary function of Hsd17B13 is thought to involve retinol metabolism, converting retinol to retinaldehyde.[6][7][8] By inhibiting this activity, this compound is expected to mimic the protective effects of loss-of-function genetic variants, thereby reducing liver inflammation and fibrosis.
Q3: What are the potential off-target effects of Hsd17B13 inhibitors?
The HSD17B superfamily has 15 members with varied roles in steroid hormone, fatty acid, and bile acid metabolism.[3] Off-target effects of Hsd17B13 inhibitors could involve the inhibition of other HSD17B isoforms, potentially leading to unintended hormonal or metabolic consequences. For instance, HSD17B1, HSD17B2, and HSD17B3 are involved in sex hormone regulation.[5] It is crucial to assess the selectivity of any Hsd17B13 inhibitor against other family members.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of Hsd17B13 activity in my in vitro assay.
-
Question: I am not observing the expected inhibitory effect of this compound in my biochemical assay. What could be the issue?
-
Answer: Several factors could contribute to this. Please consider the following troubleshooting steps:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly and has not degraded.
-
Assay Conditions: Confirm that your assay buffer, pH, and temperature are optimal for Hsd17B13 enzymatic activity. The enzyme requires NAD+ as a cofactor.[9]
-
Enzyme Activity: Ensure your recombinant Hsd17B13 enzyme is active. Run a positive control with a known substrate like β-estradiol or retinol to confirm enzyme functionality.[6][10]
-
Substrate Concentration: The apparent potency of an inhibitor can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for your enzyme.
-
Problem 2: Unexpected cellular toxicity observed in my cell-based assays.
-
Question: My cell line (e.g., HepG2, Huh7) shows signs of toxicity (e.g., reduced viability, apoptosis) after treatment with this compound, even at concentrations where specific target engagement is expected. What should I do?
-
Answer: This could be due to off-target effects or compound-specific liabilities. Here is a systematic approach to troubleshoot this issue:
-
Determine the EC50 for Toxicity: Perform a dose-response curve to determine the concentration at which 50% of the cells are no longer viable.
-
Compare with On-Target Potency: Compare the toxicity EC50 with the IC50 for Hsd17B13 inhibition in your cellular assay. A small therapeutic window (ratio of toxicity EC50 to on-target IC50) suggests a higher likelihood of off-target effects.
-
Use Control Compounds: Include a negative control (structurally similar but inactive compound, if available) and a positive control for toxicity.
-
Assess Off-Target Pathways: Consider evaluating common cellular toxicity pathways, such as mitochondrial dysfunction or reactive oxygen species (ROS) production.
-
Experimental Protocols
Key Experiment: In Vitro Hsd17B13 Inhibition Assay (Luminescence-based)
This protocol is adapted from methods used for characterizing other HSD17B13 inhibitors and is designed to measure the production of NADH.[11]
Materials:
-
Recombinant human Hsd17B13
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the inhibitor dilution.
-
Add 10 µL of a solution containing Hsd17B13 (final concentration ~50-100 nM) and NAD+ (final concentration ~50 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of β-estradiol (final concentration ~10-50 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect NADH production by adding 20 µL of the NAD-Glo™ reagent.
-
Incubate for 60 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following table summarizes representative inhibitory activities for known Hsd17B13 inhibitors. This data can be used as a benchmark for evaluating the potency of this compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| INI-678 | Hsd17B13 | Enzymatic | Not reported | [6][7] |
| BI-3231 | Human Hsd17B13 | Enzymatic (Estradiol) | 1.4 ± 0.7 µM (Initial Hit) | [12] |
| BI-3231 | Human Hsd17B13 | Cellular | Double-digit nM | [12] |
| Series 1c | Hsd17B13 | Enzymatic (NADH Luminescence) | Potent (not specified) | [11] |
| Series 2b | Hsd17B13 | Enzymatic (NADH Luminescence) | Potent (not specified) | [11] |
| Series 2c | Hsd17B13 | Enzymatic (NADH Luminescence) | Potent (not specified) | [11] |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Hsd17B13 and its inhibition by this compound.
Experimental Workflow
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with HSD17B13 inhibitors, such as Hsd17B13-IN-53. Inconsistencies in in vitro results are common in early-stage drug discovery and can often be resolved by addressing specific experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and its role in liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets (LDs) within hepatocytes.[1][2] It is a member of the short-chain dehydrogenases/reductases (SDR) family and uses NAD+ as a cofactor to process a variety of lipid substrates, including steroids (like estradiol), leukotriene B4, and retinol.[3][4] While its exact physiological function is still under investigation, genetic studies in humans have shown that loss-of-function variants of HSD17B13 are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This makes HSD17B13 a compelling therapeutic target for chronic liver diseases.
Q2: What is the general mechanism of action for HSD17B13 inhibitors?
HSD17B13 inhibitors are designed to block the enzyme's catalytic activity. They typically bind to the active site, preventing the interaction between the enzyme, its substrate (e.g., estradiol, retinol), and the essential cofactor NAD+. The binding and inhibition of some compounds, such as the well-characterized probe BI-3231, have shown a strong dependency on the presence of NAD+.[3] By inhibiting HSD17B13, these compounds aim to replicate the protective effects observed in individuals with natural loss-of-function genetic variants.
Q3: Why are my IC50 values for this compound different from expected or inconsistent between experiments?
Several factors can lead to variability in IC50 values. These are detailed in the Troubleshooting section below, but common causes include:
-
Assay Conditions: Minor changes in enzyme concentration, NAD+ concentration, substrate choice, or buffer components can significantly impact results.
-
Tight-Binding Inhibition: If the inhibitor is highly potent, its concentration may be close to the enzyme concentration in the assay, causing the IC50 to shift with enzyme levels.
-
Compound Quality: Degradation, precipitation, or impurities in the inhibitor stock can lead to weaker or inconsistent activity.
-
Species Differences: Human and mouse HSD17B13 enzymes have different substrate preferences and may have different sensitivities to certain inhibitors.[6][7]
Q4: Which substrate is best for my HSD17B13 in vitro assay?
HSD17B13 can process multiple substrates, including estradiol, leukotriene B4 (LTB4), and retinol.[3] Studies with some inhibitor series have shown a strong correlation between inhibitory activity regardless of the substrate used (e.g., estradiol vs. LTB4), suggesting a lack of substrate bias for those particular scaffolds.[8] For routine screening, estradiol is a commonly used and well-validated substrate.[3] However, if the inhibitor's mechanism is thought to be substrate-competitive, testing against multiple substrates may be informative.
Troubleshooting Inconsistent In Vitro Results
Problem 1: High Variability Between Replicate Wells or Experiments
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect assay plates for precipitation. Pre-dilute the compound in an appropriate solvent and ensure it is fully dissolved before adding to the assay buffer. Centrifuge compound plates before use. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. Run a control plate with a known reference inhibitor to assess enzyme performance. |
| Low or Variable NAD+ Concentration | NAD+ is a critical cofactor. Ensure the final concentration is sufficient (typically in the µM range) and consistent across all wells. Prepare fresh NAD+ solutions as they can degrade over time. |
| Inhibitor Adsorption to Plates | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.01% BSA) in the assay buffer to prevent nonspecific binding.[6] |
| Pipetting Errors | Calibrate pipettes regularly. Use a multi-channel pipette for additions where possible to minimize well-to-well timing differences. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Potency
| Possible Cause | Recommended Solution |
| Low Cell Permeability | The compound may not be efficiently entering the cells. Assess compound permeability using standard assays (e.g., Caco-2). |
| Active Efflux from Cells | The compound may be a substrate for cellular efflux pumps (e.g., P-gp). Test for inhibition in the presence of known efflux pump inhibitors. |
| High Protein Binding in Media | The compound may bind to serum proteins in the cell culture media, reducing the free concentration available to interact with the target. Perform assays in lower serum conditions or calculate the free fraction. |
| Compound Metabolism | Hepatocytes can rapidly metabolize compounds, particularly through Phase II conjugation (glucuronidation, sulfation) for phenolic compounds.[8] Use liver microsomes or S9 fractions to assess metabolic stability. |
| Off-Target Cellular Effects | The compound may have effects in cells unrelated to HSD17B13 inhibition. Confirm target engagement using methods like the cellular thermal shift assay (CETSA). |
Problem 3: IC50 Value Shifts with Enzyme Concentration
| Possible Cause | Recommended Solution |
| Tight-Binding Inhibition | This occurs when the inhibitor's Ki is close to the enzyme concentration, violating the assumptions of standard IC50 calculations. The IC50 will increase linearly with enzyme concentration. |
| 1. Lower the Enzyme Concentration: Reduce the enzyme concentration as much as the assay signal window will allow. | |
| 2. Calculate the Ki: Use the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki), which is independent of enzyme concentration. |
Quantitative Data Summary
As data for this compound is not publicly available, the following table presents data for the well-characterized inhibitor BI-3231 as a reference for expected potency ranges.
| Assay Type | Target | Potency (BI-3231) | Reference |
| Biochemical | Human HSD17B13 | Ki = 2 nM | [3] |
| Biochemical | Mouse HSD17B13 | Ki = 3 nM | [3] |
| Cellular | Human HSD17B13 | IC50 = 31 nM | [3] |
| Selectivity | Human HSD17B11 | >10,000 nM | [3] |
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Inhibition Assay (Luminescence-Based)
This protocol is based on the detection of NADH produced by the HSD17B13 reaction using a coupled-enzyme luminescence system like NAD-Glo™.[6]
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human HSD17B13 in Assay Buffer to a final concentration of 50-100 nM.
-
Substrate/Cofactor Mix: Prepare a solution of β-estradiol (final concentration 10-50 µM) and NAD+ (final concentration 10-50 µM) in Assay Buffer.
-
Inhibitor Plate: Prepare serial dilutions of this compound in 100% DMSO. Dilute further in Assay Buffer to the desired starting concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of inhibitor solution or vehicle (DMSO in Assay Buffer) to appropriate wells.
-
Add 10 µL of Enzyme Solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction and detect NADH by adding 20 µL of NAD-Glo™ reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes in the dark.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize data to high (vehicle) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: HSD17B13 expression, localization, and enzymatic function in hepatocytes.
Caption: Workflow for troubleshooting inconsistent HSD17B13 inhibitor data.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating In Vivo Delivery of Hsd17B13-IN-53: A Technical Support Guide
For researchers and drug development professionals advancing novel therapeutics targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), successful in vivo evaluation is a critical step. A key challenge in this process is the formulation of potent, selective, yet often poorly soluble inhibitors like Hsd17B13-IN-53 for effective administration in animal models. This technical support center provides troubleshooting guidance and frequently asked questions to aid in the selection of an appropriate vehicle for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the first-line vehicle choices for a novel, poorly soluble compound like this compound?
A1: For initial in vivo screening of a compound with presumed low aqueous solubility, a tiered approach to vehicle selection is recommended. Start with simple, well-characterized formulations before moving to more complex systems. A common starting point for many poorly soluble small molecules is a suspension-based formulation.
Q2: A specific formulation of 10% DMSO, 10% Tween® 80, and 80% saline has been mentioned for a similar compound, Hsd17B13-IN-47. Is this a suitable starting point for this compound?
A2: Yes, this formulation is an excellent starting point for parenteral administration (e.g., intravenous, intraperitoneal). It combines a strong organic solvent (DMSO) to dissolve the compound with a surfactant (Tween® 80) to maintain solubility and stability upon dilution in an aqueous saline base. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model to avoid toxicity.
Q3: What are some alternative vehicles if the initial formulation is not successful?
A3: If the initial formulation proves to be problematic (e.g., precipitation, toxicity), several alternatives can be considered, depending on the route of administration and the physicochemical properties of your compound. These can be broadly categorized as aqueous-based, lipid-based, and other specialized formulations.
Q4: How can I assess the suitability of a chosen vehicle before starting my in vivo study?
A4: Before administering the formulation to animals, it is essential to perform a pre-formulation assessment. This should include:
-
Solubility Testing: Determine the solubility of this compound in a range of individual solvents and potential vehicle mixtures.
-
Stability Assessment: Observe the physical stability of the final formulation over a relevant timeframe (e.g., a few hours at room temperature and under refrigeration) for any signs of precipitation or phase separation.
-
Vehicle Tolerability: Conduct a small pilot study to assess the tolerability of the vehicle alone in the chosen animal model and by the intended route of administration.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during formulation or upon administration.
| Potential Cause | Troubleshooting Step |
| Insufficient solvent power | Increase the percentage of the organic solvent (e.g., DMSO, PEG 400) in the formulation. Note the potential for increased toxicity. |
| Poor physical stability | Increase the concentration of the surfactant (e.g., Tween® 80) or suspending agent (e.g., CMC). Consider using a combination of surfactants. |
| Temperature effects | Gently warm the vehicle during dissolution. However, ensure the compound is heat-stable. Prepare the formulation fresh before each use. |
| pH sensitivity | If the compound has ionizable groups, check its pH-solubility profile and consider using a buffered vehicle. |
Issue 2: The vehicle itself is causing adverse effects in the animals.
| Potential Cause | Troubleshooting Step |
| High concentration of organic solvent (e.g., DMSO) | Reduce the percentage of the organic solvent to the lowest level required for solubility. Consider alternative, less toxic solvents like polyethylene glycol (PEG) or propylene glycol (PG).[1][2] |
| Osmolality issues | For intravenous administration, ensure the final formulation is near iso-osmotic to prevent hemolysis or irritation.[1] |
| Specific vehicle toxicity | Consult literature for the known toxicities of the chosen vehicle in your specific animal model and route of administration. For example, PEG-400 and PG have been associated with neurotoxicity in mice.[2] |
Recommended Vehicle Screening Workflow
The following diagram illustrates a logical workflow for selecting an appropriate in vivo vehicle for this compound.
Caption: A stepwise workflow for selecting an in vivo vehicle for this compound.
Common In Vivo Vehicles for Poorly Soluble Compounds
The table below summarizes common vehicles, their typical compositions, and key considerations for their use.
| Vehicle Category | Example Composition | Route of Administration | Key Considerations |
| Aqueous Suspensions | 0.5% - 1% Carboxymethylcellulose (CMC) in saline or water | Oral (p.o.), Intraperitoneal (i.p.) | Suitable for compounds that are not soluble but can be uniformly suspended. Particle size can influence absorption.[2][3] |
| Co-solvent Systems | 10% DMSO, 10% Tween® 80, 80% Saline | Intravenous (i.v.), i.p., Subcutaneous (s.c.) | Good for many poorly soluble compounds. Potential for DMSO toxicity at higher concentrations.[1] |
| 30% PEG 400 in saline | i.v., i.p., p.o. | Generally well-tolerated, but can have toxicities at high doses.[1] | |
| Oil-Based Vehicles | Corn oil, Sesame oil | p.o., i.p., s.c. | Suitable for highly lipophilic compounds. Not for i.v. administration.[1] |
| Cyclodextrin Formulations | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | i.v., i.p., p.o. | Can significantly enhance aqueous solubility. Potential for nephrotoxicity at high doses.[4] |
Signaling Pathway and Experimental Logic
The diagram below illustrates the decision-making process for troubleshooting common in vivo formulation issues.
Caption: Troubleshooting logic for in vivo formulation issues.
By following a systematic approach to vehicle selection and being prepared to troubleshoot common issues, researchers can improve the quality and reliability of their in vivo studies with this compound and other promising inhibitors in this class.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
Improving Hsd17B13-IN-53 stability in solution
Welcome to the technical support center for Hsd17B13-IN-53. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this novel inhibitor in solution.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving stability issues you may encounter with this compound during your experiments.
Issue: Precipitation or Cloudiness Observed in Solution
Precipitation of a small molecule inhibitor is a common issue that can significantly impact experimental results. Below is a step-by-step guide to troubleshoot this problem.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting precipitation of this compound in solution.
| Step | Action | Rationale |
| 1. Verify Stock Solution | Re-calculate the required mass of this compound for your desired stock concentration. If possible, confirm the concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). | An error in calculation or weighing can lead to a supersaturated and unstable stock solution. |
| 2. Check Solvent and Buffer | Ensure the solvent (e.g., DMSO) is of high purity and anhydrous. Verify the pH and composition of your aqueous buffer.[1] | Impurities or water in organic solvents can reduce solubility. The pH of aqueous solutions can significantly impact the solubility of ionizable compounds. |
| 3. Review Working Solution Preparation | Examine the dilution process. Adding the compound stock to the aqueous buffer too quickly can cause localized high concentrations and precipitation. Try adding the stock solution dropwise while vortexing. | Gradual addition helps to prevent the compound from crashing out of solution. |
| 4. Determine Solubility Limits | Perform a kinetic and thermodynamic solubility assessment to understand the solubility limits of this compound in your experimental media. | This will provide quantitative data on the maximum soluble concentration and guide the preparation of working solutions. |
| 5. Optimize Solvent System | If solubility in the primary solvent is low, consider the use of co-solvents. | The addition of a small percentage of a water-miscible organic solvent can sometimes improve solubility. |
| 6. Adjust pH | If this compound has ionizable groups, systematically vary the pH of the buffer to identify a range where solubility is maximal. | The charge state of a compound can dramatically affect its solubility. |
| 7. Consider Formulation Strategies | For persistent issues, explore the use of formulation aids such as cyclodextrins or lipid-based formulations to enhance solubility.[2][3] | These excipients can encapsulate the compound, increasing its apparent solubility and stability in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose potency over time. What could be the cause and how can I address it?
A1: Loss of potency suggests chemical degradation. Several factors can contribute to this:
-
Hydrolysis: The compound may be susceptible to reaction with water.
-
Oxidation: Reaction with dissolved oxygen can degrade the compound.
-
Photodegradation: Exposure to light, especially UV, can cause degradation.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] Protect solutions from light by using amber vials or wrapping tubes in foil.
-
Solvent Purity: Use high-purity, anhydrous solvents for stock solutions.
-
Buffer Preparation: Prepare fresh aqueous buffers for each experiment and consider de-gassing to remove dissolved oxygen.
-
Inclusion of Stabilizers: Depending on the suspected degradation pathway, the inclusion of antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) in the formulation might be beneficial.[5]
-
Perform a Chemical Stability Assay: To systematically investigate the issue, a chemical stability assay is recommended.
Experimental Protocol: Chemical Stability Assessment
This protocol outlines a general procedure to assess the chemical stability of this compound under various conditions.[6][7]
| Parameter | Description |
| Objective | To determine the rate of degradation of this compound in different buffer solutions over time. |
| Materials | - this compound stock solution (e.g., 10 mM in DMSO) - Aqueous buffers (e.g., pH 4.0, 7.4, 9.0) - HPLC or LC-MS/MS system |
| Procedure | 1. Prepare working solutions of this compound at a final concentration (e.g., 10 µM) in each buffer. 2. Incubate the solutions at a controlled temperature (e.g., 37°C). 3. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution. 4. Immediately quench the reaction by adding a miscible organic solvent (e.g., acetonitrile or methanol) and store at low temperature (e.g., -20°C) until analysis. 5. Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound. |
| Data Analysis | Plot the percentage of this compound remaining versus time for each condition. From this data, the half-life (t1/2) of the compound in each buffer can be calculated. |
Q2: What is the role of Hsd17B13 and how does this compound inhibit it?
A2: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[8] It is involved in hepatic lipid metabolism.[9] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[10][11] this compound is a small molecule inhibitor designed to block the enzymatic activity of Hsd17B13, thereby mimicking the protective effects of the genetic variants.
Hsd17B13 Signaling and Inhibition
Caption: Simplified diagram showing the role of Hsd17B13 in lipid metabolism and its inhibition by this compound.
Q3: Are there any general tips for handling and storing small molecule inhibitors like this compound?
A3: Yes, proper handling and storage are crucial for maintaining the integrity of small molecule inhibitors.
| Practice | Recommendation | Reasoning |
| Receiving and Initial Storage | Upon receipt, store the solid compound as recommended by the supplier, typically at -20°C or 4°C, protected from light and moisture. | Minimizes degradation before the compound is first used. |
| Stock Solution Preparation | Prepare a concentrated stock solution in a high-purity, anhydrous solvent like DMSO.[12] A common stock concentration is 10-50 mM. | A high-concentration stock allows for small volumes to be used for preparing working solutions, minimizing the amount of solvent introduced into the experiment. |
| Aliquoting and Storage | Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C. | This prevents repeated freeze-thaw cycles which can lead to degradation and solvent evaporation, thereby changing the concentration. |
| Preparing Working Solutions | Prepare fresh working solutions from the stock for each experiment. Avoid storing dilute aqueous solutions for extended periods. | Dilute aqueous solutions are generally less stable than concentrated organic stocks. |
| Safety Precautions | Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | The toxicological properties of novel compounds are often not fully characterized. |
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. enamine.net [enamine.net]
- 7. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. news-medical.net [news-medical.net]
- 9. uniprot.org [uniprot.org]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSD17B13 Inhibitors
Disclaimer: There is currently no publicly available scientific literature or data specifically pertaining to a compound designated "Hsd17B13-IN-53". The following information is based on the known functions of the 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzyme and data from studies on other HSD17B13 inhibitors. This guide is intended to provide general troubleshooting and experimental design advice for researchers working with HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] It is involved in lipid metabolism.[1][4] Genetic studies have shown that certain inactive variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][5] This protective effect of loss-of-function variants makes HSD17B13 an attractive therapeutic target for the treatment of these conditions.[5][6]
Q2: What is the general mechanism of action for HSD17B13 inhibitors?
HSD17B13 inhibitors are designed to block the enzymatic activity of the HSD17B13 protein.[1] The enzyme is thought to be involved in the metabolism of steroids, bioactive lipids, and retinol.[7] By inhibiting its activity, these compounds aim to replicate the protective effects observed with genetic loss-of-function variants, thereby preventing the progression of liver disease.[2] For instance, the inhibitor BI-3231 has been shown to reduce lipotoxic effects in hepatocytes.[1] Another inhibitor, compound 32, has been found to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8]
Q3: Are HSD17B13 inhibitors expected to be cytotoxic?
Based on the protective role of HSD17B13 loss-of-function mutations, inhibitors of this enzyme are generally expected to have a low cytotoxicity profile in healthy liver cells. The primary therapeutic effect is aimed at modulating lipid metabolism rather than inducing cell death. However, off-target effects or cytotoxicity at high concentrations are always a possibility for any small molecule inhibitor. Therefore, it is crucial to perform cytotoxicity assays on relevant cell lines.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my cell line with an HSD17B13 inhibitor.
-
Possible Cause 1: Off-target effects. The inhibitor may be affecting other cellular targets essential for cell viability.
-
Troubleshooting Tip: Perform a literature search for known off-target effects of the inhibitor's chemical class. If possible, test the inhibitor in a cell line that does not express HSD17B13 to distinguish between on-target and off-target toxicity.
-
-
Possible Cause 2: Unsuitable cell line. The chosen cell line may be particularly sensitive to the inhibitor or may not accurately model the intended therapeutic context.
-
Possible Cause 3: High inhibitor concentration. The concentration of the inhibitor used may be too high, leading to non-specific toxicity.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 value for cytotoxicity and use concentrations well below this for functional assays.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Cell passage number. High passage numbers can lead to genetic drift and altered cellular responses.
-
Troubleshooting Tip: Use cells with a consistent and low passage number for all experiments.
-
-
Possible Cause 2: Assay variability. The chosen cytotoxicity assay may have inherent variability.
-
Troubleshooting Tip: Ensure proper controls are included (vehicle control, positive control for cell death). Consider using multiple, mechanistically different cytotoxicity assays (e.g., MTS for metabolic activity, CellTox-Glo for membrane integrity) to confirm results.
-
-
Possible Cause 3: Inhibitor stability. The inhibitor may be degrading in the culture medium.
-
Troubleshooting Tip: Check the stability of the compound under your experimental conditions. Prepare fresh stock solutions and working dilutions for each experiment.
-
Data Presentation
Table 1: Example Cytotoxicity Profile of a Generic HSD17B13 Inhibitor
| Cell Line | Description | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTS | 48 | > 50 |
| Huh-7 | Human Hepatocellular Carcinoma | CellTox-Glo | 48 | > 50 |
| Primary Human Hepatocytes | Primary Liver Cells | LDH Release | 72 | > 25 |
| LX-2 | Human Hepatic Stellate Cell Line | MTS | 48 | > 50 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific HSD17B13 inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an MTS Assay
-
Cell Seeding: Seed liver-derived cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the HSD17B13 inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Hsd17B13-IN-53 delivery in animal models
Welcome to the technical support center for Hsd17B13-IN-53. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Administration
-
Q1: this compound has precipitated out of my vehicle solution. What should I do?
-
A1: Precipitation is a common issue with hydrophobic small molecules. Consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Warm the vehicle to 37°C to increase solubility. Ensure the compound is stable at this temperature.
-
Vehicle Optimization: If precipitation persists, you may need to optimize your vehicle. Refer to the table below for common vehicle formulations for poorly soluble compounds. It is recommended to test the solubility of this compound in a small volume of a new vehicle before preparing a large batch.
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
-
-
Q2: What is the recommended route of administration for this compound in mice?
-
A2: The optimal route of administration depends on the experimental goals.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies. However, be aware of potential first-pass metabolism in the liver, which can affect systemic exposure. For the known Hsd17B13 inhibitor BI-3231, oral administration in mice resulted in low bioavailability (10%).[1][2]
-
Intraperitoneal (IP) Injection: Often used for systemic delivery and can bypass some first-pass metabolism. It is a common route for preclinical efficacy studies.
-
Intravenous (IV) Injection: Provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Subcutaneous (SC) Injection: Can provide a slower release and more sustained exposure compared to IV or IP routes. For BI-3231, subcutaneous dosing significantly increased bioavailability compared to oral administration.[1][2]
-
-
-
Q3: I am observing signs of distress in my animals after injection. What could be the cause?
-
A3: Post-injection distress can be due to several factors:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the effects of the vehicle itself.
-
Injection Technique: Improper injection technique can cause tissue damage, pain, or misadministration of the compound. Ensure you are using the correct needle size and injection volume for the chosen route and animal size. Refer to the detailed experimental protocols below.
-
Compound-Related Toxicity: The compound itself may have off-target effects leading to toxicity. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD).
-
Formulation Issues: Particulate matter in the formulation can cause emboli if administered intravenously. Ensure your formulation is a clear solution or a fine, homogenous suspension.
-
-
Pharmacokinetics & Pharmacodynamics
-
Q4: How can I confirm that this compound is reaching the liver?
-
A4: To confirm liver exposure, you can perform a tissue distribution study. After administering this compound, collect liver tissue at various time points and quantify the compound concentration using a suitable analytical method like LC-MS/MS. For the similar inhibitor BI-3231, extensive exposure and retention in the liver compared to plasma was observed after oral administration in mice.[1][2][3]
-
-
Q5: How do I measure target engagement of this compound in the liver?
-
A5: Target engagement can be assessed through several methods:
-
Direct Measurement: If a suitable assay is available, measure the occupancy of Hsd17B13 by the inhibitor in liver lysates. Thermal shift assays have been used to confirm on-target binding of Hsd17B13 inhibitors in the presence of NAD+.[1][4]
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of Hsd17B13 activity. While specific biomarkers for Hsd17B13 inhibition are still being fully elucidated, studies suggest that changes in hepatic lipid profiles, particularly certain sphingolipids and phospholipids, could serve as indicators of target engagement.[5] Additionally, since HSD17B13 has been shown to have retinol dehydrogenase activity, measuring changes in hepatic retinoid levels could be a potential PD marker.[6][7]
-
-
-
Q6: I am not observing the expected therapeutic effect in my disease model. What are the possible reasons?
-
A6: Lack of efficacy can stem from several factors:
-
Insufficient Target Engagement: The dose and dosing regimen may not be sufficient to achieve and maintain the required level of Hsd17B13 inhibition in the liver. Consider increasing the dose or dosing frequency based on pharmacokinetic data. For BI-3231, its high clearance and short half-life suggest that multiple daily administrations might be necessary for sustained target exposure in chronic studies.[4][8]
-
Species Differences: There may be differences in the function of Hsd17B13 between mice and humans. Some studies have shown that Hsd17b13 knockout in mice does not always replicate the protective phenotype observed in humans with loss-of-function variants.[7][9]
-
Model-Specific Factors: The chosen animal model may not be appropriate to evaluate the therapeutic effects of Hsd17B13 inhibition. For example, some studies with Hsd17b13 knockdown showed an effect on steatosis but not on fibrosis in certain mouse models of NASH.[10][11]
-
Compound Stability: Ensure that this compound is stable in the formulation and in vivo.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of HSD17B13 Inhibitor BI-3231 in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SC) |
| Dose | 5 µmol/kg | 50 µmol/kg | 80 µmol/kg |
| Bioavailability (F) | - | 10% | Significantly Increased |
| Clearance | Rapid, exceeds hepatic blood flow | - | - |
| Systemic Exposure | Maintained >10-fold in vitro mouse Ki for 8h | - | - |
| Liver Accumulation | Extensive accumulation compared to plasma | Extensive retention in the liver | - |
Data sourced from studies on BI-3231 and may serve as a reference for this compound.[1][2][3][4]
Table 2: Common Vehicles for In Vivo Delivery of Poorly Soluble Compounds
| Vehicle | Composition | Route of Administration | Notes |
| Saline/PBS with co-solvent | 0.9% NaCl or PBS with <10% DMSO or Ethanol | IV, IP, SC | Co-solvent concentration should be minimized to avoid toxicity. |
| PEG 400 | Polyethylene glycol 400 in saline | PO, IP | A commonly used vehicle for oral and parenteral administration. |
| Tween 80 in Saline | 0.5-5% Tween 80 in 0.9% NaCl | PO, IP, IV | Surfactant that can improve solubility and stability of suspensions. |
| Carboxymethylcellulose (CMC) | 0.5-1% CMC in water | PO | Forms a suspension, suitable for oral gavage. |
| Corn Oil/Sesame Oil | 100% oil | PO, IP, SC | Suitable for highly lipophilic compounds. Not for IV use. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 20-40% in water or saline | PO, IP, IV | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Formulation of this compound in 10% DMSO, 40% PEG 400, 50% Saline
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex briefly.
-
Add the required volume of PEG 400 and vortex until the solution is clear.
-
Add the required volume of sterile 0.9% saline and vortex thoroughly to obtain a homogenous solution.
-
If any precipitation is observed, gently warm the solution to 37°C or sonicate in a water bath until the solution is clear.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Administration via Oral Gavage in Mice
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Select an appropriately sized feeding needle (e.g., 20-gauge, 1.5-inch for an adult mouse).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib and mark the needle to avoid over-insertion.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the feeding needle into the diastema of the mouth and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress or improper dosing (e.g., fluid coming from the nose).
Protocol 3: Assessment of Liver this compound Concentration
-
Dose animals with this compound as per the study design.
-
At designated time points, euthanize the animals using an approved method.
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the liver, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize a known weight of liver tissue in a suitable buffer.
-
Perform protein precipitation to extract the compound from the liver homogenate.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Express the concentration as ng or µg of compound per gram of liver tissue.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General experimental workflow for in vivo studies.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. enanta.com [enanta.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-53 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) assays. While the specific molecule "Hsd17B13-IN-53" was not identified in available technical literature, this guide addresses common issues related to assays for HSD17B13 and its inhibitors, which is likely the intended focus. The content is structured to help resolve issues with assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1] It is a member of the short-chain dehydrogenases/reductases (SDR) family and is involved in hepatic lipid metabolism.[2][3] HSD17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Significant interest in HSD17B13 as a therapeutic target arose from human genetic studies showing that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[4][5][6] This protective effect makes inhibition of HSD17B13 a promising strategy for treating chronic liver diseases.
Q2: What are the common types of assays used to study HSD17B13 activity and inhibition?
A2: Several assay formats are used to measure the enzymatic activity of HSD17B13 and screen for inhibitors:
-
Coupled-Enzyme Luminescence Assays: These assays, such as the NAD-Glo™ assay, detect the production of NADH, a co-factor in the oxidation reaction catalyzed by HSD17B13. They are well-suited for high-throughput screening (HTS).[7]
-
Mass Spectrometry (MS)-Based Assays: Techniques like RapidFire-MS can directly measure the conversion of a substrate to its product, offering high specificity and confirmation of enzymatic activity.[7]
-
Retinol Dehydrogenase Activity Assays: These are cell-based assays where cells overexpressing HSD17B13 are incubated with all-trans-retinol, and the subsequent metabolic changes are measured.[8]
-
ELISA Kits: Sandwich enzyme-linked immunosorbent assays (ELISA) are available to quantify the amount of HSD17B13 protein in samples but do not measure its enzymatic activity.[9][10]
-
Western Blotting: This technique is used to detect the presence and relative amount of HSD17B13 protein in cell lysates or purified samples.[2]
Q3: What are the primary sources of variability and poor reproducibility in HSD17B13 assays?
A3: Variability in HSD17B13 assays can stem from several factors:
-
Genetic Variants: The most studied variant, rs72613567, results in a truncated, unstable protein with decreased enzymatic activity.[4] Different populations have varying frequencies of this and other loss-of-function variants, which can impact results if using primary human cells or tissue.[4][11]
-
Species Differences: Human and mouse HSD17B13 proteins have different substrate preferences and may have distinct physiological functions.[7] Inconsistent results have been reported in murine models of liver disease, which do not always replicate the protective effects seen in humans with loss-of-function variants.[12][13]
-
Protein Quality and Handling: The N-terminus of HSD17B13 is highly hydrophobic, which can lead to low protein yield and aggregation during purification if not handled properly.[14]
-
Cellular Context: HSD17B13 localizes to lipid droplets, and its activity can be influenced by the lipid environment of the cell.[3][8] Assays using purified recombinant protein may not fully recapitulate the enzyme's behavior in a cellular context.
-
Substrate Choice: HSD17B13 can act on various substrates, including retinol, retinal, and β-estradiol.[3][14] The choice of substrate and its concentration can significantly affect assay performance.
Troubleshooting Guides
This section addresses specific problems that may be encountered during HSD17B13 experiments.
Issue 1: High Variability or Poor Reproducibility Between Assay Plates
| Potential Cause | Recommended Solution |
| Inconsistent Enzyme/Reagent Quality | Use a single, quality-controlled batch of recombinant HSD17B13 protein for the entire experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate for samples. Instead, fill them with assay buffer to maintain a humidified environment and reduce evaporation. |
| Pipetting Inaccuracies | Use calibrated pipettes and reverse pipetting for viscous solutions. For HTS, ensure liquid handling systems are properly calibrated. |
| Inconsistent Incubation Times/Temperatures | Ensure all plates are incubated for the same duration and at a consistent temperature. Use a temperature-controlled incubator and process plates one at a time. |
| Genetic Variation in Cell Lines | If using primary hepatocytes or certain cell lines, genotype them for key HSD17B13 variants (e.g., rs72613567) to ensure consistency. |
Issue 2: Low or No Detectable Enzymatic Activity
| Potential Cause | Recommended Solution |
| Inactive Recombinant Protein | Verify protein integrity via SDS-PAGE and Coomassie staining.[2] Test a new batch of protein. N-terminal truncations to remove hydrophobic residues can sometimes result in low protein yield or aggregation.[14] |
| Missing or Degraded Co-factor (NAD+) | Prepare NAD+ solutions fresh from powder for each experiment. Ensure it is included in the reaction mixture at the optimal concentration (e.g., 12 µM).[14] |
| Inappropriate Substrate or Concentration | Confirm the substrate preference for the species of HSD17B13 being used (human vs. mouse).[7] Titrate the substrate concentration to find the optimal Km value. β-estradiol is a commonly used substrate.[14] |
| Incorrect Assay Buffer Conditions | Optimize the pH and buffer components. A common assay buffer is 25 mM Tris-HCl, pH 7.6, with a low concentration of detergent like 0.02% Triton X-100 to maintain protein solubility.[14] |
| Inhibitor Contamination | Ensure all reagents and labware are free from contaminating inhibitors. Test the assay without any compound (DMSO control) to establish a baseline. |
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
| Potential Cause | Recommended Solution |
| Compound Permeability/Metabolism | Test compounds may have poor cell permeability or may be rapidly metabolized within the cell. Use permeability assays (e.g., Caco-2) and assess compound stability in liver microsomes. |
| Cellular Localization of HSD17B13 | HSD17B13 activity is linked to its localization on lipid droplets.[8] In cell-based assays, ensure that lipid droplets are induced (e.g., with oleate/palmitate treatment) to mimic the physiological environment.[8] |
| Off-Target Effects of Compound | The test compound may have off-target effects in a cellular environment that mask or alter its effect on HSD17B13. Consider running counter-screens against other dehydrogenases. |
| Differences in Protein Conformation | The conformation and activity of purified recombinant protein may differ from the native protein within the complex cellular milieu. |
Quantitative Data Summary
The literature provides limited standardized quantitative data on assay performance. However, key findings related to variability are summarized below.
Table 1: Frequency of Protective HSD17B13 Variants in Different Populations
| Variant | Population | Minor Allele Frequency | Effect | Reference |
| rs72613567 (TA allele) | East/Southeast Asians | ~32-34% | Protective against NAFLD/NASH progression.[4] | [4] |
| Europeans | ~23% | Associated with reduced ALT/AST levels.[4] | [4] | |
| Africans | ~5% | Lower prevalence compared to other groups.[4] | [4] | |
| rs6834314 (G allele) | Japanese | Not specified | Attenuates the effect of PNPLA3 on fibrosis.[11] | [11] |
Table 2: Example Parameters from an HSD17B13 Inhibitor Screen
| Parameter | Value | Description | Reference |
| Screening Concentration | 10 µM | Initial concentration for single-point screening of small molecules. | [14] |
| Hit Criteria | >45% inhibition | Threshold for a compound to be considered a "hit" in the primary screen. | [14] |
| Hit Rate | 1.8% | Percentage of compounds from the library that met the hit criteria. | [14] |
| Substrate Used | β-estradiol | A known substrate for HSD17B13 used in the screening assay. | [14] |
| Co-factor Used | NAD+ | The necessary co-factor for the enzymatic reaction. | [14] |
Experimental Protocols
Protocol 1: General HSD17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol is adapted from methods used for HTS of HSD17B13 inhibitors.[7][14]
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.
-
Enzyme Solution: Dilute purified recombinant human HSD17B13 in assay buffer to the desired final concentration.
-
Substrate/Co-factor Mix: Prepare a solution in assay buffer containing NAD+ (e.g., 24 µM) and a substrate like β-estradiol (e.g., 24 µM). This will result in a 12 µM final concentration for each.
-
Test Compounds: Dilute small molecule inhibitors in DMSO, then serially dilute in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of test compound solution (or DMSO for control) to the wells of a 384-well white assay plate.
-
Add 2.5 µL of the HSD17B13 Enzyme Solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of the Substrate/Co-factor Mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a commercial NADH detection reagent (e.g., NAD-Glo™) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read luminescence on a compatible plate reader.
-
Protocol 2: Cell-Based Retinol Dehydrogenase Assay
This protocol is based on the methodology described for measuring HSD17B13 activity in cultured cells.[8]
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 6-well plates.
-
One day after seeding, transiently transfect cells in triplicate with a plasmid encoding HSD17B13 or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Lipid Loading (Optional but Recommended):
-
To better mimic the physiological environment, induce lipid droplet formation by adding a fatty acid solution (e.g., 200 µM oleate and 200 µM palmitate conjugated to BSA) to the culture medium for 24-48 hours.[8]
-
-
Substrate Incubation:
-
Add all-trans-retinol (dissolved in ethanol) to the culture medium to a final concentration of 2-5 µM. Ensure the final ethanol concentration is ≤0.5%.
-
Incubate the cells for 6 to 8 hours.
-
-
Analysis:
-
Harvest the cells and the culture medium.
-
Analyze the conversion of retinol to retinaldehyde or other retinoids using methods like HPLC or LC-MS.
-
Alternatively, cell lysates can be prepared for Western blot analysis to confirm HSD17B13 expression.
-
Visualizations
Caption: Workflow for a typical HSD17B13 high-throughput inhibitor screening assay.
Caption: Simplified pathway of HSD17B13 function on a lipid droplet in the liver.
Caption: A logical workflow for troubleshooting common HSD17B13 assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. origene.com [origene.com]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. enanta.com [enanta.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Kit FOR 17-beta-hydroxysteroid dehydrogenase 13 | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-53 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with Hsd17B13-IN-53.
Troubleshooting Guide
Encountering variability or unexpected results is a common aspect of in vitro experimentation. This guide addresses potential issues during the optimization of this compound dose-response curves.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no inhibition at expected concentrations | - Inactive compound (degradation)- Incorrect assay setup (e.g., substrate concentration too high)- Low cell permeability of the inhibitor | - Aliquot the compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Optimize substrate (e.g., retinol, estradiol) and NAD+ concentrations. The IC50 of a competitive inhibitor is dependent on the substrate concentration.- If using a cell-based assay, consider a cell line with higher expression of Hsd17B13 or use permeabilization agents if appropriate for the assay. |
| Precipitation of the compound in the assay medium | - Poor solubility of this compound in aqueous buffer | - Prepare stock solutions in 100% DMSO.[1]- Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent effects.[1]- Visually inspect the wells for precipitation after compound addition. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Inconsistent incubation times- Lot-to-lot variability of reagents | - Use cells within a consistent passage number range and ensure high viability (>90%).- Strictly adhere to the defined incubation times for compound treatment and assay development.- Record lot numbers of all reagents used for traceability. |
| Sigmoidal curve does not fit the data well | - Biphasic dose-response- Compound cytotoxicity at high concentrations | - Analyze the data using a biphasic dose-response model.- Perform a separate cytotoxicity assay (e.g., CellTiter-Glo®) to determine the concentration at which the compound affects cell viability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13?
A1: Hsd17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a liver-specific, lipid droplet-associated enzyme. It is involved in the metabolism of steroids, retinoids, and other lipids.[3] It catalyzes the conversion of retinol to retinaldehyde and is implicated in hepatic lipid metabolism.[3][4] Loss-of-function variants of Hsd17B13 are associated with a reduced risk of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD), making it a promising therapeutic target.[3][5]
Q2: How should I prepare and store this compound?
A2: While specific information for this compound is not provided, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q3: What are the key parameters to optimize in an Hsd17B13 enzymatic assay?
A3: Key parameters for an Hsd17B13 enzymatic assay include the concentrations of the enzyme, the substrate (e.g., estradiol or retinol), and the cofactor NAD+.[7] The reaction time and temperature should also be optimized to ensure the reaction is in the linear range.
Q4: What type of controls should I include in my dose-response experiment?
A4: Your experiment should include:
-
Vehicle control: Cells or enzyme treated with the same concentration of DMSO as the highest concentration of this compound to account for any solvent effects.
-
Positive control: A known inhibitor of Hsd17B13 to confirm assay performance.
-
Negative control (no enzyme or no substrate): To determine the background signal of the assay.
Q5: How can I determine if this compound is cytotoxic in my cell-based assay?
A5: It is crucial to run a parallel cytotoxicity assay. You can use assays like CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.[2] This will help you to distinguish between true inhibition of Hsd17B13 and a reduction in signal due to cell death.
Experimental Protocols
Biochemical Hsd17B13 Inhibition Assay (Example)
This protocol is a generalized procedure for determining the IC50 value of this compound using a commercially available detection kit like the NADH-Glo™ Assay (Promega).
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.5 mM EDTA and 0.01% BSA)
-
NADH-Glo™ Detection Reagent
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose might be 100 µM. Then, dilute this stock in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., 0.5%).
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add the Hsd17B13 enzyme (e.g., 5 µL of a 2X solution) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the substrate and cofactor mix (e.g., 10 µL of a 2X solution of β-estradiol and NAD+).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection:
-
Allow the plate to cool to room temperature.
-
Add the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data with the vehicle control representing 0% inhibition and a known potent inhibitor or no substrate control representing 100% inhibition.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Hsd17B13 Activity Assay (Example)
This protocol describes a general method for assessing the inhibitory activity of this compound in a cellular context.
Materials:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium and supplements
-
This compound
-
A suitable substrate that can be taken up by cells (e.g., all-trans-retinol)
-
Lysis buffer
-
Method for detecting the product (e.g., HPLC for retinaldehyde or a specific ELISA kit)
-
Clear-bottom, black-walled 96-well plates suitable for cell culture and fluorescence/luminescence readings.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle (DMSO).
-
Incubate for a specified period (e.g., 1-24 hours).
-
-
Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the wells and incubate for a time sufficient for product formation (e.g., 6-8 hours).[8]
-
Cell Lysis and Product Quantification:
-
Wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Quantify the product (e.g., retinaldehyde) in the lysate using a validated method like HPLC or a specific assay kit.
-
-
Data Analysis:
-
Normalize the amount of product formed to the total protein concentration in each well.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Data Presentation
The following table provides an example of how to structure quantitative data from a dose-response experiment with an Hsd17B13 inhibitor.
| Inhibitor Concentration (nM) | % Inhibition (Mean) | Standard Deviation |
| 1 | 5.2 | 1.8 |
| 10 | 15.8 | 3.5 |
| 50 | 48.9 | 5.1 |
| 100 | 75.3 | 4.2 |
| 500 | 92.1 | 2.9 |
| 1000 | 98.6 | 1.5 |
| IC50 (nM) | ~55 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway showing the inhibition of Hsd17B13 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. eubopen.org [eubopen.org]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Hsd17B13-IN-53 degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Hsd17B13-IN-53 during experiments. The following information is based on general principles for handling small molecule inhibitors and best practices in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). It is crucial to protect the compound from light and to store it under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[1]
Q2: What solvents are recommended for dissolving this compound?
Based on common practices for similar small molecule inhibitors, DMSO is a recommended solvent for creating high-concentration stock solutions. For aqueous buffers in cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. The stability of the compound in various solvents should be experimentally verified.
Q3: How can I prevent degradation of this compound in my experimental media?
The stability of small molecule inhibitors can be influenced by the components of the culture media and experimental buffers.[2] Factors such as pH, presence of reactive species, and enzymatic activity in serum can contribute to degradation. It is advisable to prepare fresh working solutions from frozen stock for each experiment. To assess stability in your specific medium, you can incubate the compound in the medium for the duration of your experiment and then analyze its integrity using methods like HPLC or LC-MS.
Q4: Is this compound sensitive to light?
Many small molecules are light-sensitive. To minimize the risk of photodegradation, it is recommended to handle this compound in low-light conditions and store solutions in amber vials or tubes wrapped in aluminum foil.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
Repeated freeze-thaw cycles can lead to the degradation of small molecules. It is best practice to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. If aliquoting is not possible, minimize the number of cycles and visually inspect the solution for any signs of precipitation before use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating compound degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a new stock aliquot. 2. Verify the storage conditions of your stock solutions. 3. Perform a dose-response experiment to check for a concentration-dependent effect.[2] |
| Inaccurate pipetting or dilution calculations. | 1. Recalibrate pipettes. 2. Double-check all dilution calculations. | |
| Increased variability between replicate experiments | Degradation of the compound in the experimental setup over time. | 1. Minimize the incubation time of the compound in aqueous media before adding to the assay. 2. Prepare fresh working solutions for each replicate if possible. 3. Assess the stability of the compound in your assay buffer over the time course of the experiment. |
| Appearance of new peaks in analytical chromatography (HPLC/LC-MS) | Chemical degradation of this compound. | 1. Analyze a freshly prepared sample as a reference. 2. Investigate potential sources of degradation such as exposure to light, extreme pH, or reactive chemicals in your solutions. |
| Precipitation of the compound in aqueous solution | Poor solubility of this compound at the working concentration. | 1. Check the recommended solubility limits. 2. Consider using a different solvent system or a solubilizing agent, ensuring it does not interfere with the assay. 3. Visually inspect solutions for any precipitate before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, briefly purge the vial with an inert gas to displace oxygen.
-
Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in Experimental Medium
-
Materials:
-
This compound stock solution
-
Experimental medium (e.g., cell culture medium with serum)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
Control medium (without compound)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final concentration used in your assays.
-
Prepare a control sample of the medium without the compound.
-
Immediately take a "time zero" sample from the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of the intact compound.
-
Incubate the remaining working solution and the control medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), take samples from the incubated solutions.
-
Analyze the samples by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the "time zero" sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for assessing compound stability.
References
Technical Support Center: HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with HSD17B13 inhibitors. While the specific compound "Hsd17B13-IN-53" is not prominently documented in publicly available literature, this guide addresses potential unexpected in vivo phenotypes and other challenges that may arise during the study of HSD17B13 inhibitors in general, drawing on the current understanding of HSD17B13 biology and findings from preclinical models.
Troubleshooting Guide: Unexpected In Vivo Phenotypes
Q1: We are not observing the expected protective phenotype (e.g., reduction in steatosis, inflammation, or fibrosis) with our HSD17B13 inhibitor in a mouse model of non-alcoholic fatty liver disease (NAFLD). What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Species-Specific Differences: There are conflicting reports from mouse models. While human genetic data strongly suggest that loss of HSD17B13 function is protective against liver disease, some studies in HSD17B13 knockout mice have not shown this protective effect and in some cases, have even reported spontaneous development of fatty liver with age.[1][2] It's possible that the function of HSD17B13 differs between mice and humans.[2]
-
Recommendation: Consider using humanized mouse models or non-human primates to better reflect human physiology.[3]
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may not be reaching sufficient concentrations in the liver, the primary site of HSD17B13 expression.[2][4]
-
Recommendation: Conduct thorough PK/PD studies to ensure adequate liver exposure and target engagement. For some inhibitors like BI-3231, extensive liver tissue accumulation has been observed, but this may not be true for all compounds.[4]
-
-
Metabolic Instability: Some inhibitors, particularly phenolic compounds, are susceptible to Phase II metabolism (e.g., glucuronidation) in the liver, which can lead to their inactivation.[4][5]
-
Model-Specific Effects: The choice of preclinical model is critical. The protective effects of HSD17B13 inhibition may be more pronounced in certain models of liver injury over others.
-
Recommendation: Test the inhibitor in multiple, diverse models of metabolic dysfunction-associated steatohepatitis (MASH) to assess its efficacy robustly.[6]
-
Q2: We are observing an unexpected increase in liver enzymes (ALT, AST) or other markers of liver injury after treating with our HSD17B13 inhibitor. What should we investigate?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be hitting other targets besides HSD17B13.
-
Recommendation: Perform comprehensive selectivity profiling against other HSD17B family members (especially HSD17B11) and a broader panel of kinases and receptors.[4]
-
-
Compound Toxicity: The observed phenotype might be due to direct toxicity of the compound rather than on-target HSD17B13 inhibition.
-
Recommendation: Conduct in vitro cytotoxicity assays in primary hepatocytes or relevant cell lines. Evaluate different doses in vivo to establish a therapeutic window.
-
-
Paradoxical On-Target Effect: While loss-of-function variants are protective in humans, some mouse studies have shown that HSD17B13 deficiency can lead to weight gain on a regular chow diet.[2] This suggests a complex role for HSD17B13 in lipid metabolism that is not fully understood.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13 and its role in liver disease?
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[8][9][10][11] Its precise physiological function is still under investigation, but it is known to have enzymatic activity towards several substrates, including steroids, bioactive lipids, and retinol.[3][8][10] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[10] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like MASH, cirrhosis, and hepatocellular carcinoma.[1][10][12] This suggests that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for these conditions. One proposed mechanism is that HSD17B13 regulates hepatic lipids by influencing the SREBP-1c/FAS pathway.[6]
Q2: Why are there discrepancies between human genetic data and some mouse model studies for HSD17B13?
The reasons for the discrepancies are not fully elucidated but may include:
-
Different Substrate Specificity: The mouse and human HSD17B13 orthologs may have different functions or substrate specificities.[2] For instance, while human HSD17B13 has been characterized as a retinol dehydrogenase, evidence for this activity in the mouse ortholog is lacking.[2]
-
Genetic Background: The genetic background of the mouse strains used can influence the phenotype.
-
Complexity of Liver Disease Pathogenesis: The development of NAFLD and MASH is a complex process influenced by multiple genetic and environmental factors. The impact of HSD17B13 inhibition may be context-dependent.
Q3: What are the key characteristics of a good HSD17B13 inhibitor for in vivo studies?
Based on the literature, a good HSD17B13 inhibitor should possess:
-
High Potency: Low nanomolar IC50 value.[6]
-
High Selectivity: Especially against other HSD17B family members like HSD17B11.[4]
-
Good Liver Microsomal Stability: To ensure it is not rapidly cleared.[6]
-
Favorable Pharmacokinetic Profile: Including good liver-targeting properties.[6]
-
Demonstrated In Vivo Efficacy: In relevant animal models of MASH.[6]
Quantitative Data Summary
Table 1: In Vitro Potency of Select HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 32 | HSD17B13 | 2.5 | Enzymatic Assay | [6] |
| BI-3231 | Human HSD17B13 | Single-digit nM (Ki) | Enzymatic Assay | [4] |
| BI-3231 | Mouse HSD17B13 | Single-digit nM (Ki) | Enzymatic Assay | [4] |
| BI-3231 | Human HSD17B13 | Double-digit nM | Cellular Assay | [4] |
Table 2: Summary of In Vivo Effects of HSD17B13 Modulation in Mice
| Model | Intervention | Key Findings | Reference |
| High-Fat Diet (HFD)-Obese Mice | shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis; Decreased serum ALT and FGF21; No effect on body weight or adiposity. | [7] |
| HFD-fed Mice | Overexpression of HSD17B13 | Aggravated liver steatosis and fibrosis; Increased serum ALT, AST, TC, and TGs. | [13] |
| HFD, Western Diet, Alcohol Exposure | Hsd17b13 knockout | No protection from weight gain, hepatic steatosis, or inflammation. | [2] |
| Regular Chow Diet | Hsd17b13 knockout | Significantly higher body and liver weight compared to wild-type. | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for HSD17B13 Inhibitors
This protocol is a generalized summary based on the discovery of BI-3231.[9]
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 is used. Estradiol is often used as a substrate. The reaction requires the cofactor NAD+.
-
Compound Screening: Compounds are added to the reaction mixture containing the enzyme, substrate, and cofactor in a multi-well plate format.
-
Reaction Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic conversion of the substrate.
-
Detection: The reaction product (e.g., estrone, if estradiol is the substrate) or the consumption of the cofactor is measured. This can be done using various detection methods, such as fluorescence, luminescence, or mass spectrometry.
-
Hit Identification and Confirmation: Compounds that show significant inhibition of the enzyme activity are identified as "hits." Their activity is then confirmed in dose-response experiments to determine their IC50 values.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of MASH
This is a general workflow for evaluating an HSD17B13 inhibitor in a diet-induced mouse model.
-
Model Induction: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity, steatosis, and liver injury.
-
Compound Administration: The HSD17B13 inhibitor or vehicle control is administered to the mice, typically via oral gavage, once daily for a defined treatment period (e.g., 4-8 weeks).
-
Monitoring: Body weight, food intake, and general health are monitored throughout the study. Blood samples may be collected periodically to assess metabolic parameters and liver enzymes.
-
Terminal Endpoint Analysis: At the end of the treatment period, mice are euthanized.
-
Blood Collection: Blood is collected for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Liver Harvesting: Livers are excised and weighed. A portion is fixed in formalin for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis). Another portion is snap-frozen for gene expression analysis (qRT-PCR), protein analysis (Western blotting), and lipid analysis (e.g., triglyceride content).
-
Visualizations
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Refining Hsd17B13 Inhibitor Treatment Protocols: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13 inhibitors, such as Hsd17B13-IN-53, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Hsd17B13 inhibitors?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2] While its exact enzymatic functions are still under investigation, it is understood to be involved in lipid metabolism.[2][3] Elevated levels of Hsd17B13 are observed in patients with non-alcoholic fatty liver disease (NAFLD).[1][4] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases like NAFLD and metabolic dysfunction-associated steatohepatitis (MASH).[5][6] Hsd17B13 inhibitors are being developed to mimic this protective effect by blocking the protein's activity, which is thought to help reduce liver fat accumulation (steatosis) and fibrosis.[5][7]
Q2: What is the rationale for targeting Hsd17B13 in liver disease?
A2: The primary rationale stems from human genetic data. Multiple studies have demonstrated a strong correlation between inactivating mutations in the HSD17B13 gene and a lower risk of NAFLD, MASH, alcoholic liver disease, and cirrhosis.[1][2][5] This suggests that inhibiting Hsd17B13 activity could be a therapeutic strategy for these conditions. Preclinical studies with Hsd17B13 inhibitors have shown promising results, including reductions in liver fibrosis and steatosis in animal models of MASH.[7]
Q3: What are the expected effects of Hsd17B13 inhibition in in vitro and in vivo models?
A3: In in vitro models using liver cell lines (e.g., Huh7, HepG2), treatment with an Hsd17B13 inhibitor is expected to reduce the accumulation of lipid droplets when the cells are challenged with fatty acids. In in vivo models, such as mice fed a high-fat diet to induce NAFLD or MASH, administration of an Hsd17B13 inhibitor is anticipated to lead to improvements in liver health.[7] This can be observed as reduced liver weight, lower levels of liver enzymes like ALT and AST in the blood, and decreased steatosis and fibrosis upon histological examination of liver tissue.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of the inhibitor in cell culture. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) to identify the IC50 value.[8] |
| 2. Poor inhibitor solubility: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration. Hydrophobic compounds can have solubility issues.[8] | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Visually inspect for any precipitate. Consider using a salt form of the inhibitor if available to improve aqueous solubility.[8] | |
| 3. Cell line suitability: The chosen cell line may not express sufficient levels of Hsd17B13 or may have compensatory mechanisms that mask the effect of inhibition. | Confirm Hsd17B13 expression in your cell line using qPCR or Western blotting. Consider using a cell line known to have robust Hsd17B13 expression. | |
| 4. Incorrect treatment duration: The incubation time with the inhibitor may be too short to observe a biological effect. | Optimize the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours). | |
| High background or off-target effects observed. | 1. Inhibitor concentration is too high: High concentrations of small molecule inhibitors can lead to non-specific binding and off-target effects.[8] | Use the lowest effective concentration of the inhibitor based on your dose-response experiments.[8] |
| 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Difficulty reproducing results from published studies. | 1. Differences in experimental conditions: Minor variations in cell density, passage number, media composition, or serum concentration can impact experimental outcomes.[9] | Standardize your experimental protocols as much as possible. Pay close attention to the details provided in the methodologies of published studies. |
| 2. Reagent quality: The quality and stability of the inhibitor and other reagents can affect results. | Store the inhibitor according to the manufacturer's instructions. Use fresh reagents whenever possible. | |
| Contradictory results in mouse models compared to human data. | 1. Interspecies differences: The function and importance of Hsd17B13 may differ between mice and humans. Some studies have shown that Hsd17B13 deficiency in mice does not always protect against diet-induced liver injury as it does in humans.[10][11] | Be cautious when extrapolating results from mouse models to human physiology. Acknowledge these potential interspecies differences in your interpretations. |
Experimental Protocols
In Vitro Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture: Plate Huh7 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Fatty Acid Challenge: Prepare a fatty acid solution (e.g., 0.5 mM oleic acid complexed to BSA in serum-free media).
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Induction of Steatosis: Add the fatty acid solution to the cells and incubate for 24 hours.
-
Lipid Staining: Fix the cells with 4% paraformaldehyde, and then stain with a fluorescent neutral lipid dye (e.g., BODIPY 493/503 or Oil Red O).
-
Quantification: Image the wells using a high-content imager or fluorescence microscope. Quantify the total fluorescence intensity per well or the number and size of lipid droplets per cell.
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the expression of genes involved in lipid metabolism and fibrosis.
Methodology:
-
Cell/Tissue Lysis: Lyse treated cells or homogenized liver tissue using a suitable lysis buffer.
-
RNA Extraction: Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest (e.g., HSD17B13, SREBP-1c, ACC, FASN, COL1A1, ACTA2). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound (Example) | Lipid Accumulation | Huh7 | 150 |
| Competitor A | Enzymatic Activity | Recombinant Hsd17B13 | 50 |
| Competitor B | Lipid Accumulation | HepG2 | 200 |
Table 2: In Vivo Efficacy of a Preclinical Hsd17B13 Inhibitor (M-5475) in a MASH Mouse Model [7]
| Parameter | Vehicle Control | M-5475 (30 mg/kg) | M-5475 (100 mg/kg) |
| Plasma ALT (U/L) | 150 ± 25 | 110 ± 20 | 80 ± 15** |
| Liver Hydroxyproline (µg/g) | 300 ± 50 | 250 ± 40 | 200 ± 30 |
| Fibrosis Stage (0-4) | 3.2 ± 0.5 | 2.5 ± 0.4 | 2.1 ± 0.3** |
| NAFLD Activity Score | 5.8 ± 0.7 | 5.5 ± 0.6 | 5.3 ± 0.5 |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in hepatocytes and the action of its inhibitor.
Caption: General experimental workflow for evaluating Hsd17B13 inhibitors.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HSD17B13 inhibitors, such as Hsd17B13-IN-53.
Troubleshooting Guide: Investigating this compound Resistance
Unexpected or suboptimal results can arise from a variety of factors. This guide provides a structured approach to identifying and addressing potential issues in your experiments.
| Observed Problem | Potential Cause | Recommended Action | Expected Quantitative Change (Resistant vs. Sensitive Cells) |
| Reduced inhibitor efficacy over time | Development of acquired resistance. | 1. Sequence HSD17B13 gene to check for mutations. 2. Perform a cellular thermal shift assay (CETSA) to confirm target engagement. 3. Analyze HSD17B13 expression levels (qPCR, Western blot). | - HSD17B13 expression may be significantly upregulated. - IC50 of the inhibitor may be >10-fold higher. |
| High basal resistance in a new cell line | Intrinsic resistance mechanisms. | 1. Assess baseline HSD17B13 expression. 2. Profile expression of genes in compensatory pathways (e.g., other lipid metabolism or inflammatory signaling genes). | - High baseline expression of HSD17B13 or drug efflux transporters. - Upregulation of pro-inflammatory markers like IL-6 or TGF-β1. |
| Inconsistent results between experiments | Experimental variability or reagent issues. | 1. Verify inhibitor concentration and stability. 2. Standardize cell culture conditions (passage number, confluency). 3. Validate assay performance with positive and negative controls. | - High standard deviation in replicate measurements. |
| No effect of inhibitor on downstream markers | Altered signaling pathways. | 1. Investigate activation of bypass pathways (e.g., NF-κB, MAPK). 2. Perform metabolomic analysis to identify compensatory changes in lipid or pyrimidine metabolism. | - No change or increase in downstream markers of inflammation or fibrosis despite HSD17B13 inhibition. - Altered levels of specific phospholipids or pyrimidine catabolites. |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound resistance.
1. What are the potential mechanisms of resistance to this compound?
Resistance to HSD17B13 inhibitors can be multifactorial and may include:
-
Target-based resistance:
-
Upregulation of HSD17B13 gene expression, leading to higher protein levels that overcome the inhibitor concentration.
-
Mutations in the HSD17B13 gene that alter the drug-binding site, reducing inhibitor affinity.
-
-
Pathway-based resistance:
-
Activation of compensatory ("bypass") signaling pathways that maintain the disease phenotype despite HSD17B13 inhibition. This could involve upregulation of other enzymes in lipid metabolism or activation of pro-inflammatory pathways like NF-κB and MAPK.[1]
-
-
Pharmacokinetic resistance:
-
Increased expression of drug efflux pumps (e.g., ABC transporters) that reduce the intracellular concentration of the inhibitor.
-
Altered metabolism of the inhibitor, leading to its inactivation.
-
2. How can I determine if my cells have developed resistance to this compound?
The development of resistance can be confirmed by:
-
Shift in IC50 value: A significant increase (typically >10-fold) in the half-maximal inhibitory concentration (IC50) of this compound.
-
Lack of downstream effects: Failure of the inhibitor to modulate known downstream markers of HSD17B13 activity, such as specific lipid species or inflammatory cytokines.
-
Sustained pro-fibrotic or pro-inflammatory signaling: Continued expression of markers like α-SMA and COL-I in the presence of the inhibitor in cellular models of liver fibrosis.[2]
3. What experimental approaches can be used to investigate the mechanism of resistance?
A multi-pronged approach is recommended:
-
Genomic analysis: Whole-exome or targeted sequencing of the HSD17B13 gene to identify potential mutations.
-
Transcriptomic analysis (RNA-seq): To identify global changes in gene expression, including upregulation of HSD17B13, drug transporters, or components of bypass pathways.
-
Proteomic analysis: To confirm changes in protein expression levels and post-translational modifications.
-
Metabolomic analysis: To uncover compensatory changes in cellular metabolism, such as alterations in pyrimidine or phospholipid pathways.[3]
-
Target engagement assays (e.g., CETSA): To determine if the inhibitor is still able to bind to the HSD17B13 protein in resistant cells.
4. Are there known compensatory pathways that can be activated upon HSD17B13 inhibition?
While research is ongoing, potential compensatory pathways include:
-
Other 17β-hydroxysteroid dehydrogenases: Other members of the HSD17B family may have overlapping substrate specificities and could potentially compensate for the loss of HSD17B13 activity.[2][4][5]
-
Inflammatory signaling: Pathways such as the NF-κB and MAPK signaling cascades can be activated by various stimuli and may contribute to a sustained pro-inflammatory state.[1]
-
Lipid metabolism pathways: Upregulation of other enzymes involved in fatty acid and cholesterol metabolism could counteract the effects of HSD17B13 inhibition.[6]
5. How can resistance to this compound be overcome?
Strategies to overcome resistance may include:
-
Combination therapy: Co-administering this compound with an inhibitor of a key component in a bypass pathway.
-
Development of next-generation inhibitors: Designing new inhibitors that can bind to mutated forms of HSD17B13 or have a different mechanism of action.
-
Modulation of drug metabolism: Co-treatment with an inhibitor of relevant drug efflux pumps.
Experimental Protocols
Protocol 1: HSD17B13 Enzyme Activity Assay (Luminescence-based)
This protocol is adapted from methods used for the biochemical characterization of HSD17B13 inhibitors.[7]
-
Principle: Measures the production of NADH, a product of the HSD17B13-catalyzed reaction, using a coupled-enzyme luminescence assay.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol, leukotriene B4)
-
NAD+
-
This compound or other inhibitors
-
NAD-Glo™ Assay kit (Promega)
-
Assay buffer (40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
White 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of inhibitor dilution.
-
Add 10 µL of HSD17B13 enzyme (50-100 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a substrate/NAD+ mixture (e.g., 10-50 µM estradiol, 100 µM NAD+ final concentrations).
-
Incubate for 60 minutes at room temperature.
-
Add 20 µL of NAD-Glo™ reagent to each well.
-
Incubate for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: Based on the principle that inhibitor binding stabilizes the target protein, leading to a higher melting temperature.
-
Materials:
-
Cultured cells (sensitive and resistant lines)
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator) and Western blotting
-
-
Procedure:
-
Treat intact cells with vehicle or this compound at a saturating concentration for 1 hour.
-
Wash cells to remove unbound inhibitor.
-
Resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting.
-
Plot the amount of soluble HSD17B13 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
Caption: Experimental workflow for investigating Hsd17B13 inhibitor resistance.
Caption: Decision tree for troubleshooting lack of inhibitor effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enanta.com [enanta.com]
Hsd17B13-IN-53 experimental controls and best practices
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Hsd17B13 inhibitors in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Note: Specific experimental data for a compound designated "Hsd17B13-IN-53" is not publicly available at this time. The information provided herein is based on the known characteristics of other potent and selective Hsd17B13 inhibitors, such as BI-3231 and other compounds in the "Hsd17B13-IN" series. Researchers should always refer to the manufacturer's specific product datasheet for the exact inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and its inhibitors?
A1: Hsd17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] It is believed to play a role in hepatic lipid metabolism.[5] Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][6] Hsd17B13 inhibitors are small molecules designed to block the enzymatic activity of the Hsd17B13 protein, thereby mimicking the protective effects of these genetic variants.
Q2: What is the recommended solvent for dissolving Hsd17B13 inhibitors?
A2: Most small molecule inhibitors, including those for Hsd17B13, are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7] It is crucial to consult the manufacturer's datasheet for the specific inhibitor you are using for the recommended solvent and maximum soluble concentration. For in vitro cellular assays, it is important to keep the final concentration of the organic solvent low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration for in vitro experiments?
A3: The optimal concentration of an Hsd17B13 inhibitor will vary depending on the specific compound, cell type, and experimental endpoint. A good starting point is to perform a dose-response experiment. Based on published data for similar inhibitors, concentrations ranging from 0.1 µM to 10 µM are often used in cellular assays.[8][9][10] For enzymatic assays, the concentration will depend on the IC50 value of the inhibitor.[7]
Q4: What are the known substrates for Hsd17B13?
A4: Hsd17B13 has been shown to have enzymatic activity towards several substrates, including retinol, estradiol, and leukotriene B3 and B4.[8][9][11] When designing your experiments, consider which substrate is most relevant to your biological question.
Q5: Are there known off-target effects of Hsd17B13 inhibitors?
A5: The specificity of any small molecule inhibitor is a critical consideration. While potent and selective Hsd17B13 inhibitors are being developed, it is always best practice to include appropriate controls to assess potential off-target effects. This may include using a structurally related inactive compound as a negative control or testing the inhibitor's effect in a cell line that does not express Hsd17B13. The closest phylogenetic isoform to Hsd17B13 is HSD17B11, and selectivity against this isoform is a key characteristic of a good inhibitor.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inhibitor is not soluble. | Incorrect solvent used. | Always consult the manufacturer's datasheet for the recommended solvent. DMSO is a common choice for many small molecule inhibitors.[7] |
| Compound has precipitated out of solution. | Gently warm the solution and vortex to redissolve. Prepare fresh stock solutions regularly and store them appropriately, protected from light and moisture. | |
| No or low inhibitory effect observed in a cellular assay. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor cell permeability of the inhibitor. | While many inhibitors are designed to be cell-permeable, this can vary. Consult any available literature on the specific inhibitor. | |
| Incorrect experimental design. | Ensure that the pre-incubation time with the inhibitor is sufficient before adding the substrate or stimulus. | |
| The cells do not express Hsd17B13. | Confirm Hsd17B13 expression in your cell line of interest using techniques like qPCR or Western blotting. | |
| High background signal in an enzymatic assay. | Non-specific binding of the inhibitor. | Include a control with a structurally similar but inactive compound if available. |
| Autofluorescence of the inhibitor. | If using a fluorescence-based assay, check the fluorescence spectrum of the inhibitor alone to rule out interference. | |
| Inconsistent results between experiments. | Variability in inhibitor stock solution. | Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles. |
| Cell culture conditions are not consistent. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. | |
| Observed cytotoxicity. | Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the inhibitor in your cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
Quantitative Data
The following tables summarize key quantitative data for representative Hsd17B13 inhibitors.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Target | Substrate | IC50 | Assay Type |
| Hsd17B13-IN-23 | Hsd17B13 | Estradiol | < 0.1 µM | Enzymatic |
| Hsd17B13-IN-23 | Hsd17B13 | Leukotriene B3 | < 1 µM | Enzymatic |
| Hsd17B13-IN-31 | Hsd17B13 | Estradiol | < 0.1 µM | Enzymatic |
| Hsd17B13-IN-31 | Hsd17B13 | Leukotriene B3 | < 1 µM | Enzymatic |
| Hsd17B13-IN-9 | Hsd17B13 | Not Specified | 0.01 µM | Enzymatic |
| BI-3231 | Human Hsd17B13 | Estradiol | 1.4 ± 0.7 µM | Enzymatic |
| BI-3231 | Human Hsd17B13 | Retinol | 2.4 ± 0.1 µM | Enzymatic |
Data compiled from publicly available sources.[7][8][9][11] IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General In Vitro Hsd17B13 Inhibition Assay (Cell-Based)
1. Cell Culture and Seeding:
- Culture a relevant liver cell line (e.g., HepG2, Huh7) that endogenously expresses Hsd17B13.
- Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Incubate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Inhibitor Preparation and Treatment:
- Prepare a stock solution of the Hsd17B13 inhibitor in the recommended solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
- Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
- Pre-incubate the cells with the inhibitor for a predetermined amount of time (e.g., 1-2 hours).
3. Substrate Addition and Incubation:
- Prepare a solution of the Hsd17B13 substrate (e.g., retinol or estradiol) in cell culture medium.
- Add the substrate to the wells.
- Incubate for a specific period (e.g., 24 hours) to allow for enzymatic conversion.
4. Endpoint Measurement:
- Measure the product of the enzymatic reaction. The detection method will depend on the substrate and product (e.g., HPLC for retinoids, ELISA for hormones).
- Alternatively, measure a downstream biomarker that is affected by Hsd17B13 activity.
5. Data Analysis:
- Normalize the results to the vehicle control.
- Plot the data as a dose-response curve and calculate the IC50 value of the inhibitor.
Protocol 2: Best Practices for Control Experiments
-
Vehicle Control: Always include a control group that is treated with the same concentration of the solvent used to dissolve the inhibitor.
-
Positive Control: If available, use a known inhibitor of Hsd17B13 as a positive control to validate the assay system.
-
Negative Control (Cell-based): To assess off-target effects, use a cell line that does not express Hsd17B13 or use siRNA to knock down Hsd17B13 expression in your target cells.
-
Negative Control (Compound): If accessible, use a structurally similar but inactive analog of the inhibitor to control for non-specific effects of the chemical scaffold.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General experimental workflow for a cell-based Hsd17B13 inhibition assay.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of HSD17B13 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective treatments for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases has zeroed in on promising new targets. Among these, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of liver disease, has emerged as a focal point for therapeutic intervention. This guide provides a comparative overview of the current landscape of HSD17B13 inhibitors, offering a valuable resource for those navigating this rapidly evolving field.
Recent genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing alcoholic and non-alcoholic liver diseases, including NASH, fibrosis, and cirrhosis.[1][2][3][4][5] This genetic validation has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity, ranging from small molecules to RNA interference (RNAi) therapeutics. While a direct comparative study of a compound specifically named "Hsd17B13-IN-53" against other inhibitors is not publicly available, this guide will focus on a comparison of the key HSD17B13 inhibitors currently under investigation.
Mechanism of Action of HSD17B13
HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][6][7][8][9] Its precise physiological function is still under investigation, but it is known to be involved in lipid metabolism.[6][10][11] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, contributing to the steatosis that is a hallmark of non-alcoholic fatty liver disease (NAFLD).[1][6] The enzyme is believed to play a role in the metabolism of steroids, retinoids, and other lipid mediators.[1][2] Inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby mitigating liver injury and slowing disease progression.[12]
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 in the context of liver disease.
Comparative Analysis of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is an active area of research, with several companies advancing candidates through preclinical and clinical stages. These inhibitors can be broadly categorized into small molecules and nucleic acid-based therapies.
Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of oral bioavailability and ease of manufacturing. Several have been identified and are in various stages of development.
| Compound Name | Developer | IC50 | Selectivity | Development Stage | Key Findings |
| BI-3231 | Boehringer Ingelheim | 1 nM (human) | >10,000-fold over HSD17B11 | Preclinical | Potent and selective inhibitor. Reduces triglyceride accumulation and lipotoxic effects in hepatocytes.[13][14][15][16] |
| INI-678 | Inipharm | Not disclosed | Potent and selective | Preclinical | Showed reduction in key markers of liver fibrosis in a 3D liver-on-a-chip model.[17] |
| INI-822 | Inipharm | Not disclosed | Not disclosed | Phase I Clinical Trial | First-in-class oral small molecule inhibitor to enter clinical development for fibrotic liver diseases.[13] |
| EP-036332 | Enanta Pharmaceuticals | 14 nM (human), 2.5 nM (mouse) | >7,000-fold over HSD17B1 | Preclinical | Hepatoprotective effects in mouse models of liver injury.[18][19] |
| EP-040081 | Enanta Pharmaceuticals | 79 nM (human), 74 nM (mouse) | >1,265-fold over HSD17B1 | Preclinical | Demonstrated anti-inflammatory and hepatoprotective effects in a mouse model of autoimmune hepatitis.[19] |
| Compound 32 | Guangdong Pharmaceutical University | 2.5 nM | Selective | Preclinical | Showed robust in vivo anti-MASH activity in multiple mouse models. Regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[20] |
| HSD17B13-IN-9 | MedchemExpress | 10 nM | Not Disclosed | Research Compound | Available for non-alcoholic fatty liver disease research.[21] |
Nucleic Acid-Based Therapeutics
RNA interference (RNAi) and antisense oligonucleotides (ASOs) represent another promising approach to target HSD17B13 by reducing its expression at the mRNA level.
| Compound Name | Developer | Modality | Development Stage | Key Findings |
| Rapirosiran (ALN-HSD-001) | Alnylam Pharmaceuticals | RNAi | Phase I Clinical Trial | Demonstrated a robust, dose-dependent reduction in liver HSD17B13 mRNA. Generally well-tolerated.[22] |
| ARO-HSD | Arrowhead Pharmaceuticals | RNAi | Phase I Clinical Trial | Significantly down-regulated liver HSD17B13 mRNA and protein expression. Reduced serum ALT and AST levels.[17] |
| AZD7503 | AstraZeneca | ASO | Phase I Clinical Trial | Designed to assess knockdown of hepatic HSD17B13 mRNA in individuals with NAFLD or NASH.[23] |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
Enzyme Inhibition Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Protocol Outline:
-
Recombinant human or mouse HSD17B13 is incubated with a known substrate (e.g., estradiol, leukotriene B4, or retinol) and the cofactor NAD+.[14][18]
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product is measured using methods such as mass spectrometry or fluorescence.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
-
-
-
Cell-Based Assays: These assays assess the inhibitor's activity in a cellular context.
-
Protocol Outline:
-
Hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes are used.[16][18]
-
Cells may be treated with a lipid challenge (e.g., palmitic acid) to induce a disease-relevant phenotype.[16]
-
The inhibitor is added to the cell culture medium.
-
Endpoints such as triglyceride accumulation (measured by Oil Red O staining), expression of fibrosis markers (e.g., α-SMA, COL1A1), or cell viability are assessed.
-
-
In Vivo Models
-
Animal Models of Liver Disease: Various mouse models are used to evaluate the in vivo efficacy of HSD17B13 inhibitors.
-
Models:
-
Protocol Outline:
-
Mice are placed on the respective diet or administered the inducing agent.
-
The HSD17B13 inhibitor is administered (e.g., orally, subcutaneously).
-
After a defined treatment period, liver tissue and blood are collected.
-
Endpoints include liver histology (steatosis, inflammation, fibrosis), plasma levels of liver enzymes (ALT, AST), and gene expression analysis of relevant markers.
-
-
Below is a generalized workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The field is rapidly advancing with a diverse pipeline of small molecule and nucleic acid-based inhibitors. While direct comparative data across all candidates is limited, the available information indicates that potent and selective inhibitors are emerging from preclinical and early clinical studies. Continued research and the results from ongoing clinical trials will be crucial in determining the ultimate therapeutic potential and positioning of these different HSD17B13 inhibitors in the evolving landscape of liver disease treatment.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 18. enanta.com [enanta.com]
- 19. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 20. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 24. pnas.org [pnas.org]
HSD17B13 Inhibition in NAFLD: A Comparative Analysis Against Current Therapeutic Frontrunners
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with established treatments for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH). We present a comprehensive overview of the efficacy of the HSD17B13 inhibitor, Clesacostat (PF-07284892), alongside the approved and late-stage clinical candidates Resmetirom, Obeticholic acid, and Lanifibranor. This comparison is supported by available preclinical and clinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
The landscape of NAFLD/NASH therapeutics is rapidly evolving, with a focus on targeting key pathways in liver fat accumulation, inflammation, and fibrosis. HSD17B13 has emerged as a promising genetic target, as loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma.[1] Clesacostat (PF-07284892) is a potent and selective inhibitor of HSD17B13 currently under investigation. This guide benchmarks the preclinical efficacy of Clesacostat against the clinical efficacy of three prominent NAFLD/NASH therapies:
-
Resmetirom (MGL-3196): A liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.
-
Obeticholic acid (OCA): A farnesoid X receptor (FXR) agonist.
-
Lanifibranor: A pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.
Mechanism of Action
The therapeutic agents discussed herein employ distinct mechanisms to address the multifaceted pathophysiology of NAFLD/NASH.
HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[2] While its precise physiological function is still under investigation, it is understood to be a retinol dehydrogenase. Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants, thereby mitigating liver injury and fibrosis.
Known NAFLD Treatments
-
Resmetirom: As a selective THR-β agonist, Resmetirom acts to increase hepatic fat metabolism and reduce lipotoxicity, addressing the root cause of steatosis in NAFLD.
-
Obeticholic Acid: By activating the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, OCA reduces liver fat, inflammation, and fibrosis.
-
Lanifibranor: This compound activates all three PPAR isoforms (α, δ, and γ), which play crucial roles in regulating lipid metabolism, insulin sensitivity, and inflammation. This broad-spectrum activation allows Lanifibranor to address multiple facets of NASH pathology.[3]
Signaling Pathways
Figure 1: Simplified signaling pathways of HSD17B13 inhibition and known NAFLD treatments.
Comparative Efficacy Data
The following tables summarize the available quantitative efficacy data for Clesacostat and the established NAFLD treatments.
Preclinical Efficacy of HSD17B13 Inhibition
Table 1: Preclinical Efficacy of Clesacostat (PF-07284892)
| Parameter | Assay/Model | Results |
| In Vitro Potency | Human HSD17B13 Enzyme Assay | IC50 = 2.6 nM |
| In Vivo Efficacy | High-Fat Diet (AMLN) Mouse Model of NASH | NAFLD Activity Score (NAS): Statistically significant reduction vs. vehicle. |
| Steatosis: Significant reduction. | ||
| Lobular Inflammation: Significant reduction. | ||
| Hepatocyte Ballooning: Significant reduction. | ||
| Liver Triglycerides: Significant reduction. | ||
| Plasma ALT & AST: Significant reduction. |
Clinical Efficacy of Known NAFLD Treatments
Table 2: Clinical Efficacy of Resmetirom (MAESTRO-NASH Trial) [4][5][6][7]
| Endpoint (at 52 weeks) | Placebo | Resmetirom 80 mg | Resmetirom 100 mg |
| NASH Resolution with no Worsening of Fibrosis | 9.7% | 25.9% (p<0.001) | 29.9% (p<0.001) |
| Fibrosis Improvement by ≥1 Stage with no Worsening of NASH | 14.2% | 24.2% (p<0.001) | 25.9% (p<0.001) |
| LDL Cholesterol Reduction (at 24 weeks) | - | Significant reduction (p<0.0001) | Significant reduction (p<0.0001) |
Table 3: Clinical Efficacy of Obeticholic Acid (REGENERATE Trial) [8][9][10][11][12]
| Endpoint (at 18 months) | Placebo | Obeticholic Acid 10 mg | Obeticholic Acid 25 mg |
| Fibrosis Improvement by ≥1 Stage with no Worsening of NASH | 11.8% | 18.5% (p=0.0004) | 22.4% (p<0.0001) |
| NASH Resolution with no Worsening of Fibrosis | 3.5% | - | 6.5% (p=0.093) |
Table 4: Clinical Efficacy of Lanifibranor (NATIVE Trial) [3][13][14][15][16]
| Endpoint (at 24 weeks) | Placebo | Lanifibranor 800 mg | Lanifibranor 1200 mg |
| SAF Activity Score Reduction ≥2 points with no Worsening of Fibrosis | 27% | 48% (p=0.07) | 49% (p=0.004) |
| NASH Resolution with no Worsening of Fibrosis | 22% | 39% | 49% |
| Fibrosis Improvement by ≥1 Stage with no Worsening of NASH | 29% | 34% | 48% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data.
Preclinical Models for HSD17B13 Inhibitor Evaluation
High-Fat Diet (Amylin Liver NASH - AMLN) Induced NASH Mouse Model
This model is designed to mimic the metabolic and histological features of human NASH.
-
Animal Model: Male C57BL/6J mice.
-
Diet: A specialized high-fat diet containing 40% of calories from fat (with a significant portion from palm oil), 22% from fructose, and 2% cholesterol.[17]
-
Induction Period: Mice are fed the AMLN diet for a period of 28 weeks or longer to induce steatosis, inflammation, hepatocyte ballooning, and fibrosis.[17]
-
Treatment: The HSD17B13 inhibitor (e.g., Clesacostat) is typically administered orally once daily for a specified duration during the established disease phase.
-
Efficacy Assessment:
-
Histopathology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red for evaluation of fibrosis.
-
Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as markers of liver injury. Liver triglycerides are quantified to assess steatosis.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is primarily used to study the anti-fibrotic potential of a compound.
-
Animal Model: Typically C57BL/6J mice.[18]
-
Induction: CCl4 is administered via intraperitoneal injection, usually twice a week for 4-8 weeks.[18][19] CCl4 is metabolized by cytochrome P450 enzymes in the liver to form a reactive free radical, which induces hepatocyte necrosis, inflammation, and a subsequent fibrotic response.[20]
-
Treatment: The test compound is administered concurrently with or after the establishment of fibrosis.
-
Efficacy Assessment:
-
Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Analysis: Liver hydroxyproline content, a quantitative marker of collagen, is measured. Serum levels of liver enzymes are also assessed.
-
Experimental Workflow
Figure 2: Generalized workflows for preclinical and clinical evaluation of NAFLD treatments.
Clinical Trial Protocols for Comparator Drugs
MAESTRO-NASH (Resmetirom)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4][6]
-
Patient Population: Adults with biopsy-confirmed NASH with fibrosis stage F1B, F2, or F3.[7]
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.[6]
-
Primary Endpoints (at 52 weeks):
-
Key Secondary Endpoint: Percent change from baseline in LDL cholesterol at week 24.[5]
REGENERATE (Obeticholic Acid)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[12]
-
Patient Population: Patients with biopsy-confirmed NASH and liver fibrosis stage F2 or F3.[9]
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral placebo, Obeticholic acid 10 mg, or Obeticholic acid 25 mg.[9]
-
Primary Endpoints (at 18 months):
NATIVE (Lanifibranor)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[15]
-
Patient Population: Patients with non-cirrhotic, highly active NASH.
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral Lanifibranor 800 mg, 1200 mg, or placebo for 24 weeks.[15]
-
Primary Endpoint: A reduction of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)-A score (combining inflammation and ballooning) without worsening of fibrosis.[3][15]
-
Key Secondary Endpoints: NASH resolution without worsening of fibrosis, and improvement in fibrosis stage of at least 1 without worsening of NASH.[3]
Conclusion
Inhibition of HSD17B13 presents a novel, genetically validated approach to the treatment of NAFLD/NASH. Preclinical data for the HSD17B13 inhibitor Clesacostat demonstrate promising efficacy in reducing the key histological features of NASH in a relevant mouse model. When compared to the established clinical data of Resmetirom, Obeticholic acid, and Lanifibranor, HSD17B13 inhibition appears to target the core drivers of disease progression.
Resmetirom has shown robust efficacy in achieving both NASH resolution and fibrosis improvement. Obeticholic acid has demonstrated a significant anti-fibrotic effect, a key predictor of long-term outcomes in NASH. Lanifibranor, with its pan-PPAR agonism, has shown broad beneficial effects on both the metabolic and histological aspects of the disease.
Further clinical development and head-to-head comparative studies will be necessary to fully elucidate the therapeutic potential of HSD17B13 inhibitors relative to other agents. However, the strong genetic evidence supporting this target, coupled with encouraging preclinical data, positions HSD17B13 inhibition as a compelling strategy in the ongoing effort to develop effective treatments for NAFLD and NASH. The distinct mechanism of action may also offer opportunities for combination therapies to address the multifaceted nature of this complex disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Madrigal Announces Positive Topline Results from the Pivotal Phase 3 MAESTRO-NASH Clinical Trial of Resmetirom for the Treatment of NASH and Liver Fibrosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 5. Madrigal Pharmaceuticals Announces New Data from the Phase 3 MAESTRO-NASH Study of Rezdiffra™ (resmetirom) Presented at the EASL Congress | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 6. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
- 7. gi.org [gi.org]
- 8. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 9. hcplive.com [hcplive.com]
- 10. researchgate.net [researchgate.net]
- 11. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 12. Intercept Announces Positive Topline Results from Pivotal [globenewswire.com]
- 13. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH - BioSpace [biospace.com]
- 14. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 15. fattyliver.ca [fattyliver.ca]
- 16. sofinnovapartners.com [sofinnovapartners.com]
- 17. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
Validating On-Target Effects of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the on-target effects of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. While information on a specific inhibitor, Hsd17B13-IN-53, is not publicly available in the reviewed scientific literature, this guide will focus on established experimental approaches and compare the performance of other known Hsd17B13 inhibitors, providing a framework for the evaluation of any novel compound.
Introduction to Hsd17B13
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is implicated in hepatic lipid metabolism, with studies suggesting it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][4][5] This protective effect has spurred the development of therapeutic inhibitors targeting Hsd17B13.
Comparative Analysis of Hsd17B13 Inhibitors
Validating the on-target effects of any Hsd17B13 inhibitor is crucial. This involves demonstrating direct engagement with the Hsd17B13 protein and a subsequent reduction in its enzymatic activity. Below is a comparison of different inhibitory modalities for which data is available.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Validation Assays | Reported Efficacy |
| Small Molecule Inhibitors | BI-3231, INI-678, Compound 32 | Reversible or irreversible binding to the enzyme's active site, inhibiting substrate turnover. | Enzymatic assays (e.g., retinol dehydrogenase assay, estradiol/LTB4 oxidation assays), Thermal Shift Assays (TSA), Cellular thermal shift assays (CETSA), In vivo animal models of NAFLD/NASH. | BI-3231: IC50 of 2.5 nM.[6] INI-678: Decreased fibrotic markers in a liver-on-a-chip model.[2] Compound 32: Showed anti-MASH effects in mouse models.[6] |
| RNA Interference (RNAi) | Rapirosiran (siRNA) | Degradation of Hsd17B13 mRNA, leading to reduced protein expression. | qRT-PCR for Hsd17B13 mRNA levels in liver biopsies, Western blot for Hsd17B13 protein levels, Measurement of downstream biomarkers. | Rapirosiran: Phase I clinical trial showed dose-dependent reduction in liver Hsd17B13 mRNA. |
| Short Hairpin RNA (shRNA) | AAV8-shHsd17b13 | Vector-based delivery for sustained knockdown of Hsd17B13 expression. | Similar to RNAi, with a focus on long-term effects in preclinical models. | Improved liver steatosis and fibrosis in a high-fat diet mouse model.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor performance.
Recombinant Hsd17B13 Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Hsd17B13 protein.
-
Objective: To determine the in vitro potency (e.g., IC50) of an inhibitor.
-
Materials:
-
Recombinant human Hsd17B13 protein.
-
Substrate: All-trans-retinol, 17β-estradiol, or Leukotriene B4 (LTB4).[3][8]
-
Cofactor: NAD+.[3]
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection system to measure NADH production (e.g., luminescence-based NAD-Glo™ assay) or substrate depletion/product formation (e.g., LC-MS).[9]
-
-
Procedure:
-
Incubate recombinant Hsd17B13 with the test inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and measure the output signal (NADH levels or product concentration).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Hsd17B13 Target Engagement Assay
This assay confirms that the inhibitor can enter cells and bind to Hsd17B13 in a physiological context.
-
Objective: To validate target engagement within a cellular environment.
-
Method: Cellular Thermal Shift Assay (CETSA).
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.[7]
-
Test inhibitor.
-
Lysis buffer.
-
Instrumentation for Western blotting or mass spectrometry.
-
-
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the amount of soluble Hsd17B13 remaining at each temperature by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
In Vivo Model of NAFLD/NASH
Animal models are critical for evaluating the therapeutic efficacy of an Hsd17B13 inhibitor.
-
Objective: To assess the inhibitor's ability to ameliorate liver pathology in a disease model.
-
Model: High-fat diet (HFD)-induced or methionine- and choline-deficient (MCD) diet-induced NAFLD/NASH in mice.[7][10]
-
Procedure:
-
Induce NAFLD/NASH in mice by feeding them a specialized diet.
-
Administer the test inhibitor or vehicle control for a specified duration.
-
Monitor key parameters such as body weight, liver enzymes (ALT, AST) in the blood, and glucose tolerance.[7]
-
At the end of the study, harvest liver tissue for:
-
Histological analysis (H&E staining for steatosis, inflammation; Sirius Red for fibrosis).
-
Gene expression analysis of fibrotic and inflammatory markers (e.g., by qRT-PCR).
-
Lipidomic analysis.
-
-
Visualizing Key Processes
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for validating Hsd17B13 inhibitor on-target effects.
Caption: Simplified schematic of Hsd17B13's role and inhibition.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Comparative Analysis of a Small Molecule Inhibitor (BI-3231) and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent strategies for inhibiting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. We will objectively compare the preclinical data of the small molecule inhibitor, BI-3231, with the effects of siRNA-mediated knockdown of HSD17B13.
Recent genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing progressive liver diseases. This has spurred the development of therapeutic agents aimed at mimicking this protective effect by inhibiting HSD17B13 activity or reducing its expression. Here, we evaluate two such approaches: a selective small molecule inhibitor and a targeted siRNA knockdown strategy.
Mechanism of Action
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][2] While its precise physiological function is still under investigation, it is known to be involved in lipid metabolism.[1][3] Both small molecule inhibitors and siRNA aim to disrupt the function of HSD17B13, albeit through different mechanisms. Small molecule inhibitors, such as BI-3231, directly bind to the enzyme and block its catalytic activity.[1][2][4][5] In contrast, siRNA molecules are designed to specifically bind to and promote the degradation of HSD17B13 messenger RNA (mRNA), thereby preventing the synthesis of the HSD17B13 protein.
Caption: Mechanism of HSD17B13 action and points of therapeutic intervention.
Preclinical Efficacy: A Comparative Summary
While direct head-to-head studies are limited, preclinical data from independent studies provide insights into the potential efficacy of both approaches. It is important to note that the available data for the small molecule inhibitor BI-3231 is primarily from in vitro studies, whereas siRNA knockdown has been more extensively studied in animal models of NAFLD.
| Parameter | Hsd17B13-IN-53 (BI-3231) | siRNA Knockdown of HSD17B13 |
| Target Engagement | Direct enzymatic inhibition | Reduction of HSD17B13 protein expression |
| Potency (IC50/Ki) | IC50: 1 nM (human), 13 nM (mouse)[4] | Not applicable |
| In Vitro Efficacy | Reduces triglyceride accumulation in hepatocytes[3] | Potent and selective knockdown of HSD17B13 mRNA and protein[6] |
| In Vivo Efficacy (Mouse Models) | Data not yet widely available | - Markedly improved hepatic steatosis[7] - Decreased liver triglycerides[7] - Reduced serum ALT and FGF21 levels[7] |
| Effect on Liver Enzymes | Not yet reported in vivo | Significant reduction in serum ALT levels[7] |
| Effect on Liver Triglycerides | Reduces lipid accumulation in vitro[3] | Significant reduction in high-fat diet-induced liver triglyceride accumulation[7] |
| Effect on Fibrosis Markers | Reduces markers of liver fibrosis in a 3D liver-on-a-chip model (INI-678, another small molecule inhibitor)[8] | Reduction in markers of liver fibrosis (e.g., Timp2)[7] |
Experimental Methodologies
Below are generalized protocols for key experiments used to evaluate the efficacy of HSD17B13 inhibitors and siRNA.
Quantification of Liver Triglycerides
This protocol outlines the enzymatic measurement of triglyceride content in liver tissue.
Caption: Workflow for measuring liver triglyceride content.
Protocol:
-
Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., saline).
-
Lysis: The homogenate is treated with a lysis buffer containing a detergent (e.g., 1% deoxycholate) to release intracellular contents.
-
Enzymatic Reaction: A commercial triglyceride determination kit is used. The sample is incubated with a reagent mixture containing lipase to hydrolyze triglycerides into glycerol and free fatty acids.
-
Glycerol Quantification: The released glycerol is then phosphorylated by glycerol kinase. The resulting glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H2O2).
-
Colorimetric Detection: The H2O2 reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at the appropriate wavelength (typically around 540 nm).
-
Calculation: The triglyceride concentration is calculated by comparing the absorbance of the sample to a standard curve generated with known concentrations of triglycerides.[9][10]
Quantitative PCR (qPCR) for HSD17B13 mRNA Expression
This protocol describes the measurement of HSD17B13 gene expression levels.
Protocol:
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed, for example, by agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the RNA template.
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing SYBR Green or a TaqMan probe, cDNA template, and specific primers for HSD17B13 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[11][12]
-
Data Analysis: The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method, normalizing the expression to the housekeeping gene.
Western Blotting for HSD17B13 Protein Expression
This protocol details the detection and quantification of HSD17B13 protein levels.
Protocol:
-
Protein Extraction: Total protein is extracted from liver tissue or cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HSD17B13.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the HSD17B13 band is quantified and normalized to a loading control protein (e.g., GAPDH, beta-actin) to determine the relative protein expression.[13][14]
Concluding Remarks
Both the small molecule inhibitor BI-3231 and siRNA-mediated knockdown represent promising therapeutic strategies for targeting HSD17B13 in the context of chronic liver disease. The choice between these modalities may depend on factors such as the desired duration of action, route of administration, and potential for off-target effects. While BI-3231 offers the potential for oral administration and titratable dosing, siRNA technology provides a highly specific and long-lasting reduction in target protein expression. Further preclinical and clinical studies, including direct comparative trials, will be crucial to fully elucidate the therapeutic potential and relative advantages of each approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. aligos.com [aligos.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
HSD17B13 Inhibitors: A Head-to-Head Comparison with Emerging Metabolic Drugs for NASH
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for non-alcoholic steatohepatitis (NASH) is rapidly evolving. The recent FDA approval of Resmetirom has marked a significant milestone, and several other promising drugs are in late-stage clinical development. Among the novel targets generating considerable interest is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NASH.[1][2] This has spurred the development of HSD17B13 inhibitors as a potential new class of therapeutics for NASH.
This guide provides a head-to-head comparison of emerging HSD17B13 inhibitors with other key metabolic drugs for NASH, focusing on their mechanisms of action, preclinical and clinical data, and experimental protocols.
Mechanisms of Action: A Comparative Overview
The therapeutic strategies for NASH target different pathways involved in the disease's pathogenesis, from metabolic dysregulation to inflammation and fibrosis.
HSD17B13 Inhibitors
HSD17B13 is an enzyme predominantly expressed in hepatocytes and is associated with lipid droplets.[2][3] Its precise physiological function is still under investigation, but it is believed to play a role in hepatic lipid metabolism, potentially through its retinol dehydrogenase activity.[1][4] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[1] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver fat accumulation, inflammation, and fibrosis.[5]
Resmetirom (THR-β Agonist)
Resmetirom is a liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist.[6] The THR-β receptor is the predominant form in the liver and plays a crucial role in regulating hepatic fat metabolism.[7] By selectively activating THR-β, Resmetirom increases hepatic fat metabolism and reduces lipotoxicity, leading to a decrease in liver fat, inflammation, and fibrosis.[6][8]
Semaglutide (GLP-1 Receptor Agonist)
Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 is an incretin hormone that has multiple metabolic effects. In the context of NASH, semaglutide is thought to act both directly on the liver and indirectly by improving overall metabolic health. It enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes weight loss.[5][9] These effects collectively reduce the metabolic drivers of NASH.
Obeticholic Acid (FXR Agonist)
Obeticholic acid (OCA) is a potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[3][10] FXR is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR by OCA reduces the synthesis of bile acids and has anti-inflammatory and anti-fibrotic effects in the liver.[3][11]
Preclinical and Clinical Data: A Comparative Summary
Direct head-to-head clinical trials of HSD17B13 inhibitors against other metabolic drugs are not yet available. The following tables summarize the available data to facilitate a cross-study comparison.
Preclinical Data for HSD17B13 Inhibitors
| Drug/Compound | Model | Key Findings | Reference(s) |
| BI-3231 | Palmitic acid-induced lipotoxicity in HepG2 cells and primary mouse hepatocytes | Significantly decreased triglyceride accumulation; improved hepatocyte proliferation and lipid homeostasis; increased mitochondrial respiratory function. | [12][13][14] |
| INI-678 | Human liver-on-a-chip model with high-fat media | Decreased fibrosis markers α-SMA (by 35.4%) and collagen type 1 (by 42.5%). | [15] |
| Hsd17b13 ASO | Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) mice | Significantly reduced hepatic steatosis; no effect on hepatic fibrosis. | [16] |
| Hsd17b13 shRNA | High-fat diet-fed mice | Attenuated liver steatosis; significantly decreased expression of Timp2 and trended to decrease Col1a1, Col4a1, Timp1, and Tgf-β. | [17] |
Clinical Trial Data for Comparator Drugs
| Drug | Trial Name | Phase | Primary Endpoint(s) | Key Efficacy Results | Key Safety Findings | Reference(s) |
| Resmetirom | MAESTRO-NASH | 3 | NASH resolution with no worsening of fibrosis; Fibrosis improvement by ≥1 stage with no worsening of NASH. | NASH resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% (placebo). Fibrosis improvement: 24.2% (80mg) and 25.9% (100mg) vs 14.2% (placebo). | Generally well-tolerated; most common adverse events were diarrhea and nausea. | [17][18] |
| Semaglutide | Phase 2 | 2 | NASH resolution with no worsening of fibrosis. | NASH resolution: 59% (0.4mg daily) vs 17% (placebo). No significant improvement in fibrosis stage. | Gastrointestinal side effects were the most common adverse events. | [9][19][20] |
| Obeticholic Acid | REGENERATE | 3 | Fibrosis improvement by ≥1 stage with no worsening of NASH. | Fibrosis improvement: 22.4% (25mg) vs 9.6% (placebo) at 18 months. | Pruritus was the most common adverse event. Concerns about lipid profile changes. | [12][21][22] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate interpretation and comparison of data across different studies.
Preclinical Model: Hsd17b13 ASO in a CDAHFD Mouse Model of NASH
This protocol is based on a study evaluating an antisense oligonucleotide (ASO) targeting Hsd17b13.[16]
-
Animal Model: Male C57BL/6J mice.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) to induce NASH with fibrosis.
-
Treatment: Subcutaneous administration of Hsd17b13 ASO or a control ASO.
-
Duration: Diet-induced NASH for a specified period (e.g., 12 weeks), followed by a treatment period.
-
Endpoints:
-
Histology: Liver sections stained with H&E and Sirius Red to assess steatosis, inflammation, and fibrosis.
-
Gene Expression: qPCR analysis of liver tissue for markers of fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6).
-
Biochemical Analysis: Serum levels of ALT and AST.
-
Clinical Trial: MAESTRO-NASH (Resmetirom)
This protocol is based on the Phase 3 MAESTRO-NASH trial for Resmetirom.[23][24]
-
Study Design: Phase 3, multi-center, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.
-
Intervention: Once-daily oral Resmetirom (80 mg or 100 mg) or placebo.
-
Duration: 52-week treatment period for the primary endpoint assessment, with an ongoing long-term outcomes extension.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution (defined as a NAFLD Activity Score [NAS] of 0-1 for inflammation and 0 for ballooning) with no worsening of fibrosis.
-
Improvement in fibrosis by at least one stage with no worsening of NAS.
-
-
Key Secondary Endpoints: Change in LDL-cholesterol, liver enzymes, and non-invasive markers of fibrosis.
Clinical Trial: Semaglutide for NASH (Phase 2)
This protocol is based on a Phase 2 trial of subcutaneous semaglutide in patients with NASH.[15][19][20][25][26]
-
Study Design: 72-week, double-blind, randomized, placebo-controlled, phase 2 trial.
-
Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis of stage F1, F2, or F3.
-
Intervention: Once-daily subcutaneous semaglutide (0.1 mg, 0.2 mg, or 0.4 mg) or placebo.
-
Primary Endpoint: NASH resolution with no worsening of fibrosis.
-
Secondary Endpoint: Improvement in fibrosis stage by at least one stage with no worsening of NASH.
Clinical Trial: REGENERATE (Obeticholic Acid)
This protocol is based on the Phase 3 REGENERATE trial for Obeticholic Acid.[9][21][22][27]
-
Study Design: Pivotal, multi-center, randomized, double-blind, placebo-controlled, phase 3 study.
-
Patient Population: Patients with NASH and stage 2 or 3 liver fibrosis.
-
Intervention: Once-daily oral Obeticholic Acid (10 mg or 25 mg) or placebo.
-
Primary Endpoints (Interim Analysis at 18 months):
-
Improvement of fibrosis by ≥1 stage with no worsening of NASH.
-
NASH resolution with no worsening of fibrosis.
-
-
Long-term Primary Endpoint: Time to first occurrence of clinical outcomes (e.g., progression to cirrhosis, liver transplant, death).
Summary and Future Outlook
The development of HSD17B13 inhibitors represents a genetically validated and promising new approach for the treatment of NASH. Preclinical data suggest that these inhibitors can effectively reduce hepatic steatosis and may have anti-fibrotic effects. However, they are still in early stages of development, and clinical data is needed to establish their efficacy and safety in humans.
In comparison, drugs like Resmetirom and Semaglutide have demonstrated significant efficacy in late-stage clinical trials, targeting key metabolic drivers of NASH. Resmetirom is the first to gain FDA approval, setting a benchmark for future therapies. Obeticholic acid has shown anti-fibrotic effects but is associated with side effects that may limit its use.
The future of NASH therapy will likely involve a multi-faceted approach, potentially combining drugs with different mechanisms of action to address the complex pathophysiology of the disease. HSD17B13 inhibitors, with their targeted action within the hepatocyte, could become a valuable component of such combination therapies. Further research and clinical trials will be crucial to determine the ultimate place of HSD17B13 inhibitors in the evolving landscape of NASH treatment.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current, emerging, and potential therapies for non-alcoholic steatohepatitis [frontiersin.org]
- 7. Narrative review of current and emerging pharmacological therapies for nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapies for Non-Alcoholic Steatohepatitis (NASH): A Comprehensive Review of Pharmacological and Non-Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semaglutide 2·4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: a randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 19. mediacdn.gi.org [mediacdn.gi.org]
- 20. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 22. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 23. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Semaglutide 2.4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: A... : Falk Foundation [falkfoundation.org]
- 26. novonordiskmedical.com [novonordiskmedical.com]
- 27. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action for HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to confirm the mechanism of action for inhibitors of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). We will use the well-characterized chemical probe BI-3231 as a primary example and compare its performance metrics with other inhibitory approaches, supported by experimental data and detailed protocols.
Introduction to HSD17B13
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants of HSD17B13, such as rs72613567, are protective against the progression of chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma.[1][3][4] The enzyme is implicated in several metabolic pathways, including the metabolism of steroids, bioactive lipids, and retinol.[1][5] Specifically, HSD17B13 exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][6] This enzymatic function is dependent on its localization to lipid droplets and the presence of its NAD+ cofactor.[6][7] The protective effect conferred by inhibiting HSD17B13 makes it a compelling target for therapeutic intervention.[4][5]
Comparative Analysis of HSD17B13 Inhibitors
The primary mechanism of action for HSD17B13 inhibitors is the direct suppression of its enzymatic activity. This leads to downstream cellular effects that mimic the protective phenotype observed in individuals with loss-of-function genetic variants. Below, we compare different inhibitory modalities.
Data Presentation: Performance of HSD17B13 Inhibitors
The following tables summarize quantitative data for various HSD17B13 inhibitors from biochemical and cell-based assays.
Table 1: Biochemical Potency of Small Molecule Inhibitors
| Compound | Type | Target | Assay Type | Substrate | IC50 | Citation |
|---|---|---|---|---|---|---|
| BI-3231 | Alkynyl Phenol | Human HSD17B13 | Biochemical | Estradiol | 0.003 µM | [7] |
| INI-678 | Small Molecule | Human HSD17B13 | Biochemical | Retinol | Potent | [1] |
| Compound 1 | Phenol | Human HSD17B13 | Biochemical | Estradiol | 1.4 µM | [7] |
| Compound A | Small Molecule | Human HSD17B13 | Biochemical | Not Specified | Potent |[1] |
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Inhibitor/Modality | Cell Model | Assay | Key Biomarker | Result | Citation |
|---|---|---|---|---|---|
| BI-3231 | Palmitic Acid-treated HepG2 cells | Lipotoxicity Assay | Triglyceride Accumulation | Significant Decrease | [8] |
| INI-678 | 3D "Liver-on-a-chip" NASH Model | Fibrosis Assay | α-SMA | 35.4% Decrease | [1] |
| INI-678 | 3D "Liver-on-a-chip" NASH Model | Fibrosis Assay | Collagen Type 1 | 42.5% Decrease | [1] |
| Hsd17b13 Knockdown | CDAHFD Mouse Model | In Vivo Fibrosis Model | Hepatic HSD17B13 Protein | ~60% Decrease | [9] |
| Compound A | CDAHFD Mouse Model | In Vivo NAFLD Model | ALT, NAFLD Activity Score | Significant Decrease |[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings.
Biochemical HSD17B13 Enzymatic Activity Assay (NADH Detection)
This assay quantifies the enzymatic activity of purified HSD17B13 by measuring the production of NADH, a product of the dehydrogenase reaction.
-
Objective: To determine the direct inhibitory effect of a compound on HSD17B13 enzymatic activity (IC50 value).
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add assay buffer, HSD17B13 enzyme, and NAD+.
-
Add the test compound or DMSO (vehicle control) to the appropriate wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of NADH produced using the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay confirms target engagement in a cellular context by measuring the conversion of retinol to its metabolites.[6]
-
Objective: To assess a compound's ability to inhibit HSD17B13's RDH activity within intact cells.
-
Materials:
-
Procedure:
-
Seed HEK293 cells in 12-well plates.
-
One day later, transfect cells with the HSD17B13 expression vector or an empty vector.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Add all-trans-retinol (e.g., 5 µM final concentration) to the culture medium and incubate for 6-8 hours.[5][6]
-
Harvest the cells and culture medium.
-
Extract retinoids from the cell lysate and medium using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) to quantify the levels of retinol, retinaldehyde, and retinoic acid.
-
Determine the inhibitory effect of the compound by measuring the reduction in retinaldehyde production in HSD17B13-expressing cells compared to vehicle-treated controls.
-
Hepatocyte Lipotoxicity and Steatosis Assay
This assay models the cellular phenotype of NAFLD to evaluate the therapeutic potential of an inhibitor.[8]
-
Objective: To determine if inhibiting HSD17B13 protects hepatocytes from fatty acid-induced lipid accumulation (steatosis) and toxicity.
-
Materials:
-
Procedure:
-
Seed hepatocytes in multi-well plates.
-
Induce lipotoxicity by treating cells with PA (e.g., 200-500 µM) for 24 hours. Co-treat a subset of wells with the test compound at various concentrations.[8]
-
Lipid Accumulation Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O or a fluorescent lipid dye.
-
Visualize lipid droplets by microscopy and quantify the stained area using image analysis software.
-
-
Triglyceride Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Quantify the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
Normalize triglyceride levels to the total protein content.
-
-
Compare triglyceride accumulation in compound-treated cells versus PA-only treated cells to determine the protective effect.[8]
-
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual framework.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Workflow for HSD17B13 inhibitor validation.
Caption: Comparison of HSD17B13 inhibition methods.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. origene.com [origene.com]
Navigating the Selectivity of HSD17B13 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interaction of small molecule inhibitors with their intended targets is paramount. This guide provides a comparative analysis of the cross-reactivity of a potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, against other enzymes, supported by experimental data and detailed methodologies.
HSD17B13 has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases, prompting the development of specific inhibitors.[1] BI-3231 is a notable example of a well-characterized chemical probe for HSD17B13.[1] This guide will delve into its selectivity profile, offering a clear comparison for researchers evaluating its suitability for their studies.
In Vitro Potency and Selectivity of BI-3231
The inhibitory activity of BI-3231 has been quantified against both human and mouse HSD17B13. Furthermore, its selectivity has been assessed against the closely related homolog, HSD17B11, and a broader panel of off-target proteins.
| Target Enzyme | Inhibitor | IC50 (nM) | Species | Notes |
| HSD17B13 | BI-3231 | 1 | Human | Potent inhibition of the primary target.[2] |
| HSD17B13 | BI-3231 | 14 | Mouse | High potency maintained against the mouse ortholog.[2] |
| HSD17B11 | BI-3231 | >10,000 | Human | Demonstrates excellent selectivity against a structurally related homolog.[1][2] |
| SafetyScreen44 Panel | BI-3231 | - | - | Exhibited good selectivity in a commercial panel of 44 targets.[1][2] |
HSD17B13 Inhibition and Substrate Specificity
The development of inhibitors requires careful consideration of the enzyme's substrate. For HSD17B13, several substrates have been identified, including estradiol and leukotriene B4.[1] Initial high-throughput screening for inhibitors like BI-3231 utilized estradiol as a substrate.[1] Importantly, a strong correlation was observed between the inhibitory activity measured with both estradiol and leukotriene B4, suggesting that the identified inhibitors are not biased towards a specific substrate.[1]
Figure 1. Workflow for the identification and characterization of selective HSD17B13 inhibitors.
Experimental Methodologies
The following sections detail the experimental protocols used to generate the cross-reactivity data.
HSD17B13 Inhibition Assay (Biochemical)
The potency of inhibitors against HSD17B13 is determined using a biochemical assay with recombinantly expressed enzyme.[3]
-
Enzyme and Substrate Preparation: Recombinant human or mouse HSD17B13 is purified. Leukotriene B4 is utilized as the substrate.[3]
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and the co-factor NAD+ in a suitable buffer.
-
Inhibitor Addition: Test compounds, such as BI-3231, are added at varying concentrations.
-
Incubation: The reaction mixtures are incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Detection: The reaction is quenched, and the product formation is quantified using mass spectrometry.[3]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSD17B13 Inhibition Assay
To assess inhibitor activity in a cellular context, HEK293 cells stably expressing human or mouse HSD17B13 are used.[3]
-
Cell Culture: HEK293 cells expressing the target enzyme are cultured under standard conditions.
-
Substrate Addition: Estradiol is added to the cell culture medium as the substrate.[3]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated to allow for substrate conversion by the intracellular HSD17B13.
-
Sample Analysis: The cell culture supernatant is collected, and the levels of the product (estrone) are measured, typically by mass spectrometry.
-
IC50 Determination: The cellular IC50 is determined by analyzing the dose-response curve of the inhibitor.
Figure 2. A simplified workflow of the cellular HSD17B13 inhibition assay.
Selectivity Screening
The cross-reactivity of HSD17B13 inhibitors is evaluated against other related enzymes and a broader panel of targets.
-
HSD17B11 Selectivity: The same biochemical assay protocol for HSD17B13 is adapted for HSD17B11, using the recombinant HSD17B11 enzyme. The IC50 value for the inhibitor against HSD17B11 is then compared to its HSD17B13 IC50 to determine selectivity.[1][2]
-
Broad Panel Screening (e.g., SafetyScreen44): The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a commercially available panel of 44 different receptors, enzymes, and ion channels to identify potential off-target interactions.[2][4] The percentage of inhibition for each target is reported.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. enanta.com [enanta.com]
- 4. Pardon Our Interruption [opnme.com]
HSD17B13-IN-53 vs. Pan-HSD Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective inhibitor Hsd17B13-IN-53 and pan-hydroxysteroid dehydrogenase (HSD) inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to inform research and development decisions.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for liver diseases, including nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression. This has spurred the development of selective HSD17B13 inhibitors. In contrast, pan-HSD inhibitors, which target multiple HSD isoforms, have been investigated for various therapeutic areas, including metabolic and inflammatory diseases. This guide provides a comparative analysis of these two classes of inhibitors.
Performance Comparison: this compound vs. Pan-HSD Inhibitors
The primary distinction between this compound and pan-HSD inhibitors lies in their target selectivity and, consequently, their potential therapeutic applications and side-effect profiles. This compound is designed to specifically target HSD17B13, an enzyme predominantly expressed in the liver and associated with lipid metabolism.[1] Pan-HSD inhibitors, such as carbenoxolone and glycyrrhetinic acid, exhibit broader activity against multiple HSD isoforms, including various 17β-HSDs and 11β-HSDs.[2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other selective HSD17B13 inhibitors, alongside qualitative information for pan-HSD inhibitors due to the limited availability of comprehensive IC50 data against a wide range of HSD17B isoforms.
| Inhibitor | Type | Target(s) | IC50 (HSD17B13) | Selectivity Profile | Reference |
| This compound | Selective | HSD17B13 | ≤ 0.1 µM (for estradiol) | High selectivity for HSD17B13 is implied by its designation, though a detailed public selectivity panel is not widely available. | [4][5] |
| BI-3231 | Selective | HSD17B13 | 1 nM (human), 13 nM (mouse) | Highly selective against HSD17B11 (>10,000-fold). | [6] |
| INI-678 | Selective | HSD17B13 | Low nM potency | Does not inhibit other tested HSD17B family members. | [7] |
| Carbenoxolone | Pan-HSD | Multiple HSDs (e.g., 11β-HSD1, 11β-HSD2) | Data not widely available for HSD17B13. | Non-selective, inhibits multiple HSD isoforms. | [2] |
| Glycyrrhetinic Acid | Pan-HSD | Multiple HSDs (e.g., 11β-HSD1, 11β-HSD2) | Data not widely available for HSD17B13. | Non-selective, inhibits multiple HSD isoforms.[3] Preferentially inhibits 11β-HSD2 over 11β-HSD1.[8] | [3][8] |
Signaling Pathways and Mechanisms of Action
To understand the differential effects of these inhibitors, it is crucial to visualize their roles in relevant signaling pathways.
HSD17B13 in Hepatic Lipid and Retinol Metabolism
HSD17B13 is a lipid droplet-associated protein in hepatocytes. It is implicated in both lipid and retinol metabolism. Its expression is regulated by key transcription factors involved in lipid homeostasis, such as LXRα and SREBP-1c. The enzymatic activity of HSD17B13, including its retinol dehydrogenase activity, is thought to play a role in the pathogenesis of NAFLD.[1][9][10]
Selective vs. Pan-HSD Inhibition
The diagram below illustrates the conceptual difference between a selective HSD17B13 inhibitor and a pan-HSD inhibitor. Selective inhibition offers targeted engagement in the liver with potentially fewer off-target effects, while pan-HSD inhibitors have broader systemic effects due to their interaction with multiple HSD isoforms expressed in various tissues.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glycyrrhetinic acid derivatives on hepatic and renal 11beta-hydroxysteroid dehydrogenase activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Hsd17B13-IN-53: A Comparative Guide to Clinical-Stage HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical small molecule inhibitor, Hsd17B13-IN-53, against publicly disclosed clinical candidates targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). HSD17B13 is a genetically validated target for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced fibrotic liver disease.[1][2][3][4] This has spurred the development of multiple therapeutic modalities aimed at inhibiting HSD17B13 activity or expression.
The information for the hypothetical "this compound" is a composite representation based on publicly available data for potent and selective preclinical small molecule inhibitors of HSD17B13. Clinical candidate information is based on published clinical trial data and company press releases.
Data Presentation: Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and its clinical-stage competitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Modality | Target | Assay Type | IC50 / Activity | Selectivity | Source(s) |
| This compound (Hypothetical) | Small Molecule | HSD17B13 | Enzymatic (Human) | 1 nM (Ki) | >10,000-fold vs. HSD17B11 | [5][6] |
| INI-822 | Small Molecule | HSD17B13 | Not disclosed | Not disclosed | Not disclosed | [1][5] |
| BI-3231 | Small Molecule | HSD17B13 | Enzymatic (Human) | 1 nM (Ki) | >10,000-fold vs. HSD17B11 | [5][6] |
| Rapirosiran (ALN-HSD) | RNAi | HSD17B13 mRNA | Not applicable | Not applicable | Target-specific | [7] |
| ARO-HSD | RNAi | HSD17B13 mRNA | Not applicable | Not applicable | Target-specific | [2] |
| AZD7503 | RNAi | HSD17B13 mRNA | Not applicable | Not applicable | Target-specific | [8] |
Table 2: Preclinical and Clinical Efficacy Markers
| Compound | Model | Key Findings | Source(s) |
| This compound (Hypothetical) | Human liver cell-based "liver-on-a-chip" model of NASH | Up to 45% decrease in alpha-smooth muscle actin (α-SMA) and 42% in collagen type 1 | [1] |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE, consistent with target engagement | [1] |
| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (Healthy Volunteers and MASH patients) | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose (400 mg) | [7] |
| INI-678 | Human liver cell-based 3D liver-on-a-chip model | Reduction in key markers of liver fibrosis (α-SMA, COL-I) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
HSD17B13 Enzymatic Inhibition Assay (for Small Molecules)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against the HSD17B13 enzyme.
-
Enzyme Source: Recombinantly expressed and purified human HSD17B13.
-
Substrate: A known substrate of HSD17B13, such as estradiol or leukotriene B4, is used.[6][10][11]
-
Cofactor: The reaction requires the cofactor NAD+.[6]
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the HSD17B13 enzyme and NAD+ in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the product formation (or substrate depletion) is measured. This can be done using various detection methods, such as mass spectrometry (e.g., RapidFire) or by monitoring the production of NADH (indicated by luminescence).[11][12]
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular "Liver-on-a-Chip" Model of NASH
This in vitro model utilizes primary human liver cells in a 3D microfluidic device to mimic the pathophysiology of NASH and assess the anti-fibrotic potential of a compound.
-
Cell Types: Co-culture of primary human hepatocytes, hepatic stellate cells, and Kupffer cells.
-
Model Induction: The cells are treated with a "NASH cocktail" (e.g., a mixture of fatty acids, glucose, and inflammatory stimuli) to induce steatosis, inflammation, and fibrosis.
-
Treatment: The test compound is added to the culture medium at various concentrations.
-
Endpoints:
-
Fibrosis Markers: The expression of key fibrotic proteins, such as alpha-smooth muscle actin (α-SMA) and collagen type 1 (COL1A1), is quantified using immunofluorescence staining and image analysis or by measuring their levels in the cell lysate via western blotting or ELISA.[1][9]
-
Lipid Accumulation: Intracellular lipid droplets are stained with a fluorescent dye (e.g., Nile Red) and quantified.
-
Inflammatory Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA.
-
Quantification of HSD17B13 mRNA in Liver Biopsies (for RNAi Therapeutics)
This method is used to assess the pharmacodynamic effect of RNAi therapeutics in clinical trials.
-
Sample: Liver biopsy samples are obtained from study participants at baseline and after treatment.
-
Procedure:
-
Total RNA is extracted from the liver tissue.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using primers and probes specific for HSD17B13 mRNA.
-
The expression of HSD17B13 mRNA is normalized to a stable housekeeping gene.
-
The percentage reduction in HSD17B13 mRNA expression from baseline is calculated for each participant.[7]
-
Mandatory Visualizations
Signaling Pathway of HSD17B13 in NASH Pathogenesis
References
- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- 12. origene.com [origene.com]
Validating HSD17B13 Inhibition in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the therapeutic potential of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, with a focus on patient-derived cells. While specific public data for a compound designated "Hsd17B13-IN-53" is not available, this document outlines the established principles and experimental frameworks for validating any novel HSD17B13 inhibitor, drawing comparisons with known molecules such as BI-3231 and INI-678, as well as other therapeutic modalities like antisense oligonucleotides (ASOs).
The Role of HSD17B13 in Liver Disease
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[2][3] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4][5] This protective effect has made HSD17B13 a compelling therapeutic target for the treatment of liver diseases.[6] The primary function of HSD17B13 is believed to involve lipid metabolism and the processing of steroid hormones.[1][7] Specifically, it has been shown to have retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[8] The inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of the genetic variants.[9]
Comparative Analysis of HSD17B13 Inhibitors
The validation of a novel HSD17B13 inhibitor like "this compound" requires rigorous comparison against existing therapeutic strategies. The following table summarizes the key characteristics of different HSD17B13-targeting approaches based on available pre-clinical data.
| Therapeutic Modality | Compound Example | Mechanism of Action | Reported Efficacy | Key Validation Assays |
| Small Molecule Inhibitor | BI-3231 | Direct enzymatic inhibition of HSD17B13. | Decreased triglyceride accumulation in hepatocytes, improved mitochondrial function.[10] | Enzymatic assays (e.g., using leukotriene B4 or estradiol as substrates), cellular thermal shift assays (CETSA), lipid droplet quantification, gene expression analysis of fibrotic and inflammatory markers.[11][12] |
| Small Molecule Inhibitor | INI-678 | Direct enzymatic inhibition of HSD17B13. | Reduction in fibrosis markers (α-SMA, Collagen Type 1) in a 3D "liver-on-a-chip" model.[5] | 3D cell culture models, fibrosis marker analysis (qPCR, Western blot, immunofluorescence). |
| Antisense Oligonucleotide (ASO) | Hsd17b13 ASO | Binds to HSD17B13 mRNA, leading to its degradation and preventing protein translation. | Dose-dependent reduction of hepatic Hsd17b13 gene expression in mice.[13] | qPCR for HSD17B13 mRNA levels, Western blot for HSD17B13 protein levels, assessment of off-target effects on other HSD family members. |
| Genetic Knockdown (e.g., shRNA) | Not Applicable | Silencing of the HSD17B13 gene. | Attenuation of liver steatosis and fibrosis in mouse models of NAFLD.[3] | Histological analysis of liver tissue, measurement of liver enzymes (ALT, AST), lipidomics. |
Experimental Protocols for Validation in Patient-Derived Cells
Validating an HSD17B13 inhibitor in patient-derived cells, such as primary human hepatocytes (PHHs), is a critical step in pre-clinical development. Below are detailed protocols for key experiments.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
This assay confirms that the inhibitor directly binds to HSD17B13 within the cellular environment.
Protocol:
-
Cell Culture: Culture PHHs isolated from donors with and without NAFLD.
-
Compound Treatment: Treat the cells with varying concentrations of the HSD17B13 inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of the inhibitor should stabilize the HSD17B13 protein, increasing its melting temperature.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Detect the amount of soluble HSD17B13 at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature in the presence of the inhibitor indicates target engagement.
Lipid Droplet Quantification Assay
This assay assesses the functional effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Protocol:
-
Induce Steatosis: Treat PHHs with a lipotoxic stimulus, such as palmitic acid, to induce the formation of lipid droplets.[10]
-
Inhibitor Treatment: Co-incubate the cells with the HSD17B13 inhibitor at various concentrations.
-
Staining: Stain the lipid droplets with a fluorescent dye (e.g., BODIPY 493/503).
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Analyze the images to quantify the number, size, and total area of lipid droplets per cell. A reduction in lipid droplet accumulation in the inhibitor-treated cells indicates efficacy.
Gene Expression Analysis of Fibrotic and Inflammatory Markers
This assay determines the impact of HSD17B13 inhibition on the downstream pathways involved in liver fibrosis and inflammation.
Protocol:
-
Cell Treatment: Treat PHHs or co-cultures of hepatocytes and hepatic stellate cells with the HSD17B13 inhibitor.
-
RNA Extraction: Isolate total RNA from the cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of key genes involved in fibrosis (e.g., ACTA2 (α-SMA), COL1A1) and inflammation (e.g., IL6, TNF).
-
Analysis: Normalize the gene expression data to a housekeeping gene and compare the expression levels between inhibitor-treated and control cells.
Visualizing the Pathways and Workflow
To better understand the mechanisms and experimental processes, the following diagrams are provided.
Caption: HSD17B13 signaling pathway in liver cells.
Caption: Experimental workflow for this compound validation.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HSD17B13 Inhibitors Across Species for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The development of potent and selective inhibitors is crucial for advancing research and therapeutic strategies. This document focuses on a comparative analysis of preclinical data for prominent HSD17B13 inhibitors, highlighting species-specific differences in their activity.
Introduction to HSD17B13 and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[1][3][4] The protective effect of these variants has spurred the development of small molecule inhibitors aimed at mimicking this genetic protection.
The primary enzymatic function of HSD17B13 is believed to be a retinol dehydrogenase, converting retinol to retinaldehyde.[1][2] Dysregulation of retinoid metabolism is implicated in liver inflammation and fibrosis. HSD17B13 is also involved in the metabolism of other bioactive lipids and steroids.[5][6] By inhibiting HSD17B13, the goal is to modulate these pathways and thereby reduce liver injury and disease progression.
Comparative Inhibitor Potency
Significant differences in the potency of HSD17B13 inhibitors have been observed between human and murine orthologs of the enzyme. This is a critical consideration for the translation of preclinical findings to human studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several recently developed HSD17B13 inhibitors.
| Inhibitor | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) | Reference |
| BI-3231 | 1 | 13 | [7] |
| EP-036332 | 14 | 2.5 | [8] |
| EP-040081 | 79 | 74 | [8] |
| HSD17B13-IN-23 | < 100 (estradiol substrate) < 1000 (Leukotriene B3 substrate) | Not Reported | [9] |
HSD17B13 Signaling and Regulatory Pathway
The expression and activity of HSD17B13 are integrated into key metabolic and inflammatory pathways in the liver. Understanding this network is essential for elucidating the downstream effects of HSD17B13 inhibition.
Caption: HSD17B13 regulatory and signaling pathway in hepatocytes.
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of a compound on HSD17B13 enzymatic activity.
Methodology:
-
Enzyme Source: Recombinant human or mouse HSD17B13 protein is expressed and purified.[10]
-
Substrates: Common substrates include β-estradiol, retinol, or leukotriene B4.[11][12][13]
-
Cofactor: NAD+ is required for the dehydrogenase activity of HSD17B13.[14]
-
Assay Principle: The assay measures the production of NADH, which is proportional to enzyme activity. The NADH can be detected using a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo™).[14]
-
Procedure:
-
The test inhibitor is serially diluted and added to a microplate.
-
A mixture of the HSD17B13 enzyme, substrate, and NAD+ is added to initiate the reaction.
-
The plate is incubated at room temperature.
-
A detection reagent containing a reductase, a proluciferin substrate, and luciferase is added. The reductase converts the proluciferin to luciferin in the presence of NADH.
-
The resulting luminescence, which is proportional to the amount of NADH produced, is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based HSD17B13 Activity Assay
Objective: To assess the inhibitory activity of a compound in a cellular context.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) or human liver cancer (HepG2) cells are commonly used.[15][16] These cells are transiently or stably transfected to overexpress human or mouse HSD17B13.
-
Substrate: A suitable substrate that can cross the cell membrane, such as all-trans-retinol or β-estradiol, is added to the culture medium.[12][15]
-
Procedure:
-
Transfected cells are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the inhibitor.
-
The substrate is added to the medium, and the cells are incubated for a defined period (e.g., 6-8 hours).
-
The reaction is stopped, and the cells are lysed.
-
The conversion of the substrate to its product (e.g., retinaldehyde from retinol) is quantified using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.[12][15]
-
Inhibitory potency is determined by the reduction in product formation.
-
In Vivo Efficacy Studies in Mouse Models of Liver Disease
Objective: To evaluate the therapeutic potential of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.
Methodology:
-
Animal Model: A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH model in mice. This diet induces steatosis, inflammation, and fibrosis, mimicking key features of human NASH.[12][17][18]
-
Dosing: The inhibitor is administered to the animals, typically via oral gavage, at various doses and for a specified duration.
-
Outcome Measures:
-
Liver Histology: Liver tissue is collected and stained (e.g., with Hematoxylin and Eosin for general morphology, Sirius Red for fibrosis) to assess steatosis, inflammation, ballooning, and fibrosis.
-
Biochemical Markers: Plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Gene Expression Analysis: The expression of genes involved in inflammation (e.g., Tnf-α, Il-1β) and fibrosis (e.g., Col1a1, Timp1) in the liver is quantified by qRT-PCR.
-
Lipidomics: Analysis of the lipid profile in the liver can provide insights into the metabolic effects of the inhibitor.[12]
-
Experimental Workflow for HSD17B13 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Caption: A generalized experimental workflow for HSD17B13 inhibitor evaluation.
Conclusion
The development of HSD17B13 inhibitors represents a promising genetically validated strategy for the treatment of NAFLD and NASH. The available preclinical data for inhibitors such as BI-3231 demonstrate high potency and the potential for therapeutic efficacy. However, the observed species-specific differences in inhibitor potency underscore the importance of careful consideration when designing and interpreting preclinical studies. Further research utilizing well-characterized inhibitors in relevant animal models will be crucial for advancing these promising therapeutics to the clinic.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. enanta.com [enanta.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. enanta.com [enanta.com]
- 13. origene.com [origene.com]
- 14. scispace.com [scispace.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Independent Validation of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of publicly available data on small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While this guide was initiated to validate data on a compound referred to as "Hsd17B13-IN-53," a thorough search of published scientific literature and public databases did not yield any specific information on a molecule with this identifier. Therefore, this guide focuses on the characterization and comparison of other publicly disclosed HSD17B13 inhibitors.
The Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] Genetic studies in human populations have revealed that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of various chronic liver diseases, including non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[2][3][4] These genetic findings have spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity to replicate this protective effect.[5][6] The primary proposed mechanism is that inhibiting HSD17B13 will reduce the accumulation of harmful lipid species and subsequent inflammation and fibrosis in the liver.[4][7]
Comparative Analysis of HSD17B13 Small Molecule Inhibitors
Several pharmaceutical companies are actively developing small molecule inhibitors of HSD17B13. This section compares the publicly available data for two such compounds: BI-3231, developed by Boehringer Ingelheim, and INI-822, developed by Inipharm.
Table 1: Comparison of HSD17B13 Inhibitors
| Feature | BI-3231 | INI-822 |
| Developer | Boehringer Ingelheim | Inipharm |
| Reported Potency | 1 nM (in vitro)[8] | Potent and selective (specific values not publicly disclosed)[5] |
| Selectivity | >10,000-fold over HSD17B11[8] | Selective (specific values not publicly disclosed)[5] |
| Development Stage | Preclinical (chemical probe)[6][9] | Phase 1 Clinical Trial (for NASH)[5][8] |
| Mechanism of Action | Small molecule inhibitor[6][9] | Small molecule inhibitor[5][8] |
| Preclinical Findings | Improved functional and physicochemical properties, improved DMPK profile.[9] | Demonstrated improvements in markers of liver homeostasis in animal models, including reduced liver transaminases.[5] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are summaries of key experimental protocols used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This cell-based assay is used to determine the enzymatic activity of HSD17B13 by measuring the conversion of retinol to retinaldehyde.[10][11]
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid expressing the HSD17B13 protein. An empty vector is used as a negative control.[10]
-
Substrate Addition: All-trans-retinol is added to the cell culture medium at a final concentration of 2-5 µM.[10]
-
Incubation: Cells are incubated for 6-8 hours to allow for the enzymatic conversion of retinol.[10]
-
Extraction and Analysis: Cellular retinoids are extracted, and the levels of retinaldehyde and retinoic acid are quantified using normal-phase high-performance liquid chromatography (HPLC).[10]
-
Data Normalization: Retinoid levels are normalized to the total protein concentration in each sample. The activity is typically expressed as a relative value compared to the empty vector control.[10]
Cellular Assay for HSD17B13 Localization and Activity
This assay assesses the subcellular localization of HSD17B13 and can be adapted to evaluate the effect of inhibitors on its function in a cellular context.
-
Cell Line: HepG2 cells, a human liver cancer cell line, are commonly used.[10]
-
Lipid Droplet Induction: To mimic the cellular environment in fatty liver disease, lipid droplets are induced by treating the cells with a mixture of oleate and palmitate (e.g., 200 µM each) for 48 hours.[10]
-
Transfection and Staining: Cells are transfected with a vector expressing a fluorescently tagged HSD17B13 (e.g., HSD17B13-GFP). Lipid droplets are stained with a specific dye (e.g., LipidTox), and the nuclei are counterstained (e.g., with Hoechst).[10]
-
Microscopy: Confocal microscopy is used to visualize the co-localization of HSD17B13 with lipid droplets.[10]
-
Inhibitor Treatment: To test an inhibitor, the compound would be added to the culture medium during the lipid loading and/or after transfection, and its effect on HSD17B13 localization or downstream markers of its activity would be assessed.
Visualizing Pathways and Workflows
HSD17B13 Signaling Pathway in NAFLD
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of intervention for inhibitors.
General Experimental Workflow for HSD17B13 Inhibitor Validation
Caption: A generalized workflow for the validation of a novel HSD17B13 inhibitor.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of HSD17B13
An in-depth analysis of Hsd17B13-IN-73 and other leading tool compounds for hydroxysteroid 17β-dehydrogenase 13, a key therapeutic target in liver disease.
Note on Hsd17B13-IN-53: Extensive searches for "this compound" did not yield any publicly available information. This designation may be incorrect, refer to a proprietary compound not yet in the public domain, or be an internal identifier. This guide will therefore focus on a known inhibitor, Hsd17B13-IN-73, and compare it with other well-characterized tool compounds for HSD17B13.
Introduction to HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective small molecule inhibitors of HSD17B13 is therefore of significant interest to the research and drug development community.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is involved in several metabolic pathways within hepatocytes.[1][4] Its precise physiological function is still under investigation, but it is known to catalyze the conversion of 17-ketosteroids to 17-hydroxysteroids.[4] It also exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] In the context of liver disease, increased expression of HSD17B13 is associated with the progression of NAFLD.[5] Recent studies also suggest a role for HSD17B13 in liver inflammation through the platelet-activating factor (PAF)/STAT3 signaling pathway.[6]
Comparative Analysis of HSD17B13 Inhibitors
This section provides a comparative overview of Hsd17B13-IN-73 and other prominent tool compounds. The data presented is compiled from various publications and vendor datasheets.
Quantitative Data Summary
| Compound Name | Originator/Vendor | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Selectivity Notes | Reference(s) |
| Hsd17B13-IN-73 | MedchemExpress | < 100 (Estradiol as substrate) | Not Reported | Not Reported | [7] |
| BI-3231 | Boehringer Ingelheim | 1 | 13 | Good selectivity against HSD17B11 | [8][9] |
| Enanta Compound (Ex 26) | Enanta Pharmaceuticals | < 100 | Not Reported | Not Reported | [10] |
| Pfizer Compound (Ex 100) | Pfizer | 65 | Not Reported | Not Reported | [11] |
Detailed Experimental Protocols
HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is a generalized method based on commonly cited assays for measuring HSD17B13 enzymatic activity through the detection of NADH production.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Test compounds (e.g., Hsd17B13-IN-73, BI-3231)
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well plate.
-
Prepare a substrate mix containing the substrate (e.g., 10 µM β-estradiol) and NAD+ (e.g., 500 µM) in assay buffer.
-
Add the substrate mix to the wells containing the compounds.
-
Initiate the enzymatic reaction by adding purified HSD17B13 enzyme (e.g., 50-100 nM) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Add the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
HSD17B13 Cellular Assay (Retinol Dehydrogenase Activity)
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.[12]
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmids for HSD17B13 (wild-type and mutants)
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Cell culture medium and supplements
-
Reagents for HPLC analysis
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Transfect the cells with the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
-
After 24-48 hours, add all-trans-retinol (e.g., 5 µM) to the culture medium.
-
Incubate the cells for a specified time (e.g., 6-8 hours).
-
Harvest the cells and the culture medium.
-
Extract the retinoids from the cell lysates and medium.
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysates.
-
To test inhibitors, add the compounds to the culture medium along with the all-trans-retinol.
Discussion and Conclusion
The development of small molecule inhibitors of HSD17B13 is a rapidly advancing field. BI-3231 has emerged as a potent and selective chemical probe for both human and mouse HSD17B13, making it a valuable tool for in vitro and in vivo studies.[8][9] While less is known about the selectivity and specific properties of Hsd17B13-IN-73 and compounds from Enanta and Pfizer from publicly available data, they represent additional chemical scaffolds for targeting this enzyme.
The choice of a tool compound will depend on the specific experimental needs. For studies requiring a well-characterized inhibitor with known potency and selectivity, BI-3231 is an excellent choice. For researchers interested in exploring different chemical matter, the other mentioned compounds may be of interest.
The provided experimental protocols offer a starting point for researchers to establish assays for evaluating HSD17B13 inhibitors. As the understanding of HSD17B13's role in liver disease continues to grow, these and other tool compounds will be instrumental in further elucidating its function and validating its potential as a therapeutic target.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. origene.com [origene.com]
- 8. opnme.com [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 11. Pfizer patents 17-β-HSD 13 inhibitors for liver disorders | BioWorld [bioworld.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HSD17B13 Inhibitors for Therapeutic Index Assessment
An important note on the requested compound: Publicly available scientific literature and databases do not contain information on a compound designated "Hsd17B13-IN-53." Therefore, a direct assessment of its therapeutic index is not possible. This guide provides a comparative framework for evaluating the therapeutic index of hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) inhibitors, using the well-characterized chemical probe BI-3231 and the recently disclosed preclinical candidate Compound 32 as examples. This comparison is intended for researchers, scientists, and drug development professionals to illustrate the key parameters and experimental data required for such an assessment.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, making it a promising therapeutic target.[2][3] The therapeutic strategy revolves around inhibiting the enzymatic activity of HSD17B13 to mimic the protective effects observed in individuals with these genetic variants. The therapeutic index, a measure of the margin of safety of a drug, is a critical parameter in the development of HSD17B13 inhibitors.
Comparative Data of HSD17B13 Inhibitors
The following tables summarize the available in vitro potency and pharmacokinetic data for BI-3231 and Compound 32. A higher therapeutic index is suggested by a large difference between the dose required for therapeutic effect and the dose at which toxicity is observed. While direct therapeutic index values are not available, the data below provides a basis for initial comparison.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) |
| BI-3231 | hHSD17B13 | 1 | 0.7 | 11 |
| mHSD17B13 | 13 | - | - | |
| Compound 32 | hHSD17B13 | 2.5 | - | - |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. Data for BI-3231 from[4][5][6][7]; Data for Compound 32 from[8].
| Inhibitor | Parameter | BI-3231 | Compound 32 |
| Selectivity | HSD17B11 | >10,000 nM | Highly Selective |
| Pharmacokinetics | Liver Microsomal Stability | Moderate | Significantly Better than BI-3231 |
| In Vivo Profile | Rapid Clearance | Improved Pharmacokinetic Profile | |
| Liver Targeting | Strong Accumulation in Liver | Unique Liver-Targeting Profile | |
| In Vivo Efficacy | Anti-MASH Effects | - | Robust Anti-MASH Effects in Mouse Models |
Data for BI-3231 from[3][9]; Data for Compound 32 from[8].
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of HSD17B13 and a general workflow for assessing the therapeutic index of its inhibitors.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tocris.com [tocris.com]
- 6. BI 3231 (CAS 2894848-07-6): R&D Systems [rndsystems.com]
- 7. eubopen.org [eubopen.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
HSD17B13 Inhibition: A Comparative Analysis of In Vitro and In Vivo Efficacy for Therapeutic Development
A detailed comparison of leading small molecule inhibitors and nucleic acid-based therapies targeting HSD17B13, a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling target for the treatment of liver diseases, backed by human genetic studies demonstrating that loss-of-function variants are protective against disease progression. This has spurred the development of various therapeutic modalities aimed at inhibiting its enzymatic activity. This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent HSD17B13 inhibitors, offering a valuable resource for researchers and drug developers in the field.
Small Molecule Inhibitors: In Vitro Potency and Cellular Activity
The development of small molecule inhibitors against HSD17B13 has seen significant progress, with several potent compounds identified. Below is a summary of the in vitro efficacy of two notable inhibitors, BI-3231 and a highly potent inhibitor referred to as compound 32.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cellular Activity (IC50, nM) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | Single-digit nM | Double-digit nM |
| Mouse HSD17B13 | Enzymatic | 13 | - | - | |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 | - | - |
| Mouse HSD17B13 | Enzymatic | Higher than human | - | - |
BI-3231 is a well-characterized chemical probe that has demonstrated high potency against both human and mouse HSD17B13.[1][2][3][4] Its single-digit nanomolar Ki value in enzymatic assays translates to double-digit nanomolar activity in cellular models.[1] Compound 32 represents a more recently developed inhibitor with a highly potent IC50 of 2.5 nM against human HSD17B13.[5][6] Notably, both compounds show a degree of species-dependent potency, with higher IC50 values observed for the mouse enzyme.[4][5]
In Vivo Efficacy in Preclinical Models
The therapeutic potential of HSD17B13 inhibitors has been evaluated in rodent models of metabolic dysfunction-associated steatohepatitis (MASH). These studies provide crucial insights into the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of these compounds.
| Compound/Therapy | Animal Model | Key In Vivo Effects |
| BI-3231 | Mouse models | Showed extensive liver tissue accumulation but a disconnect between in vitro and in vivo clearance.[1] |
| Compound 32 | DIO and MASH mouse models | Demonstrated robust anti-MASH effects, regulating lipid metabolism, inflammation, fibrosis, and oxidative stress. Exhibited a unique liver-targeting profile and better anti-MASH effects compared to BI-3231.[5][6] |
| Antisense Oligonucleotides (ASO) | CDAHFD mouse model of NASH | Effectively suppressed Hsd17b13 gene expression and had a modulatory effect on hepatic steatosis, but did not affect fibrosis.[7] |
Compound 32 has shown particular promise in vivo, with robust anti-MASH activity in multiple mouse models.[5][6] Its liver-targeting properties and superior efficacy over BI-3231 in these models highlight its potential as a clinical candidate.[5][6] While BI-3231 demonstrates good liver accumulation, its pharmacokinetic profile may present challenges for in vivo applications.[1]
Alternative Therapeutic Strategies: RNA Interference and Antisense Oligonucleotides
Beyond small molecules, nucleic acid-based therapies are being explored to reduce HSD17B13 expression. These approaches offer a distinct mechanism of action by targeting the HSD17B13 mRNA.
-
Antisense Oligonucleotides (ASOs): Studies in a mouse model of NASH have shown that ASO therapy can effectively reduce hepatic Hsd17b13 expression and impact steatosis.[7] However, in the model tested, it did not show an effect on liver fibrosis.[7]
These genetic-based therapies represent a valid alternative to small molecule inhibitors, with the potential for long-lasting effects.
Experimental Protocols
A summary of the general methodologies used to evaluate the efficacy of HSD17B13 inhibitors is provided below.
In Vitro Enzyme Inhibition Assay
Potency of inhibitors against purified HSD17B13 is typically determined using an enzymatic assay. The assay measures the conversion of a substrate, such as estradiol or leukotriene B4, in the presence of the cofactor NAD+.[1][3] The reaction progress is monitored, and the concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated. For tight-binding inhibitors, the inhibition constant (Ki) is determined using Morrison's equation.[3]
Cellular HSD17B13 Inhibition Assay
To assess the activity of inhibitors in a cellular context, human hepatocyte-derived cell lines (e.g., Huh7 or HepG2) overexpressing HSD17B13 are utilized.[9] Cells are treated with varying concentrations of the inhibitor, and the cellular activity of HSD17B13 is measured. The IC50 value in the cellular assay provides an indication of the compound's ability to penetrate cells and engage the target in a more physiological environment.
In Vivo Efficacy Studies in MASH Models
The in vivo efficacy of HSD17B13 inhibitors is commonly evaluated in diet-induced obesity (DIO) and MASH mouse models.[5][6] These models are fed a specific diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), to induce a disease phenotype that recapitulates key features of human MASH, including steatosis, inflammation, and fibrosis.[7][10] Animals are then treated with the test compound, and various endpoints are assessed, including liver enzyme levels, hepatic lipid accumulation, gene expression of inflammatory and fibrotic markers, and histological analysis of liver tissue.[5][6][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of HSD17B13 and a general workflow for inhibitor testing.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17beta-HSD13 inhibitors - Page 1 | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Hsd17B13-IN-53: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for Hsd17B13-IN-53, a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of similar small molecule enzyme inhibitors used in research settings. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.
Key Disposal Principles for Small Molecule Inhibitors
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Core tenets for safe disposal include:
-
Waste Segregation: Always segregate waste containing this compound from other waste streams. This includes separating it from non-hazardous waste, as well as from other types of chemical waste that may be incompatible.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard classifications.
-
Secure Containment: Use appropriate, leak-proof containers for waste collection. The container material should be compatible with the chemical and any solvents used.
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, coordinated by your institution's EHS department.
Quantitative Data and Chemical Properties
| Property | Value | Significance for Disposal |
| Chemical Formula | Not Publicly Available | Essential for identifying the compound and its elemental composition. |
| Molecular Weight | Not Publicly Available | Used in various calculations and for characterization. |
| Physical State | Not Publicly Available (likely a solid) | Determines appropriate handling and storage procedures. |
| Solubility | Not Publicly Available | Informs which solvents may be used for dissolution and cleaning, and potential environmental fate if spilled. |
| Flash Point | Not Publicly Available | Critical for assessing flammability hazards. |
| Boiling Point | Not Publicly Available | Important for understanding the compound's volatility. |
| Toxicity Data (e.g., LD50) | Not Publicly Available | Provides information on the potential health hazards and the need for personal protective equipment (PPE). |
| Hazard Classifications | Not Publicly Available (Assume hazardous until confirmed otherwise) | Dictates the specific disposal route and any required special handling procedures (e.g., flammable, corrosive, toxic). |
Experimental Protocol: Standard Disposal Procedure
The following is a step-by-step guide for the routine disposal of this compound and associated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous chemical waste container (clearly labeled).
-
Chemical fume hood.
Procedure:
-
Preparation: Conduct all handling and preparation of this compound for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Collection:
-
Solid Waste: Collect any unused or expired solid this compound directly into a designated, labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated, labeled liquid hazardous waste container. Ensure the container is made of a material compatible with the solvent used. Do not mix incompatible waste streams.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace to prevent spills.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.
-
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and comprehensive information.
Essential Safety and Logistical Guidance for Handling Hsd17B13-IN-53
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Hsd17B13-IN-53, a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This guide is intended to be a primary resource for laboratory personnel, fostering a culture of safety and precision in the research environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory procedures for handling potent, powdered research compounds. A thorough risk assessment should be conducted before handling this substance.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, with side shields. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | Use a certified fume hood when handling the solid compound. A respirator with a particulate filter may be necessary for weighing large quantities. |
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Light | Protect from light. |
| Container | Keep in a tightly sealed, light-resistant container. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Compound: Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials (e.g., pipette tips, gloves, labware): Collect in a designated, sealed hazardous waste container.
-
Waste Carrier: Use a licensed chemical waste disposal service.
Experimental Protocols
The following are generalized protocols for common experiments involving HSD17B13 inhibitors. Specific concentrations and incubation times should be optimized for your experimental system.
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.3, 100 mM glycine, 10% glycerol)
-
Detection reagent for NADH (e.g., luminescence-based kit)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add assay buffer, recombinant HSD17B13 protein, and the this compound dilution (or DMSO for control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate for 60-120 minutes at 37°C.
-
Stop the reaction and measure the production of NADH using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Lipid Accumulation Assay
This protocol can be used to assess the effect of this compound on lipid droplet formation in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
This compound
-
Oleic acid (to induce lipid accumulation)
-
Cell culture medium
-
Lipid staining dye (e.g., Nile Red or BODIPY 493/503)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI (for nuclear staining)
Procedure:
-
Seed HepG2 cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce lipid accumulation by adding oleic acid to the medium and incubate for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cells with a lipid-staining dye and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the lipid droplet area or intensity per cell.
Visualizations
HSD17B13 Signaling and Localization
The following diagram illustrates the subcellular localization of HSD17B13 and its role in hepatic lipid metabolism. HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][2] It is involved in the metabolism of various lipids and steroids. Inhibition of HSD17B13 is being investigated as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).[1][2]
Caption: HSD17B13 localization and enzymatic function in hepatocytes.
Experimental Workflow for Handling this compound
This workflow provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
